molecular formula C7H7ClN2O B179010 5-Amino-2-chlorobenzamide CAS No. 111362-50-6

5-Amino-2-chlorobenzamide

Cat. No.: B179010
CAS No.: 111362-50-6
M. Wt: 170.59 g/mol
InChI Key: KBIUWISITKJWTA-UHFFFAOYSA-N
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Description

5-Amino-2-chlorobenzamide, also known as this compound, is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIUWISITKJWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455936
Record name 5-amino-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111362-50-6
Record name 5-amino-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorobenzamide is a halogenated aromatic amide that serves as a key intermediate in the synthesis of pharmaceuticals and other biologically active compounds. Its structure, featuring an amino group and a chlorine atom on the benzamide backbone, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological relevance of 2-Amino-5-chlorobenzamide, with a focus on data and methodologies pertinent to research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of 2-Amino-5-chlorobenzamide are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₇H₇ClN₂O[1][2]
Molecular Weight 170.60 g/mol [1]
Appearance White to pale yellow crystalline powder[1]
Melting Point 169-173 °C[3]
Solubility Soluble in acetone[3][4]
CAS Number 5202-85-7[1][2]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2-Amino-5-chlorobenzamide.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Amino-5-chlorobenzamide exhibits characteristic peaks corresponding to its functional groups. The spectrum, typically run as a KBr disc, shows absorptions for N-H stretching of the primary amine and amide, C=O stretching of the amide, and C-Cl stretching.[5]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of 2-Amino-5-chlorobenzamide. The electron ionization (EI) mass spectrum shows a molecular ion peak corresponding to the compound's molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data provide detailed information about the structure of the molecule. While specific spectral data can vary based on the solvent and instrument used, the proton NMR spectrum will show distinct signals for the aromatic protons and the amine and amide protons.

Experimental Protocols

Several methods for the synthesis of 2-Amino-5-chlorobenzamide have been reported. Below are detailed experimental protocols for two common synthetic routes.

Synthesis from 2-Amino-5-chlorobenzonitrile

This method involves the hydration of the nitrile group to an amide.

Experimental Protocol:

A detailed protocol for this specific transformation was not found in the provided search results. General methods for nitrile hydrolysis could be applied, typically involving acidic or basic conditions.

Synthesis from 2-Amino-5-chlorobenzoic Acid

This route involves the conversion of the carboxylic acid to an amide.

Experimental Protocol:

  • Acid Chloride Formation: 2-Amino-5-chlorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acid chloride. The reaction is typically carried out in an inert solvent.

  • Amination: The resulting acid chloride is then reacted with ammonia to form the desired amide, 2-Amino-5-chlorobenzamide. This step is usually performed at low temperatures to control the reaction's exothermicity.

Synthesis via Chlorination of 2-Aminobenzamide

This method involves the direct chlorination of 2-aminobenzamide.

Experimental Protocol:

A detailed protocol for this specific transformation was not found in the provided search results.

Biological Activity and Signaling Pathways

While 2-Amino-5-chlorobenzamide itself is primarily an intermediate, its derivatives have shown significant biological activity, particularly in the context of cancer therapy.

Derivatives of 2-aminobenzamide are known to act as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can lead to the hyperacetylation of histones, which in turn results in the relaxation of chromatin structure and the altered transcription of genes involved in cell cycle progression and apoptosis.

The general mechanism of action for 2-aminobenzamide-based HDAC inhibitors can be conceptualized as follows:

HDAC_Inhibition_Pathway cluster_drug Drug Action cluster_cellular Cellular Events cluster_outcome Biological Outcome 2-Aminobenzamide_Derivative 2-Aminobenzamide Derivative HDAC Histone Deacetylase (HDAC) 2-Aminobenzamide_Derivative->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation (Blocked) Chromatin Chromatin Relaxation Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of Action for 2-Aminobenzamide Derivatives as HDAC Inhibitors.

Studies on N-(2-amino-5-chlorobenzoyl)benzamidoxime, a derivative of 2-Amino-5-chlorobenzamide, have demonstrated its ability to inhibit the growth of human leukemia cells. The compound was found to induce a transient cell-cycle delay at lower concentrations and cell death at higher concentrations, suggesting an apoptotic mechanism.

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 2-Amino-5-chlorobenzamide.

Synthesis_Workflow Start Starting Material (e.g., 2-Amino-5-chlorobenzoic acid) Reaction Chemical Transformation (e.g., Amidation) Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Characterization (e.g., NMR, IR, MS) Purification->Characterization Final_Product Pure 2-Amino-5-chlorobenzamide Characterization->Final_Product

Caption: General Synthesis Workflow for 2-Amino-5-chlorobenzamide.

Conclusion

2-Amino-5-chlorobenzamide is a valuable building block in medicinal chemistry and organic synthesis. Its chemical properties are well-defined, and various synthetic routes are available for its preparation. While the biological activity of the parent compound is not extensively documented, its derivatives, particularly as HDAC inhibitors, show significant promise in the development of novel anticancer agents. Further research into the specific biological targets and signaling pathways of 2-Amino-5-chlorobenzamide and its analogs is warranted to fully exploit their therapeutic potential.

References

Technical Guide: 2-Amino-5-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 2-Amino-5-chlorobenzamide (CAS No: 5202-85-7), a key chemical intermediate in the pharmaceutical and dye industries. This document details its physicochemical properties, spectral data, and detailed experimental protocols for its synthesis. Furthermore, it explores its application as a precursor in the synthesis of quinazolinone derivatives and fluorescent probes. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Note on Nomenclature: The user query specified "5-Amino-2-chlorobenzamide." However, extensive database searches indicate that the more commonly synthesized, studied, and commercially available isomer is 2-Amino-5-chlorobenzamide. This guide will focus on the latter compound.

Core Compound Identification and Properties

2-Amino-5-chlorobenzamide is an aromatic amide that serves as a versatile building block in organic synthesis. Its structure, featuring an amino group, a chloro substituent, and a benzamide core, makes it a valuable precursor for a variety of heterocyclic compounds.

Physicochemical Properties

The key physicochemical properties of 2-Amino-5-chlorobenzamide are summarized in the table below.

PropertyValueReference(s)
CAS Number 5202-85-7[1]
Molecular Formula C₇H₇ClN₂O[1]
Molecular Weight 170.60 g/mol [1]
Appearance White to pale yellow or brown/gray crystalline powder
Melting Point 171-172 °C[1]
Solubility Soluble in acetone
InChI Key DNRVZOZGQHHDAT-UHFFFAOYSA-N[1]
Spectral Data

The spectral data for 2-Amino-5-chlorobenzamide are crucial for its identification and characterization.

Spectrum TypeKey Peaks/Shifts (ppm or cm⁻¹)Reference(s)
¹H NMR (300 MHz, CDCl₃) δ 4.95 (s, 2H, NH₂), 6.58 (d, 1H, ArH), 7.20 (d, 1H, ArH), 7.90 (s, 2H, NH₂)[1]
Infrared (IR) The NIST WebBook provides a reference IR spectrum.[1]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 2-Amino-5-chlorobenzamide and its subsequent use in the preparation of a quinazolinone derivative.

Synthesis of 2-Amino-5-chlorobenzamide

The synthesis of 2-Amino-5-chlorobenzamide can be achieved via a two-step process starting from methyl o-aminobenzoate, as detailed in patent CN101575301A.[1]

Step 1: Synthesis of Methyl 2-amino-5-chlorobenzoate

  • In a suitable reaction vessel, combine 150 mL of dichloromethane, 10 g of methyl o-aminobenzoate, 10 g of glacial acetic acid, and 100 mL of water.

  • Cool the mixture to a temperature between -10 °C and -8 °C.

  • Slowly add 100 g of a 10% (w/w) sodium hypochlorite solution, maintaining the temperature at -8 °C.

  • Allow the reaction to proceed for 30 minutes.

  • Separate the organic phase and dry it to yield methyl 2-amino-5-chlorobenzoate as a white crystalline solid. The reported yield is approximately 95%.

Step 2: Ammonolysis to 2-Amino-5-chlorobenzamide

  • In a high-pressure autoclave, combine 10 g of methyl 2-amino-5-chlorobenzoate and 30 g of a 28% (w/w) ammonia solution.

  • Heat the mixture to a temperature between 100-150 °C, with the pressure reaching 2-4 MPa.

  • Maintain these conditions for 12 hours.

  • After cooling and returning to atmospheric pressure, separate the solvent and water.

  • Dissolve the resulting crystals in ethanol and add activated carbon.

  • Stir the mixture for 1 hour at 70-80 °C.

  • Filter the hot solution and cool to obtain the final product, 2-Amino-5-chlorobenzamide. The reported yield is approximately 90%.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Ammonolysis Methyl o-aminobenzoate Methyl o-aminobenzoate Reaction_Step1 Methyl o-aminobenzoate->Reaction_Step1 DCM, H₂O -10 to -8 °C, 30 min Chlorination Reagents NaOCl, Glacial Acetic Acid Chlorination Reagents->Reaction_Step1 Methyl 2-amino-5-chlorobenzoate Methyl 2-amino-5-chlorobenzoate Reaction_Step2 Methyl 2-amino-5-chlorobenzoate->Reaction_Step2 Autoclave 100-150 °C, 2-4 MPa, 12h Reaction_Step1->Methyl 2-amino-5-chlorobenzoate Ammonia Solution 28% NH₃(aq) Ammonia Solution->Reaction_Step2 Final Product 2-Amino-5-chlorobenzamide Purification Purification (Ethanol, Activated Carbon) Reaction_Step2->Purification Purification->Final Product G 2-Amino-5-chlorobenzamide 2-Amino-5-chlorobenzamide Reaction Condensation 2-Amino-5-chlorobenzamide->Reaction Aldehyde R-CHO Aldehyde->Reaction Intermediate Schiff Base Intermediate Reaction->Intermediate Solvent, Catalyst (p-TSA) Reflux Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 6-Chloro-2-substituted- quinazolin-4(3H)-one Cyclization->Product G cluster_synthesis Synthesis of Fluorescent Probe cluster_application Application in Biological Systems A 2-Amino-5-chlorobenzamide C Multi-step Synthesis A->C B Other Reagents (e.g., 5-chlorosalicylaldehyde, 4-bromomethylphenylboronic acid) B->C D H₂O₂ Fluorescent Probe C->D E H₂O₂ Fluorescent Probe D->E Used in G Fluorescence Signal E->G Reaction F Presence of H₂O₂ F->G Induces

References

An In-depth Technical Guide to 5-Amino-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-2-chlorobenzamide, a key chemical intermediate in the synthesis of pharmaceuticals and dyes. This document details its chemical and physical properties, outlines common synthetic protocols, and explores its applications in research and drug development, with a focus on its derivatives' biological activities.

Core Chemical and Physical Properties

This compound, also known as 2-Amino-5-chlorobenzamide, is an aromatic amide. Its fundamental properties are summarized below for quick reference.

PropertyValueCitations
Molecular Formula C₇H₇ClN₂O[1][2][3][4][5][6]
Molecular Weight 170.596 g/mol [1][2][5]
IUPAC Name 2-amino-5-chlorobenzamide[2]
CAS Registry Number 5202-85-7[1][2][3][4]
Appearance White to pale yellow, crystalline powder[3][6]
Melting Point 171-172 °C[3]
Solubility Soluble in acetone[7]
Synonyms 5-Chloroanthranilamide, Benzamide, 2-amino-5-chloro-[1][5]

Synthesis Protocols

The synthesis of this compound can be achieved through various routes. Below are detailed protocols for two common methods.

This widely used method involves the chlorination of methyl anthranilate followed by ammonolysis. The process is valued for its efficiency and relatively high yield.[3][8]

Experimental Protocol:

  • Step 1: 5-Position Chlorination of Methyl Anthranilate

    • Reagents: Methyl anthranilate (starting material), sodium hypochlorite solution, glacial acetic acid (chlorination reagents), and an organic solvent (e.g., dichloromethane) with water.

    • Procedure: A mixture of the organic solvent and water is cooled to below -5°C. Methyl anthranilate is dissolved in this solvent mixture. A solution of sodium hypochlorite and glacial acetic acid is added dropwise to the reaction mixture while maintaining the temperature below -5°C. The reaction is allowed to proceed for approximately 30 minutes. After the reaction is complete, the organic phase is separated, washed, and dried to yield methyl 2-amino-5-chlorobenzoate.[3][8]

  • Step 2: Ammonolysis of Methyl 2-amino-5-chlorobenzoate

    • Reagents: Methyl 2-amino-5-chlorobenzoate (from Step 1), concentrated ammonia water.

    • Procedure: The methyl 2-amino-5-chlorobenzoate is placed in a high-pressure autoclave with ammonia water (e.g., a 1:3 weight ratio). The autoclave is sealed and heated to a temperature between 100-150°C, with the pressure maintained at 2-4 MPa, for 12 hours. After cooling to room temperature and reducing the pressure, the solvent and excess water are removed. The resulting crystals are dissolved in dichloromethane, treated with activated carbon to remove impurities, and filtered to obtain the final product, 2-amino-5-chlorobenzamide. The reported yield for this method is above 85%.[3]

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Ammonolysis A Methyl Anthranilate C Reaction at < -5°C A->C B Chlorination Reagents (NaOCl, Acetic Acid) B->C D Methyl 2-amino-5-chlorobenzoate C->D F Autoclave Reaction (100-150°C, 2-4 MPa) D->F Intermediate E Ammonia Water E->F G Crude Product F->G H Purification (DCM, Activated Carbon) G->H I This compound H->I

Caption: Workflow for the synthesis of this compound from Methyl Anthranilate.

This alternative route involves the conversion of 5-chloroanthranilic acid to its acid chloride, followed by amination.

Experimental Protocol:

  • Step 1: Formation of 2-amino-5-chlorobenzoyl chloride

    • Reagents: 5-Chloroanthranilic acid, thionyl chloride (SOCl₂).

    • Procedure: 5-Chloroanthranilic acid is reacted with an excess of thionyl chloride. The reaction mixture is typically heated under reflux until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude 2-amino-5-chlorobenzoyl chloride.[9]

  • Step 2: Amination with Liquor Ammonia

    • Reagents: 2-amino-5-chlorobenzoyl chloride, liquor ammonia (25%).

    • Procedure: The crude 2-amino-5-chlorobenzoyl chloride is added portion-wise to a flask containing cold (0°C) liquor ammonia with frequent shaking for about 30 minutes. The resulting precipitate is filtered, washed thoroughly with water, and dried. The product can be further purified by recrystallization from hot water to yield pure 2-amino-5-chlorobenzamide.[9]

Applications in Research and Drug Development

This compound serves as a crucial building block in medicinal chemistry and materials science. Its derivatives have shown a range of biological activities.

  • Pharmaceutical Intermediate: It is a fundamental raw material for the synthesis of quinazoline compounds, which are known for their broad spectrum of pharmacological activities.[3]

  • Anticancer Research: Derivatives of N-(2-amino-5-chlorobenzoyl)benzamidoxime have been synthesized and evaluated for their anticancer properties. Studies have shown that these compounds can inhibit the viability of human leukemia (HL-60RG) and T-cell lymphoma (Jurkat) cell lines in a dose-dependent manner.[10] At lower concentrations (e.g., 5 µM), they induce a transient cell-cycle delay, while at higher concentrations (e.g., 10 µM), they lead to long-lasting cell growth attenuation and cell death.[10]

  • Antimicrobial Agents: Various derivatives of 2-aminobenzamide have been synthesized and tested for their antimicrobial activities against a range of bacterial and fungal strains.[11]

  • Fluorescent Probes: This compound has been utilized in the synthesis of novel fluorescent probes for the detection of reactive oxygen species like hydrogen peroxide (H₂O₂).[8]

  • Inducer of Necrotic Cell Death: 2-Amino-5-chloro-N,3-dimethylbenzamide, a derivative, has been shown to induce necrotic cell death in mammalian cells.[12]

G cluster_0 This compound Core cluster_1 Biological Applications & Derivatives cluster_2 Cellular Effects of Derivatives A This compound B Quinazoline Synthesis (Pharmaceuticals) A->B Precursor C N-(2-amino-5-chlorobenzoyl) benzamidoxime Derivatives A->C Precursor D Fluorescent Probes (H₂O₂ Detection) A->D Precursor E Antimicrobial Agents A->E Precursor F Inhibition of Leukemia Cell Growth C->F G Transient Cell-Cycle Delay (Low Dose) F->G Mechanism H Cell Death / Apoptosis (High Dose) F->H Mechanism

Caption: Logical relationships of this compound and its derivatives' applications.

Analytical Data

Comprehensive spectral data for this compound is available in public databases. Researchers can find Infrared (IR) and Mass Spectrometry (MS) data in the NIST Chemistry WebBook and PubChem.[1][2] This information is critical for compound identification and purity assessment during and after synthesis.

Conclusion

This compound is a versatile chemical compound with significant value in synthetic chemistry. Its well-established synthesis protocols and the diverse biological activities of its derivatives make it a compound of high interest for researchers in medicinal chemistry, drug discovery, and materials science. This guide provides a foundational understanding for professionals working with this important molecule.

References

5-Amino-2-chlorobenzamide synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 5-Amino-2-chlorobenzamide

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.[1] Its structure, featuring amino, chloro, and benzamide functional groups, allows for diverse chemical modifications, making it a key building block in drug discovery and development. For instance, it serves as a foundational molecule for quinazoline derivatives, which have shown a range of biological activities, including analgesic and anti-vasodilation effects.[2] This guide provides a detailed overview of the primary synthetic pathways to this compound, intended for researchers, scientists, and professionals in drug development. It includes comprehensive experimental protocols, quantitative data, and process visualizations to facilitate a thorough understanding of the synthetic routes.

Synthesis Pathway 1: Nitration and Reduction of 2-Chlorobenzoic Acid

This classic route begins with the commercially available 2-chlorobenzoic acid. The synthesis involves three main steps: nitration to introduce a nitro group at the 5-position, conversion of the carboxylic acid to a primary amide, and finally, reduction of the nitro group to the desired amine.

G A 2-Chlorobenzoic Acid B 2-Chloro-5-nitrobenzoic Acid A->B Nitration C 2-Chloro-5-nitrobenzamide B->C Amidation D This compound C->D Reduction

Caption: Synthesis of this compound from 2-Chlorobenzoic Acid.

Quantitative Data
StepReactionReagentsTemperatureYieldReference
1NitrationHNO₃, H₂SO₄0-5 °C~70% (for acid)[3]
2AmidationSOCl₂, NH₃-High[4]
3ReductionFe, NH₄Cl, H₂O/MeOH70 °C65.6%[5]

Note: Yields can vary based on specific reaction conditions and scale.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid [3]

  • Dissolve ortho-chloro-benzoic acid in concentrated sulfuric acid in a reaction vessel equipped with cooling and stirring.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid (mixed acid) dropwise over 1.5-2 hours, ensuring the temperature is maintained between 0 °C and 5 °C. A precipitate may form during the addition.

  • After the addition is complete, continue to agitate the slurry at 0-5 °C for an additional 5-6 hours.

  • Pour the reaction mass onto a mixture of ice and water to quench the reaction.

  • Cool the drowned mass to 25 °C and collect the precipitated solid by filtration.

  • Wash the precipitate with cold water and dry to obtain 2-chloro-5-nitro-benzoic acid. The nitration of ortho-chloro-benzoic acid can also yield the 2-chloro-3-nitro-benzoic acid isomer.

Step 2: Synthesis of 2-Chloro-5-nitrobenzamide [4][6]

  • Reflux a mixture of 2-chloro-5-nitrobenzoic acid and thionyl chloride (SOCl₂) to convert the carboxylic acid to its corresponding acid chloride.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Dissolve the crude 2-chloro-5-nitrobenzoyl chloride in a suitable organic solvent.

  • Bubble ammonia gas through the solution or add aqueous ammonia while cooling to form the primary amide.

  • Collect the precipitated 2-chloro-5-nitrobenzamide by filtration, wash with water, and dry.

Step 3: Synthesis of this compound (Reduction) [5][7]

  • To a flask containing a mixture of methanol and water, add 2-chloro-5-nitrobenzamide.

  • Heat the mixture to approximately 40 °C.

  • Add reduced iron powder in portions, along with an activator such as ammonium chloride.

  • Increase the temperature to around 70 °C and maintain with stirring for 50-60 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the hot reaction mixture to remove the iron sludge. The filter cake can be washed with hot methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Cool the concentrated solution to induce crystallization.

  • Filter the solid product, wash with a small amount of cold solvent, and dry to yield this compound. An alternative reducing agent is sodium dithionite (Na₂S₂O₄).

Synthesis Pathway 2: Chlorination and Ammonolysis of Methyl Anthranilate

This efficient, two-step pathway starts with methyl anthranilate, an ester of anthranilic acid. The process involves the regioselective chlorination at the 5-position, followed by the direct conversion of the methyl ester into the primary amide through ammonolysis. This method is noted for its simplicity and high overall yield.[2]

G A Methyl Anthranilate B Methyl 2-amino-5-chlorobenzoate A->B Chlorination C This compound B->C Ammonolysis

Caption: Synthesis of this compound from Methyl Anthranilate.

Quantitative Data
StepReactionReagentsTemperaturePressureYieldReference
1ChlorinationNaOCl, CH₃COOH< -5 °CAtmosphericHigh[2]
2AmmonolysisAmmonia water100-150 °C2-4 MPa>90%[2]
Overall >85% [2][8]
Experimental Protocols

Step 1: Synthesis of Methyl 2-amino-5-chlorobenzoate (Chlorination) [2]

  • Take methyl anthranilate as the starting material.

  • Use a mixture of sodium hypochlorite solution and glacial acetic acid as the chlorinating agent.

  • Employ a biphasic solvent system, such as an organic solvent and water.

  • Cool the reaction mixture to below -5 °C.

  • Mix the reagents under these cooled conditions and allow the reaction to proceed for approximately 30 minutes.

  • After the reaction, separate the organic phase.

  • Dry the organic phase to obtain methyl 2-amino-5-chlorobenzoate.

Step 2: Synthesis of this compound (Ammonolysis) [2][8]

  • Place the methyl 2-amino-5-chlorobenzoate obtained from the previous step and concentrated ammonia water (e.g., 25-28% concentration) into a high-pressure autoclave. A typical weight ratio is 1:3 of ester to ammonia water.[2]

  • Seal the autoclave and heat the mixture to a temperature of 100-150 °C. The pressure will rise to 2-4 MPa.[2]

  • Maintain the reaction under these conditions for 12 hours.

  • After the reaction period, cool the autoclave to room temperature and carefully reduce the pressure to atmospheric pressure.

  • Separate the solvent and water from the resulting crystalline product.

  • For purification, dissolve the crude crystals in dichloromethane.

  • Add activated carbon and stir the solution at 70-80 °C for one hour.

  • Filter the hot solution to remove the activated carbon.

  • Cool the filtrate and collect the purified crystals of this compound. The final product yield is reported to be above 85%.[2]

References

An In-depth Technical Guide to the Synthesis of 5-Amino-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic routes for 5-Amino-2-chlorobenzamide, a key intermediate in the pharmaceutical and chemical industries. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound predominantly originates from two commercially viable starting materials: 2-Chlorobenzoic acid and Anthranilic acid derivatives . The selection of a particular route often depends on factors such as raw material cost, desired purity, and scalability. A less direct but also feasible approach begins with 2-Amino-5-chlorobenzonitrile .

The most common synthetic pathways involve the initial formation of a substituted benzoic acid or benzamide, followed by functional group transformations to introduce the amino and amide moieties at the desired positions.

Synthetic Pathway from 2-Chlorobenzoic Acid

A prevalent and well-documented method commences with the nitration of 2-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid. This intermediate then undergoes amidation and subsequent reduction of the nitro group to yield the final product.

Diagram of the Synthetic Pathway from 2-Chlorobenzoic Acid

Synthesis from2-Chlorobenzoic Acid Start 2-Chlorobenzoic Acid Intermediate1 2-Chloro-5-nitrobenzoic Acid Start->Intermediate1 Nitration (HNO3, H2SO4) Intermediate2 2-Chloro-5-nitrobenzamide Intermediate1->Intermediate2 Amidation (e.g., SOCl2, then NH3) End This compound Intermediate2->End Reduction (e.g., Fe/HCl or Catalytic Hydrogenation)

Caption: Synthetic route to this compound from 2-Chlorobenzoic acid.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid

  • In a reaction vessel equipped with a stirrer and cooling bath, dissolve 2-chlorobenzoic acid in concentrated sulfuric acid.[1][2]

  • Cool the mixture to a temperature below 0°C.[2]

  • Slowly add a nitrating mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C.[1][2]

  • After the addition is complete, allow the reaction to proceed for several hours at a low temperature.[1]

  • Pour the reaction mixture onto ice to precipitate the product.[2]

  • Filter the precipitate, wash with cold water, and dry to obtain 2-chloro-5-nitrobenzoic acid.[1][2]

Step 2: Synthesis of 2-Chloro-5-nitrobenzamide

  • Convert the 2-chloro-5-nitrobenzoic acid to its acid chloride by reacting it with a chlorinating agent such as thionyl chloride.

  • Bubble ammonia gas through or add an aqueous ammonia solution to a solution of the 2-chloro-5-nitrobenzoyl chloride in an appropriate solvent to form 2-chloro-5-nitrobenzamide.

  • Isolate the product by filtration and purify by recrystallization.

Step 3: Synthesis of this compound

  • Reduce the nitro group of 2-chloro-5-nitrobenzamide using a suitable reducing agent. Common methods include iron powder in the presence of an acid like hydrochloric acid or catalytic hydrogenation.

  • Upon completion of the reduction, neutralize the reaction mixture and extract the product.

  • Purify the crude this compound by recrystallization from a suitable solvent.

Quantitative Data
ParameterValue/RangeReference
Nitration Temperature0-5 °C[1]
Yield (2-chloro-5-nitrobenzoic acid)~92%[2]
Melting Point (2-chloro-5-nitrobenzoic acid)164-165 °C[2]

Synthetic Pathway from Anthranilic Acid Derivatives

An alternative route utilizes methyl anthranilate as the starting material. This pathway involves chlorination followed by ammonolysis of the ester to form the desired benzamide.

Diagram of the Synthetic Pathway from Methyl Anthranilate

Synthesis from Methyl Anthranilate Start Methyl Anthranilate Intermediate Methyl 2-amino-5-chlorobenzoate Start->Intermediate Chlorination (e.g., NaOCl, Acetic Acid) End This compound Intermediate->End Ammonolysis (Aqueous Ammonia, Heat, Pressure)

Caption: Synthetic route to this compound from Methyl Anthranilate.

Experimental Protocols

Step 1: Synthesis of Methyl 2-amino-5-chlorobenzoate

  • In a reaction vessel, prepare a mixture of methyl anthranilate, an organic solvent (e.g., dichloromethane), glacial acetic acid, and water.[3]

  • Cool the mixture to below -5°C.[3]

  • Slowly add a solution of sodium hypochlorite, maintaining the low temperature.[3]

  • Allow the reaction to proceed for approximately 30 minutes.[3]

  • Separate the organic phase, dry it, and evaporate the solvent to obtain methyl 2-amino-5-chlorobenzoate.[3]

Step 2: Synthesis of this compound

  • Place methyl 2-amino-5-chlorobenzoate and a concentrated aqueous ammonia solution into a high-pressure autoclave.[3]

  • Heat the mixture under pressure.[3]

  • After the reaction is complete, cool the autoclave to room temperature and reduce the pressure.[3]

  • Isolate the crystalline product, which can be further purified by dissolving in a solvent like dichloromethane, treating with activated carbon, and filtering.[3]

Quantitative Data
ParameterValue/RangeReference
Chlorination Temperature< -5 °C[3]
Yield (Methyl 2-amino-5-chlorobenzoate)95%[3]
Ammonolysis Temperature100-150 °C[3]
Ammonolysis Pressure2-4 MPa[3]
Overall Yield> 85%[3]

Alternative Synthetic Pathway from 2-Amino-5-chlorobenzonitrile

A less common but viable route involves the dehydration of 2-amino-5-chlorobenzamide to 2-amino-5-chlorobenzonitrile, which can also serve as a starting point for the synthesis of other derivatives.[4] This suggests that the reverse reaction, the hydration of the nitrile, could potentially yield this compound.

Diagram of the Logical Relationship

Nitrile-Amide Relationship Amide This compound Nitrile 2-Amino-5-chlorobenzonitrile Amide->Nitrile Dehydration (e.g., P2O5) Nitrile->Amide Hydration (Acid or Base Catalysis)

Caption: Interconversion between this compound and 2-Amino-5-chlorobenzonitrile.

Conceptual Protocol for Nitrile Hydration
  • Hydrolyze 2-amino-5-chlorobenzonitrile under either acidic or basic conditions.

  • Careful control of reaction conditions would be necessary to favor the formation of the amide over the carboxylic acid.

  • Isolate and purify the resulting this compound.

This technical guide provides a foundational understanding of the key synthetic routes to this compound. The choice of starting material and methodology will ultimately be guided by the specific requirements of the research or manufacturing process, including economic considerations, scale, and desired purity of the final product.

References

Navigating the Isomeric Landscape of Amino-Chlorobenzamides: A Technical Guide to 2-Amino-5-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the nomenclature, properties, and synthesis of 2-Amino-5-chlorobenzamide, a compound of significant interest to researchers in drug discovery and chemical synthesis. Due to the limited available information on 5-Amino-2-chlorobenzamide, this guide focuses on its more prevalent and well-documented isomer.

While the requested technical guide centered on this compound, a thorough review of scientific literature and chemical databases reveals a scarcity of information on this specific isomer. In contrast, its positional isomer, 2-Amino-5-chlorobenzamide, is a well-characterized compound with extensive documentation. This guide provides an in-depth overview of 2-Amino-5-chlorobenzamide, addressing the core requirements of nomenclature, physicochemical data, experimental protocols, and logical workflows, which are likely to be of greater utility to researchers in the field.

IUPAC Name and Synonyms

The nomenclature of a chemical compound is fundamental to its identification and study. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring clarity and avoiding ambiguity.

IUPAC Name: 2-amino-5-chlorobenzamide[1]

This compound is also known by several synonyms, which are commonly used in commercial and research contexts.

Synonyms:

  • 5-Chloroanthranilamide[2][3]

  • Benzamide, 2-amino-5-chloro-[1][2][3]

  • 5-chloro-2-aminobenzamide[3]

  • 2-azanyl-5-chloranyl-benzamide[1]

Physicochemical Data

The physical and chemical properties of a compound are critical for its application in experimental settings. The following table summarizes key quantitative data for 2-Amino-5-chlorobenzamide.

PropertyValueSource
Molecular Formula C₇H₇ClN₂O[1][2]
Molecular Weight 170.596 g/mol [2]
CAS Registry Number 5202-85-7[1][2]
Appearance White to off-white solid[3]
Melting Point 169-171 °C
Solubility Soluble in polar solvents like water and alcohols[3]
InChI Key DNRVZOZGQHHDAT-UHFFFAOYSA-N[1][2]

Experimental Protocols: Synthesis of 2-Amino-5-chlorobenzamide

The synthesis of 2-Amino-5-chlorobenzamide is a multi-step process that is crucial for its availability for research and development. A common synthetic route is outlined below.

Two-Step Synthesis from Methyl Anthranilate

A widely cited method involves a two-step synthesis starting from methyl anthranilate.

Step 1: Chlorination of Methyl o-Aminobenzoate

  • Methyl o-aminobenzoate is used as the starting material.

  • A chlorination reaction is carried out using sodium hypochlorite and glacial acetic acid as the chlorinating agents.

  • The reaction is performed in a mixed solvent system of an organic solvent and water at a temperature below -5 °C.

  • After the reaction, the organic phase is separated and dried to yield 2-amino-5-chlorobenzoic acid methyl ester.

Step 2: Ammonolysis of 2-Amino-5-chlorobenzoic acid methyl ester

  • The 2-amino-5-chlorobenzoic acid methyl ester obtained from the previous step is placed in a high-pressure autoclave with ammonia water.

  • The reaction is conducted at a temperature of 50-200 °C and a pressure of 2-4 MPa for 12 hours.

  • After the reaction, the solvent and water are removed under normal pressure.

  • The resulting crystals are dissolved in dichloromethane, treated with activated carbon, and stirred at 70-80 °C for one hour.

  • The final product is obtained after filtration. This method is noted for its simplicity, high efficiency with yields often exceeding 85%, and use of less toxic reagents.

Logical Workflow for Synthesis

The synthesis of 2-Amino-5-chlorobenzamide can be represented as a logical workflow, illustrating the progression from starting materials to the final product.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagents for Second Step cluster_product Final Product Start1 Methyl o-Aminobenzoate Step1 Chlorination Start1->Step1 Start2 Sodium Hypochlorite Start2->Step1 Start3 Glacial Acetic Acid Start3->Step1 Intermediate 2-Amino-5-chlorobenzoic acid methyl ester Step2 Ammonolysis Intermediate->Step2 Reagent1 Ammonia Water Reagent1->Step2 Product 2-Amino-5-chlorobenzamide Step1->Intermediate Step2->Product

Caption: Synthetic workflow for 2-Amino-5-chlorobenzamide.

Potential Applications and Biological Significance

2-Amino-5-chlorobenzamide and its derivatives are of interest in medicinal chemistry due to their potential biological activities. For instance, derivatives of N-(2-amino-5-chlorobenzoyl)benzamidoxime have been shown to inhibit the growth of human leukemia cells. These compounds were found to induce a cell-cycle delay at lower concentrations and cell death at higher concentrations in Jurkat and HL-60RG cell lines. This highlights the potential of the 2-amino-5-chlorobenzamide scaffold in the development of novel anticancer agents.

The amino and chloro substituents on the benzamide structure are key to its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] It can participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions.[3]

Conclusion

While the initially requested compound, this compound, remains elusive in the scientific literature, its isomer, 2-Amino-5-chlorobenzamide, presents a rich area of study for researchers. This guide provides a foundational understanding of its nomenclature, properties, synthesis, and potential applications. As research in medicinal and synthetic chemistry continues to evolve, the utility of versatile building blocks like 2-Amino-5-chlorobenzamide is likely to expand, paving the way for the discovery of new therapeutic agents and functional materials.

References

Navigating the Solubility Landscape of 5-Amino-2-chlorobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide addresses the solubility of 5-Amino-2-chlorobenzamide in organic solvents, a key parameter for its development in pharmaceutical formulations. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document provides a comprehensive overview based on the known properties of its closely related isomer, 2-Amino-5-chlorobenzamide, and outlines standardized experimental protocols for its empirical determination. This guide serves as a foundational resource for researchers initiating studies on this compound.

Predicted Solubility Profile of Substituted Chlorobenzamides

The amino and amide groups are capable of forming hydrogen bonds, which generally favors solubility in polar protic and aprotic solvents. Conversely, the chlorinated benzene ring contributes to the molecule's hydrophobicity.

Based on general principles and data from related compounds, a qualitative solubility profile for this compound can be predicted. It is anticipated to be soluble in polar organic solvents. For its isomer, 2-Amino-5-chlorobenzamide, the following qualitative solubility has been reported:

Solvent ClassRepresentative SolventsPredicted Solubility of 2-Amino-5-chlorobenzamideRationale
Polar ProticWater, AlcoholsSoluble[1]The amino and amide groups can form hydrogen bonds with the hydroxyl group of the solvent, facilitating dissolution.
Polar AproticAcetoneSoluble[2]These solvents can act as hydrogen bond acceptors for the amide and amino protons and effectively solvate the aromatic ring, leading to good solubility.

Experimental Determination of Solubility

To obtain precise and actionable data, the experimental determination of solubility is essential. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.

Principle of the Shake-Flask Method

This method relies on achieving a saturated solution of the compound in the solvent of interest at a constant temperature. An excess of the solid compound is equilibrated with the solvent until the concentration of the dissolved solid in the supernatant no longer increases. This concentration is then measured, representing the thermodynamic solubility.

Detailed Experimental Protocol: Shake-Flask Method with HPLC Quantification

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol)

  • Glass vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Construct a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

  • Calculation: Determine the concentration of the dissolved compound in the filtered sample by interpolating its peak area on the calibration curve. This value, adjusted for the dilution factor, represents the solubility.

Visualizing Methodologies and Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid This compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle undissolved solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify via HPLC F->G H Calculate solubility from calibration curve G->H

Figure 1. Experimental workflow for shake-flask solubility determination.
Factors Influencing Solubility

The solubility of a compound like this compound is influenced by several factors related to both the solute and the solvent. This relationship can be visualized as follows:

solubility_factors cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties A Crystal Lattice Energy Solubility Solubility A->Solubility B Molecular Size & Shape B->Solubility C Polarity (Amino & Amide groups) C->Solubility D Hydrogen Bonding Capacity D->Solubility E Polarity (Dielectric Constant) E->Solubility F Hydrogen Bond Donor/Acceptor F->Solubility G Temperature G->Solubility H pH (for aqueous solutions) H->Solubility

References

The Synthesis and Strategic Importance of 5-Amino-2-chlorobenzamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-chlorobenzamide, a key organic intermediate, holds a significant position in the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. While the precise historical details of its initial discovery are not extensively documented, its importance is intrinsically linked to the advancement of quinazoline chemistry, which dates back to the late 19th century. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and notable applications of this compound, with a focus on its role as a versatile building block in medicinal chemistry. Detailed experimental protocols for its synthesis are presented, alongside a structured summary of its physicochemical data.

Introduction

This compound (also known as 2-Amino-5-chlorobenzamide) is a substituted benzamide that has emerged as a crucial precursor for the synthesis of a wide array of heterocyclic compounds.[1][2] Its molecular structure, featuring an amino group and a chlorine atom on the benzene ring, provides reactive sites for various chemical transformations, making it an invaluable tool for medicinal chemists.[2] The compound is widely utilized in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] Notably, it serves as a fundamental raw material for the synthesis of quinazoline derivatives, a class of compounds with diverse and potent biological activities.[1]

Physicochemical Properties

This compound is typically a white to off-white crystalline solid.[1][2] A summary of its key physicochemical properties is provided in Table 1.

PropertyValueReference
Molecular Formula C₇H₇ClN₂O[7]
Molecular Weight 170.60 g/mol [7]
CAS Number 5202-85-7[1][7]
Melting Point 171-172 °C[1]
Appearance White crystal[1]

Synthesis of this compound

Several synthetic methods for this compound have been reported, often starting from anthranilic acid or its esters. A common and efficient approach involves a two-step process: chlorination followed by amidation.

Two-Step Synthesis from Methyl Anthranilate

A widely cited method involves the chlorination of methyl anthranilate followed by ammonolysis of the resulting ester.[1] This process is advantageous due to its high efficiency, with a final product yield reported to be above 85%.[1]

Experimental Protocol:

Step 1: 5-position Chlorination of Methyl Anthranilate [1]

  • In a reaction vessel maintained at a temperature between -15°C and 0°C, add 150 mL of dichloromethane, 10 g of methyl anthranilate, 10 g of glacial acetic acid, and 100 mL of water.

  • Cool the mixture to between -10°C and -8°C.

  • Add 100 g of a 10% (w/w) sodium hypochlorite solution while maintaining the temperature at -8°C.

  • Allow the reaction to proceed for 30 minutes.

  • Separate the organic phase and dry it to obtain methyl 2-amino-5-chlorobenzoate as a white crystal. The reported yield for this step is 95%.

Step 2: Ammonolysis of Methyl 2-amino-5-chlorobenzoate [1]

  • Place 10 g of the methyl 2-amino-5-chlorobenzoate prepared in Step 1 and 30 g of a 25% (w/w) aqueous ammonia solution into a high-pressure autoclave.

  • Heat the mixture to a temperature of 100-150°C under a pressure of 2-4 MPa for 12 hours.

  • After cooling and reducing the pressure to atmospheric pressure, separate the solvent and water.

  • Dissolve the resulting crystals in dichloromethane.

  • Add activated carbon and stir the mixture at 70-80°C for 1 hour.

  • Filter the solution to obtain the final product, 2-amino-5-chlorobenzamide. The reported yield for this step is 90%.

A visual representation of this synthetic workflow is provided in the diagram below.

G Synthetic Workflow for this compound cluster_0 Step 1: Chlorination cluster_1 Step 2: Ammonolysis Methyl Anthranilate Methyl Anthranilate Reagents_1 Sodium Hypochlorite, Glacial Acetic Acid, Dichloromethane, Water Methyl Anthranilate->Reagents_1 -10 to -8 °C Intermediate Methyl 2-amino-5-chlorobenzoate Reagents_1->Intermediate Yield: 95% Reagents_2 Aqueous Ammonia Intermediate->Reagents_2 100-150 °C, 2-4 MPa Final_Product This compound Reagents_2->Final_Product Yield: 90%

Synthetic Workflow for this compound
Synthesis from 5-Chloroanthranilic Acid

An alternative route involves the conversion of 5-chloroanthranilic acid to its corresponding acid chloride, followed by amination.[8]

Experimental Protocol:

Step 1: Formation of 2-Amino-5-chlorobenzoyl chloride [8]

  • React 5-chloroanthranilic acid with thionyl chloride to produce 2-amino-5-chlorobenzoyl chloride. (Detailed conditions not specified in the provided search result).

Step 2: Amination of 2-Amino-5-chlorobenzoyl chloride [8]

  • Cool 10 mL of 25% liquor ammonia in an ice bath to 0°C.

  • Add 1 g of 2-amino-5-chlorobenzoyl chloride to the cold ammonia solution.

  • Shake the flask frequently for 30 minutes.

  • Filter the reaction mixture, and wash the precipitate with water and dry.

  • Recrystallize the product from hot water. The reported yield for this step is 68%.

Applications and Biological Significance

This compound is primarily valued as a synthetic intermediate for a range of biologically active molecules.

Precursor to Quinazoline Derivatives

This compound is a fundamental building block for quinazoline and quinazolinone scaffolds.[1] These heterocyclic systems are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][6][9] For instance, 2,3-dihydroxyquinazolinones, synthesized from this compound, have been reported as a class of antibiotics with analgesic and anti-vasodilation effects.[1]

Role in Benzodiazepine Synthesis

Derivatives of this compound, such as 2-amino-5-chlorobenzophenone, are key intermediates in the synthesis of several benzodiazepine drugs, which are widely used for their anxiolytic, sedative, and anticonvulsant effects.[10]

Agrochemical Applications

A patent has noted that this compound exhibits good herbicidal and plant regulating activities, highlighting its potential use in the agrochemical industry.[1]

Other Applications

It has also been utilized in the synthesis of fluorescent probes. For example, it was used to synthesize a novel H2O2 fluorescent probe.[3] Additionally, it can serve as a linker molecule in organic synthesis.[2]

Reported Biological Activities

While most biological data pertains to its derivatives, one patent claims that this compound itself possesses good biological activity in humans.[1] Furthermore, a study on N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives, which are directly synthesized from the core compound, demonstrated inhibition of human leukemia cell growth.[11] The study found that these derivatives caused a transient cell-cycle delay at low doses and cell death at higher doses.[11] However, the molecular target of this compound itself remains unknown, though it has been suggested it may interact with amino acids or proteins.[2]

Conclusion

This compound is a cornerstone intermediate in synthetic organic and medicinal chemistry. Its straightforward and high-yielding synthetic routes, coupled with its versatile reactivity, have established it as an indispensable precursor for a multitude of valuable compounds, particularly in the realm of pharmaceuticals and agrochemicals. While the historical specifics of its discovery remain somewhat obscure, its continued application in research and development underscores its lasting importance. Future investigations may further elucidate the direct biological activities of this compound and expand its utility in the design and synthesis of novel bioactive molecules.

References

Spectroscopic Profile of 5-Amino-2-chlorobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-2-chlorobenzamide, a compound of interest in pharmaceutical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering key data for compound identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H and ¹³C NMR Data

The following tables present the chemical shifts (δ) in parts per million (ppm) for the proton (¹H) and carbon-13 (¹³C) nuclei of this compound, recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.85d3H8Aromatic CH
7.19s1HAromatic CH
6.97d2H12Aromatic CH
3.80s3H-NH₂

d: doublet, s: singlet

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
167.9C=O (Amide)
162.0C-NH₂
129.8Aromatic C-Cl
126.9Aromatic CH
113.8Aromatic CH
55.7Aromatic C
Experimental Protocol: NMR Spectroscopy

The NMR spectra were acquired using a 400 MHz spectrometer. The sample was dissolved in DMSO-d₆, which also served as the internal lock. Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts. For a typical 1D ¹H NMR experiment, the following parameters can be employed: a 30-degree pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width and a longer acquisition time to ensure the detection of all carbon signals.

The following diagram illustrates a generalized workflow for NMR data acquisition and analysis.

NMR_Workflow Diagram 1: Generalized NMR Experimental Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve this compound in DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (400 MHz) shimming Shimming instrument_setup->shimming pulse_sequence Execute Pulse Sequence (¹H or ¹³C) shimming->pulse_sequence fid_processing Fourier Transform & Phasing peak_picking Peak Picking & Integration fid_processing->peak_picking spectral_assignment Structural Assignment peak_picking->spectral_assignment cluster_sample_prep cluster_sample_prep cluster_data_acquisition cluster_data_acquisition cluster_sample_prep->cluster_data_acquisition Sample Loading cluster_data_processing cluster_data_processing cluster_data_acquisition->cluster_data_processing Raw Data (FID)

Caption: Diagram 1: Generalized NMR Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

IR Absorption Data

The IR spectrum of this compound was obtained from a solid sample prepared as a potassium bromide (KBr) disc.[1] The key absorption bands are summarized in the table below.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3400N-HAsymmetric & Symmetric Stretching (Amine)
~3200N-HStretching (Amide)
~1640C=OStretching (Amide I)
~1600C=CStretching (Aromatic)
~1580N-HBending (Amine)
~1400C-NStretching (Amide III)
~800C-ClStretching
Experimental Protocol: IR Spectroscopy

The infrared spectrum was recorded using a dispersive instrument.[2] A solid sample of this compound (1 mg) was finely ground with potassium bromide (500 mg) and pressed into a transparent disc.[1] The KBr disc was then placed in the sample holder of the spectrometer, and the spectrum was recorded in transmission mode. A background spectrum of a pure KBr disc is typically run first and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

The following diagram illustrates the workflow for acquiring an IR spectrum using the KBr disc method.

IR_Workflow Diagram 2: KBr Disc IR Spectroscopy Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis mix Mix Sample with KBr grind Grind to a Fine Powder mix->grind press Press into a Transparent Disc grind->press background Record Background Spectrum (Pure KBr Disc) sample_scan Record Sample Spectrum background->sample_scan subtraction Background Subtraction peak_analysis Identify Absorption Bands subtraction->peak_analysis functional_group_assignment Assign Functional Groups peak_analysis->functional_group_assignment cluster_sample_prep cluster_sample_prep cluster_data_acquisition cluster_data_acquisition cluster_sample_prep->cluster_data_acquisition Sample Placement cluster_data_analysis cluster_data_analysis cluster_data_acquisition->cluster_data_analysis Raw Spectra

Caption: Diagram 2: KBr Disc IR Spectroscopy Workflow.

References

Unlocking a Scaffold for Innovation: A Technical Guide to the Research Applications of 2-Amino-5-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorobenzamide is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a diverse array of biologically active molecules.[1][2] While the direct biological activity of 2-Amino-5-chlorobenzamide is not extensively documented, its true potential lies in its utility as a scaffold for the development of novel therapeutic agents and chemical probes. This technical guide provides an in-depth overview of the synthesis, chemical properties, and, most importantly, the significant research applications of 2-Amino-5-chlorobenzamide, with a focus on its role in the generation of compounds with anticancer and antimicrobial properties.

Core Compound Properties

2-Amino-5-chlorobenzamide, with the molecular formula C₇H₇ClN₂O, is a white crystalline solid.[1] Its chemical structure, featuring an amino group and a chlorine atom on the benzamide core, provides reactive sites for further chemical modifications, making it an ideal starting material for combinatorial chemistry and targeted synthesis.

PropertyValueReference
Molecular Weight 170.60 g/mol [2]
CAS Number 5202-85-7[1][2]
Melting Point 171-172 °C[1]
Appearance White to pale yellow crystalline powder[1]

Synthesis of 2-Amino-5-chlorobenzamide

A common and efficient method for the synthesis of 2-Amino-5-chlorobenzamide involves a two-step process starting from an anthranilate ester.[1]

Experimental Protocol: Two-Step Synthesis

Step 1: Chlorination of Anthranilate

  • An anthranilate ester is used as the starting material.

  • A chlorination reaction is carried out using a chlorinating agent such as sodium hypochlorite solution in the presence of glacial acetic acid.

  • The reaction is typically performed at a low temperature (below -5°C) in a mixed solvent system of an organic solvent and water.

  • The resulting product, a 2-amino-5-chlorobenzoic acid ester, is then isolated.

Step 2: Amination of the Ester

  • The 2-amino-5-chlorobenzoic acid methyl ester from the previous step is placed in a high-pressure autoclave with ammonia water.

  • The reaction is conducted under elevated temperature (100-150°C) and pressure (2-4 MPa) for approximately 12 hours.

  • After the reaction, the pressure is released, and the solvent and water are separated.

  • The resulting crystals are dissolved in dichloromethane, treated with activated carbon, and filtered to yield the final product, 2-Amino-5-chlorobenzamide, with a reported yield of over 85%.[1]

G A Anthranilate Ester B Chlorination (Sodium Hypochlorite, Acetic Acid, < -5°C) A->B C 2-Amino-5-chlorobenzoic Acid Methyl Ester B->C D Amination (Ammonia Water, 100-150°C, 2-4 MPa) C->D E 2-Amino-5-chlorobenzamide D->E G cluster_0 Low Concentration (< IC50) cluster_1 High Concentration (> IC50) A Benzamidoxime Derivative B Transient Cell-Cycle Delay A->B C Benzamidoxime Derivative D Cell Death (Apoptosis) C->D

References

Methodological & Application

Application Note: Synthesis of Bioactive Quinazolinone Scaffolds from 5-Amino-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds renowned for their diverse and significant pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] This application note provides detailed protocols for the synthesis of novel quinazolinone derivatives starting from 5-Amino-2-chlorobenzamide. This precursor is particularly valuable as it introduces three key points for diversification: the amino group at the 7-position, the chloro group at the 8-position, and the C2-position of the quinazolinone core. We detail two robust and versatile synthetic strategies: a one-pot reaction with aromatic aldehydes and an acid-catalyzed condensation with orthoesters. These methods offer high atom economy and access to a wide range of substituted quinazolinones for screening in drug discovery programs.[1][4]

Overview of Synthetic Strategies

The synthesis of the quinazolinone core from 2-aminobenzamides is a well-established transformation in medicinal chemistry. The primary strategies involve the condensation of the 2-aminobenzamide with a one-carbon (C1) source, which forms the C2 position of the final heterocyclic ring. This document outlines two common and effective methods adapted for this compound.

Method A: A tandem reaction with various aldehydes, which first form an imine intermediate, followed by cyclization and subsequent oxidation to yield the 2-substituted quinazolinone.[1][5]

Method B: A direct, one-step acid-catalyzed cyclocondensation with orthoesters to produce 2-alkyl or 2-aryl quinazolinones. This method is often high-yielding and avoids the need for an external oxidant.[4][6]

The general synthetic scheme is presented below.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product start This compound catalyst Catalyst (e.g., p-TSA, Vanadyl Cmpd.) start->catalyst + c1_source C1 Source (Aldehyde or Orthoester) c1_source->catalyst + product 7-Amino-8-chloro-2-substituted-quinazolin-4(3H)-one catalyst->product Cyclocondensation oxidant Oxidant (for Aldehyde Route) (e.g., Air, H₂O₂) solvent Solvent (e.g., Ethanol, DMSO)

Figure 1: General reaction scheme for synthesizing quinazolinones from this compound.

Experimental Protocols

The following protocols provide detailed step-by-step methodologies for the synthesis of 7-amino-8-chloro-quinazolin-4(3H)-ones.

This protocol describes an efficient synthesis using an aromatic aldehyde as the C1 source, catalyzed by vanadyl acetylacetonate under an air atmosphere, which serves as a green oxidant.[1][5]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Vanadyl acetylacetonate (VO(acac)₂)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol, 186.6 mg).

  • Add the selected aromatic aldehyde (1.2 mmol).

  • Add vanadyl acetylacetonate (0.01 mmol, 2.65 mg, 1 mol%).

  • Add DMSO (5 mL) and a magnetic stir bar.

  • Fit the flask with a reflux condenser and heat the mixture to 120 °C under an open-air atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 8-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 2-aryl-7-amino-8-chloro-quinazolin-4(3H)-one.

G start 1. Add Reactants & Catalyst (this compound, Aldehyde, VO(acac)₂) reflux 2. Add DMSO & Reflux (120 °C, 8-12h under air) start->reflux monitor 3. Monitor by TLC reflux->monitor workup 4. Cool & Quench with Water monitor->workup Reaction Complete extract 5. Extract with Ethyl Acetate workup->extract wash 6. Wash Organic Layer (NaHCO₃, Brine) extract->wash dry 7. Dry & Concentrate wash->dry purify 8. Purify Product (Column Chromatography or Recrystallization) dry->purify product Pure Quinazolinone purify->product

Figure 2: Experimental workflow for the aldehyde-based synthesis of quinazolinones.

This protocol details a one-step synthesis using an orthoester, which serves as both the C1 source and a dehydrating agent, in the presence of an acid catalyst.[4][6]

Materials:

  • This compound

  • Orthoester (e.g., Triethyl orthobenzoate)

  • Acetic acid (glacial)

  • Absolute ethanol

  • Pressure tube (if required)

  • Diethyl ether, Pentane

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • In a pressure tube or round-bottom flask, suspend this compound (1.0 mmol, 186.6 mg) in absolute ethanol (5 mL).

  • Add the orthoester (3.0 mmol). For triethyl orthobenzoate, this is 667 mg or 671 µL.

  • Add glacial acetic acid (3.0 mmol, 180 mg or 172 µL).

  • Seal the pressure tube (or fit the flask with a condenser) and heat the mixture to 110 °C for 24-48 hours. The use of a sealed pressure tube is recommended for less reactive or hindered substrates to prevent solvent loss.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction vessel to room temperature.

  • Remove the solvent (ethanol) and excess reagents under reduced pressure.

  • The resulting crude solid can be purified by either: a) Recrystallization: Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly. b) Trituration: Wash the solid with a cold mixture of diethyl ether and pentane (1:1) to remove soluble impurities.

  • Collect the purified solid by vacuum filtration and dry in vacuo to yield the final product.

Data Presentation: Reaction Scope and Yields

The following tables summarize representative yields for the synthesis of quinazolinones from various 2-aminobenzamides, demonstrating the versatility of these protocols. While specific data for this compound is not published, these examples provide an expected range of efficacy.

Table 1: Representative Yields for Aldehyde Condensation Method (Data adapted from analogous reactions of anthranilamides)[1]

EntryAnthranilamide SubstituentAldehydeCatalyst (mol%)Time (h)Yield (%)
1HBenzaldehydeVO(acac)₂ (1)895
2H4-ChlorobenzaldehydeVO(acac)₂ (1)1092
3H4-MethoxybenzaldehydeVO(acac)₂ (1)896
44-ChloroBenzaldehydeVO(acac)₂ (1)1289
54-MethylBenzaldehydeVO(acac)₂ (1)1091

Table 2: Representative Yields for Orthoester Condensation Method (Data adapted from analogous reactions of 2-aminobenzamides)[4]

Entry2-AminobenzamideOrthoesterConditionsTime (h)Yield (%)
1UnsubstitutedTriethyl orthoacetateReflux, 78 °C1285
2UnsubstitutedTriethyl orthobenzoateReflux, 78 °C2478
35-ChloroTriethyl orthobenzoatePressure Tube, 110 °C2488
45-NitroTriethyl orthoformatePressure Tube, 110 °C4865
5N-MethylTriethyl orthoacetatePressure Tube, 110 °C7271

Conclusion and Significance

The protocols detailed in this application note provide robust and efficient pathways for the synthesis of novel 7-amino-8-chloro-quinazolin-4(3H)-ones. The resulting scaffolds are highly valuable in drug discovery, offering multiple points for further chemical modification to develop libraries of compounds for biological screening. The use of readily available starting materials and catalysts, coupled with high-yielding reactions, makes these methods suitable for both academic research and industrial drug development applications. The aldehyde-based method offers flexibility with a wide range of commercially available aldehydes, while the orthoester method provides a straightforward, one-step route to key intermediates.

References

Application Notes and Protocols for the Acylation of 5-Amino-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of aromatic amines is a fundamental transformation in organic synthesis, crucial for the development of a wide array of pharmaceuticals and functional materials. 5-Amino-2-chlorobenzamide is a valuable building block, and its N-acylation provides access to a diverse range of substituted benzamide derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential biological activities. This document provides a detailed protocol for the N-acylation of this compound, focusing on the use of acyl chlorides as the acylating agent. The amino group of anilines is highly nucleophilic, readily reacting with electrophilic acylating agents like acyl chlorides and anhydrides.[1] The reaction with an acyl chloride, for instance, proceeds via a nucleophilic acyl substitution mechanism.[2] A base is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Materials and Equipment

  • This compound

  • Acylating agent (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine)

  • Hydrochloric acid (HCl, 1M solution)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser (if heating is required)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Safety Precautions

  • This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acyl chlorides (e.g., Acetyl chloride, Benzoyl chloride): Are corrosive, lachrymatory, and react violently with water. All manipulations should be performed in a well-ventilated fume hood. Wear acid-resistant gloves, safety goggles, and a lab coat.

  • Anhydrous solvents (e.g., Dichloromethane): Are volatile and may be harmful if inhaled or absorbed through the skin. Use in a fume hood.

  • Bases (e.g., Triethylamine, Pyridine): Are corrosive and have strong odors. Handle with care in a fume hood.

  • The reaction can be exothermic; therefore, controlled addition of the acylating agent and cooling with an ice bath is recommended.

Experimental Workflow

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound and base in anhydrous solvent B Cool solution to 0°C A->B C Add acylating agent dropwise B->C D Stir at room temperature C->D E Monitor reaction by TLC D->E F Quench with water E->F G Wash with 1M HCl F->G H Wash with sat. NaHCO3 G->H I Wash with brine H->I J Dry organic layer (Na2SO4) I->J K Filter and concentrate J->K L Purify by recrystallization or column chromatography K->L

Caption: Experimental workflow for the acylation of this compound.

Detailed Experimental Protocol: Acetylation with Acetyl Chloride

This protocol describes a general procedure for the N-acetylation of this compound using acetyl chloride.

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM). The volume of the solvent should be sufficient to ensure good stirring.

    • Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.

  • Addition of Acylating Agent:

    • In a separate, dry dropping funnel, prepare a solution of acetyl chloride (1.1 eq.) in a small amount of anhydrous DCM.

    • Add the acetyl chloride solution dropwise to the stirred solution of the amine over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by carefully adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the acylation of anilines with different acylating agents, which can be adapted for this compound. Yields are highly dependent on the specific substrate and reaction conditions.

Acylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Acetyl ChlorideTriethylamineDCM0 to RT2-485-95
Acetic AnhydridePyridine-1000.5-190-98
Benzoyl ChloridePyridineDCM0 to RT3-580-90
Chloroacetyl chlorideToluene/CyclohexaneReflux1-3.5High

Note: This data is based on general procedures for aniline acylation and may require optimization for this compound. A patent describing the chloroacetylation of a similar compound, 2-amino-5-nitro benzophenone, reports high yields under reflux conditions in a mixed solvent system of cyclohexane and toluene.[3]

References

5-Amino-2-chlorobenzamide: A Versatile Precursor for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Amino-2-chlorobenzamide is a readily available and versatile starting material for the synthesis of a diverse range of bioactive heterocyclic compounds. Its unique substitution pattern, featuring an amino group ortho to a benzamide and a chloro substituent, provides multiple reactive sites for cyclization and functionalization, leading to the generation of privileged scaffolds in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of quinazolinones, benzoxazines, and other heterocycles from this compound, along with their reported biological activities and associated signaling pathways.

I. Synthesis of Bioactive Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the 6-chloro substituent, derived from this compound, is often associated with enhanced biological activity.

A. Synthetic Protocols

1. Synthesis of 6-Chloro-2-substituted-quinazolin-4(3H)-ones via Condensation with Orthoesters. [1]

This protocol describes a one-step synthesis of 6-chloro-2-alkyl/aryl-quinazolin-4(3H)-ones from 2-amino-5-chlorobenzamide and orthoesters in the presence of acetic acid.

Experimental Protocol:

  • To a pressure tube, add:

    • 2-Amino-5-chlorobenzamide (1.0 equiv)

    • Triethyl orthoester (e.g., triethyl orthopropionate for a 2-ethyl substituent) (3.0 equiv)

    • Glacial acetic acid (3.0 equiv)

    • Absolute ethanol (to dissolve)

  • Seal the pressure tube and heat the reaction mixture to 110 °C for 12–72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or trituration with ether-pentane to afford the desired 6-chloro-2-substituted-quinazolin-4(3H)-one.

2. Synthesis of 6-Chloro-2,3-disubstituted-quinazolin-4(3H)-ones.

This multi-step protocol involves the initial formation of a benzoxazinone intermediate, followed by reaction with a primary amine.

Experimental Protocol:

  • Step 1: Synthesis of 6-Chloro-2-substituted-4H-3,1-benzoxazin-4-one

    • To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., pyridine), add an acid chloride or anhydride (e.g., acetyl chloride for a 2-methyl substituent) (1.1 equiv) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).

    • Pour the reaction mixture into ice-cold water and collect the precipitate by filtration.

    • Wash the solid with water and dry to obtain the 6-chloro-2-substituted-4H-3,1-benzoxazin-4-one.

  • Step 2: Synthesis of 6-Chloro-2,3-disubstituted-quinazolin-4(3H)-one

    • To a solution of the benzoxazinone intermediate from Step 1 (1.0 equiv) in a suitable solvent (e.g., ethanol or glacial acetic acid), add a primary amine (e.g., aniline for a 3-phenyl substituent) (1.2 equiv).

    • Reflux the reaction mixture for several hours (monitor by TLC).

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration.

    • Wash the solid with a cold solvent and dry to afford the desired 6-chloro-2,3-disubstituted-quinazolin-4(3H)-one.

B. Biological Activity of 6-Chloro-quinazolin-4(3H)-one Derivatives

The 6-chloro-quinazolin-4(3H)-one scaffold is a key component in a number of potent enzyme inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy.[2][3]

Compound ClassTargetBiological ActivityCell LineIC50/MICReference
6-Chloro-4-anilinoquinazolinesEGFRAnticancerA549, H1975Varies[2]
6-Chloro-2-styrylquinazolin-4(3H)-onesVarious cancer cell linesCytotoxicNot specifiedVaries[4]
6-Chloro-3-(pyrimidin-2-yl)-2-styryl quinazolin-4(3H)-oneNot specifiedCytotoxicNot specifiedNot specified[4]
Various 6-chloro-quinazolinonesStaphylococcus aureus, Candida albicansAntimicrobial, AntifungalN/AVaries[5]
C. Signaling Pathway

EGFR Inhibition by 6-Chloro-quinazoline Derivatives

Many 6-chloro-quinazoline derivatives function as ATP-competitive inhibitors of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the enzyme, they prevent the phosphorylation and activation of downstream signaling molecules, thereby inhibiting cell proliferation, survival, and metastasis.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 6-Chloro-quinazoline Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by 6-chloro-quinazoline derivatives.

II. Synthesis of Bioactive Benzoxazines and Benzothiazines

The amino and benzamide functionalities of this compound can also be utilized to construct other heterocyclic systems like benzoxazines and benzothiazines, which are also known to possess a range of biological activities.

A. Synthetic Protocols

1. General Synthesis of 6-Chloro-4H-benzo[d][2][6]oxazin-4-ones

This protocol involves the cyclization of an N-acylated 2-aminobenzoic acid derivative, which can be prepared from this compound via hydrolysis of the amide and subsequent acylation of the amino group.

Experimental Workflow:

benzoxazinone_synthesis A This compound B Hydrolysis (e.g., aq. HCl, reflux) A->B C 2-Amino-5-chlorobenzoic acid B->C D N-Acylation (e.g., Acyl chloride, Pyridine) C->D E 2-(Acylamino)-5-chlorobenzoic acid D->E F Cyclization (e.g., Acetic anhydride, heat) E->F G 6-Chloro-2-substituted-4H-benzo[d][1,3]oxazin-4-one F->G

Caption: Synthetic workflow for 6-chloro-4H-benzo[d][2][6]oxazin-4-ones.

Experimental Protocol (Conceptual):

  • Step 1: Hydrolysis of this compound.

    • Reflux this compound in aqueous hydrochloric acid.

    • Neutralize the reaction mixture to precipitate 2-amino-5-chlorobenzoic acid.

  • Step 2: N-Acylation.

    • React 2-amino-5-chlorobenzoic acid with an appropriate acylating agent (e.g., acetyl chloride) in the presence of a base like pyridine.

  • Step 3: Cyclization.

    • Heat the resulting N-acyl-2-amino-5-chlorobenzoic acid in acetic anhydride to effect cyclization to the benzoxazinone.

2. Synthesis of Benzothiazine Derivatives (Conceptual)

The synthesis of benzothiazine derivatives would require the introduction of a sulfur atom. A potential route could involve the conversion of the amino group of this compound to a sulfonyl chloride, followed by intramolecular cyclization. Further research is required to establish a detailed protocol.

B. Biological Activity of Benzoxazine and Benzothiazine Derivatives

Benzoxazine and benzothiazine cores are present in various biologically active molecules. For instance, certain benzothiazine derivatives have shown potential as anticonvulsant agents.[7] The biological activities of 6-chloro substituted derivatives synthesized from this compound would be an interesting area for further investigation.

III. Synthesis of Other Bioactive Heterocycles

The reactivity of this compound allows for its use as a precursor to other heterocyclic systems, such as benzimidazoles and triazoles, through multi-step synthetic sequences.

A. Synthesis of Benzimidazole Derivatives

A plausible route to benzimidazole derivatives involves the conversion of the benzamide group to a nitrile, followed by reductive cyclization with a suitable ortho-phenylenediamine. Mahajan et al. have reported the dehydration of 2-amino-5-chlorobenzamide to 2-amino-5-chlorobenzonitrile using P₂O₅.[8]

Experimental Workflow:

benzimidazole_synthesis A This compound B Dehydration (e.g., P₂O₅) A->B C 2-Amino-5-chlorobenzonitrile B->C D Reaction with o-phenylenediamine C->D E 6-Chloro-benzimidazole derivative D->E

Caption: Conceptual workflow for the synthesis of 6-chloro-benzimidazole derivatives.

B. Antifungal Activity of Heterocycles Derived from 2-Amino-5-chlorobenzothiazole

While not directly synthesized from this compound in the cited study, new derivatives of 2-amino-5-chlorobenzothiazole have been synthesized and shown to possess antifungal activity against Candida glabrata and Aspergillus niger.[9][10] This suggests that heterocycles bearing the 5-chloro-benzothiazole scaffold are promising candidates for the development of new antifungal agents.

Compound ClassFungal StrainActivityReference
1,3,4-Oxadiazole-2-thiol derivativesCandida glabrata, Aspergillus nigerGood measurable activity[9][10]
1,2,4-Triazole-3-thiol derivativesCandida glabrata, Aspergillus nigerGood measurable activity[9][10]
Benzimidazole derivativesCandida glabrata, Aspergillus nigerGood measurable activity[9][10]
Thiazolidinone derivativesCandida glabrata, Aspergillus nigerGood measurable activity[9][10]

This compound is a valuable and cost-effective precursor for the synthesis of a wide array of bioactive heterocyclic compounds. The straightforward protocols for the preparation of quinazolinones, along with the potential for synthesizing other heterocyclic systems such as benzoxazines and benzimidazoles, make it an attractive starting material for drug discovery and development. The significant biological activities, particularly the anticancer and antimicrobial properties, of the resulting heterocycles underscore the importance of this chemical scaffold in medicinal chemistry. Further exploration of the synthetic utility of this compound is warranted to expand the library of accessible bioactive molecules.

References

Application Notes: Synthesis and Use of a 5-Amino-2-chlorobenzamide-Based Fluorescent Probe for Hydrogen Peroxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of a fluorescent probe for the detection of hydrogen peroxide (H₂O₂), utilizing 5-Amino-2-chlorobenzamide as a key starting material. The protocols detailed herein are based on established methodologies for the synthesis of boronate-based fluorescent probes.

Introduction

Fluorescent probes are indispensable tools in biomedical research and drug development for the real-time detection of biologically relevant molecules. Hydrogen peroxide is a key reactive oxygen species (ROS) involved in a multitude of physiological and pathological processes, including cell signaling, immune responses, and oxidative stress. The development of selective and sensitive fluorescent probes for H₂O₂ is crucial for understanding its roles in health and disease.

This document describes the synthesis and application of a fluorescent probe, herein designated as Probe P-1, derived from this compound. The probe is designed to exhibit a fluorescence "turn-on" response in the presence of H₂O₂. The underlying sensing mechanism is based on the H₂O₂-mediated oxidation of a boronate ester, which releases a fluorescent reporter molecule.

Data Presentation

The photophysical and analytical properties of fluorescent probes are critical for their application. The following table summarizes key quantitative data for a representative H₂O₂ fluorescent probe with a boronate-based sensing mechanism, analogous to the one described herein.

ParameterValueMethod of Determination
Probe P-1 (Pre-reaction)
Excitation Maximum (λex)~350 nmUV-Vis Spectroscopy
Emission Maximum (λem)Weak or no emissionFluorescence Spectroscopy
Probe P-1 (Post-reaction with H₂O₂)
Excitation Maximum (λex)~415 nmUV-Vis Spectroscopy
Emission Maximum (λem)~455 nmFluorescence Spectroscopy
Performance
Fluorescence Enhancement>20-foldFluorescence Spectroscopy
Limit of Detection (LOD) for H₂O₂~0.1 - 1.0 µMS/N = 3 Method
Optimal pH range7.0 - 8.0pH-dependent fluorescence studies

Note: The data presented are representative values for boronate-based fluorescent probes for H₂O₂ and should be determined experimentally for the specific probe synthesized.

Experimental Protocols

I. Synthesis of Fluorescent Probe P-1

The synthesis of Probe P-1 is a multi-step process involving the formation of an intermediate compound through the reaction of 5-chlorosalicaldehyde and 4-(bromomethyl)phenylboronic acid pinacol ester, followed by condensation with this compound.

Materials:

  • 5-chlorosalicaldehyde

  • 4-(bromomethyl)phenylboronic acid pinacol ester

  • This compound (also known as 2-Amino-5-chlorobenzamide)

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous ethanol

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for column chromatography

Step 1: Synthesis of Intermediate 2

  • To a solution of 5-chlorosalicaldehyde (1.28 mmol) in 10 mL of anhydrous DMF in a round-bottom flask, add potassium carbonate (1.92 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-(bromomethyl)phenylboronic acid pinacol ester (1.28 mmol) and a catalytic amount of potassium iodide (0.64 mmol).

  • Heat the reaction mixture to 80°C and stir for 6 hours under a nitrogen atmosphere.

  • After completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Filter the mixture to remove K₂CO₃ and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 5:1 v/v) to obtain Intermediate 2 as a white solid.[1]

Step 2: Synthesis of Fluorescent Probe P-1

  • Dissolve Intermediate 2 (0.31 mmol) and this compound (0.31 mmol) in 10 mL of anhydrous ethanol in a round-bottom flask.

  • Add a catalytic amount of p-Toluenesulfonic acid monohydrate (0.03 mmol).

  • Reflux the mixture for 1 hour.

  • Cool the reaction solution to 0°C in an ice bath.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.31 mmol) to the cooled solution.

  • Stir the reaction mixture for 1 hour in the ice bath, during which a white solid should precipitate.

  • Collect the white solid by vacuum filtration and wash with a small amount of cold ethanol three times to yield the final product, Probe P-1.[1]

II. In Vitro Detection of H₂O₂

This protocol describes the general procedure for evaluating the fluorescence response of Probe P-1 to H₂O₂ in an aqueous buffer system.

Materials:

  • Fluorescent Probe P-1 stock solution (1 mM in DMSO)

  • Hydrogen peroxide (H₂O₂) standard solution (10 mM in deionized water)

  • Phosphate-buffered saline (PBS), 0.02 M, pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Fluorometer and quartz cuvettes

Procedure:

  • Prepare a working solution of Probe P-1 (e.g., 10 µM) in a PBS/DMSO (9:1, v/v) buffer.

  • To a quartz cuvette containing the Probe P-1 working solution, add varying concentrations of H₂O₂ (e.g., 0-100 µM).

  • Incubate the solutions for 30 minutes at room temperature, protected from light.

  • Measure the fluorescence emission spectra with an excitation wavelength of approximately 415 nm.

  • Record the fluorescence intensity at the emission maximum (around 455 nm).

  • For selectivity studies, repeat steps 2-5 with other reactive oxygen species (e.g., O₂⁻, •OH, ONOO⁻) and biologically relevant analytes to ensure the probe's specificity for H₂O₂.

Visualizations

Signaling Pathway

The detection of hydrogen peroxide by Probe P-1 is based on the specific oxidation of the boronate ester moiety. This reaction leads to the cleavage of the boronate group and the release of the fluorophore in its highly fluorescent phenolate form.

G cluster_probe Probe P-1 (Non-fluorescent) cluster_reaction Reaction with H₂O₂ cluster_product Fluorescent Product P1 Probe P-1 (Boronate Ester) H2O2 Hydrogen Peroxide (H₂O₂) Product Fluorophore (Phenolate form) H2O2->Product Oxidation & Cleavage Fluorescence Fluorescence Emission Product->Fluorescence

Caption: Signaling pathway of Probe P-1 for H₂O₂ detection.

Experimental Workflow

The synthesis of Probe P-1 involves a sequential two-step process, starting from commercially available reagents.

G cluster_step1 Step 1: Synthesis of Intermediate 2 cluster_step2 Step 2: Synthesis of Probe P-1 cluster_application Application A 5-chlorosalicaldehyde C Intermediate 2 A->C B 4-(bromomethyl)phenylboronic acid pinacol ester B->C E Probe P-1 C->E D This compound D->E F Detection of H₂O₂ E->F

Caption: Experimental workflow for the synthesis of Probe P-1.

References

Application Notes and Protocols for Suzuki Coupling with 5-Amino-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful tool is widely utilized in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates. This document provides detailed application notes and experimental protocols for the Suzuki coupling of 5-Amino-2-chlorobenzamide, a versatile building block in medicinal chemistry. The presence of an amino group, a chloro substituent, and a benzamide functionality on the same aromatic ring presents unique challenges and opportunities for synthetic diversification. These notes are intended to guide researchers in developing robust and efficient coupling strategies for this substrate.

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

Key Considerations for Suzuki Coupling of this compound

The successful Suzuki coupling of this compound requires careful consideration of several factors due to its specific structural features:

  • Aryl Chloride Activation: The carbon-chlorine bond is less reactive than corresponding carbon-bromine or carbon-iodine bonds, often necessitating more active catalyst systems.[1] The use of electron-rich and bulky phosphine ligands is crucial to facilitate the oxidative addition of the aryl chloride to the palladium(0) center.[1][2]

  • Electron-Rich Substrate: The presence of the electron-donating amino group at the 5-position increases the electron density of the aromatic ring, which can further decrease the rate of oxidative addition.[3]

  • Functional Group Tolerance: The free amino and amide groups can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions. Therefore, the choice of catalyst, ligand, and base is critical to ensure chemoselectivity. Recent studies have demonstrated successful Suzuki couplings on substrates with unprotected ortho-anilines, suggesting that with the right catalyst system, protection of the amino group may not be necessary.[4]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for Suzuki-Miyaura couplings of substrates with similar electronic and functional group characteristics to this compound. This data can serve as a valuable starting point for reaction optimization.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromoanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2 equiv)Toluene/H₂O1001895[4]
4-ChloroanisolePhenylboronic acidPd(OAc)₂ (1)PCy₃ (2)K₃PO₄ (1.5 equiv)Toluene1002485[5]
N-Acetyl-4-chlorobenzamidePhenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (3 equiv)Dioxane/H₂O1101878[6]
2-Chloro-5-nitroanilinePhenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2 equiv)t-BuOH801692Not specified in search results
2,6-DichloropurinePhenylboronic acidPd(PPh₃)₄ (2.4)-K₂CO₃ (1.25 equiv)Toluene100Varies77[7]

Experimental Protocols

The following protocols are generalized methodologies based on successful Suzuki couplings of related substrates. Optimization may be required for specific arylboronic acids.

Protocol 1: General Procedure using a Buchwald-type Ligand

This protocol is adapted from methodologies developed for electron-rich and sterically hindered aryl chlorides.[2]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • SPhos (2-6 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Anhydrous 1,4-Dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The mixture should be thoroughly degassed by sparging with the inert gas for 10-15 minutes.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Procedure using a Tetrakis(triphenylphosphine)palladium(0) Catalyst

This protocol is a more traditional approach and may be effective for less challenging arylboronic acid coupling partners.[7]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Toluene or a mixture of Dioxane and Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and the arylboronic acid (1.5 equiv) in a suitable solvent (e.g., Toluene or Dioxane/Water 4:1).

  • Add the base (e.g., Na₂CO₃, 2.0 equiv) to the mixture.

  • Degas the solution by bubbling an inert gas (Argon or Nitrogen) through it for 20-30 minutes.

  • Add the palladium catalyst (Pd(PPh₃)₄, 0.03 equiv) under a positive pressure of the inert gas.

  • Heat the reaction mixture to reflux (typically 90-110 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Workflow

The following diagram outlines a typical experimental workflow for performing and analyzing the Suzuki coupling of this compound.

Experimental_Workflow Start Reaction Setup Reagents Weigh Reagents: This compound, Arylboronic Acid, Catalyst, Ligand, Base Start->Reagents Inert Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert Solvent Add Degassed Solvent(s) Inert->Solvent Reaction Heat and Stir Reaction Mixture Solvent->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Upon Completion Extraction Extract with Organic Solvent Workup->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis

References

Application Notes: Synthesis and Utility of Azo Dyes Derived from 5-Amino-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic moieties.[1][2] These dyes are of immense industrial importance, with wide-ranging applications in the textile, printing, paper, and pigment industries.[2][3] The synthesis of azo dyes is typically achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[4]

5-Amino-2-chlorobenzamide is a valuable primary aromatic amine that can serve as the diazo component in this synthesis. The presence of the chloro and benzamide functional groups on the aromatic ring is significant. The electron-withdrawing nature of these groups can influence the electronic properties of the resulting diazonium salt and, consequently, the color and stability of the final azo dye. The benzamide moiety, in particular, may offer additional sites for hydrogen bonding or metal chelation, potentially enhancing the dye's fastness properties on various substrates or creating opportunities for its use as a chromogenic sensor.[5]

These notes provide a detailed protocol for the synthesis of azo dyes using this compound, guidance for data presentation, and a discussion of their potential applications for researchers in chemistry and materials science.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of a representative azo dye using this compound as the diazo component and a phenol derivative as the coupling component.

Materials and Equipment

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Coupling component (e.g., Phenol, 2-Naphthol, or other substituted phenols/anilines)

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Ethanol

  • Distilled Water

  • Urea or Sulfamic Acid (for destroying excess nitrous acid)

Equipment:

  • Beakers (250 mL, 400 mL) and Erlenmeyer flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Buchner funnel and filter paper

  • pH indicator paper or pH meter

  • Standard laboratory glassware (graduated cylinders, pipettes)

  • Thermometer

Protocol 1: Diazotization of this compound

This step converts the primary amino group of this compound into a reactive diazonium salt.[4]

  • In a 250 mL beaker, prepare a solution by dissolving a specific molar equivalent of this compound (e.g., 1.71 g, 0.01 mol) in a mixture of distilled water (e.g., 25 mL) and concentrated hydrochloric acid (e.g., 2.5 mL). Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice bath with continuous and efficient stirring. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.[4]

  • In a separate small beaker, prepare a solution of sodium nitrite (e.g., 0.76 g, 0.011 mol) in cold distilled water (e.g., 10 mL).

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound hydrochloride solution. The addition should be slow enough to ensure the temperature does not rise above 5 °C.[1]

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization reaction is complete.[1]

  • A small amount of urea or sulfamic acid can be added to quench any excess nitrous acid.

  • The resulting clear solution contains the 2-chloro-5-carbamoylbenzenediazonium chloride salt and should be used immediately in the subsequent coupling reaction.[4]

Protocol 2: Azo Coupling Reaction

The diazonium salt, an electrophile, is reacted with an electron-rich aromatic compound (the coupling component) to form the stable azo dye.[2]

  • In a 400 mL beaker, dissolve the coupling component (e.g., 0.94 g, 0.01 mol of phenol) in an aqueous solution of 10% sodium hydroxide (e.g., 20 mL).

  • Cool this alkaline solution of the coupling component to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the previously prepared cold diazonium salt solution to the cold alkaline coupling component solution with continuous stirring. A colored precipitate of the azo dye should form immediately.[1]

  • Continue stirring the reaction mixture in the ice bath for 60 minutes to ensure the coupling reaction goes to completion.[1]

Protocol 3: Isolation and Purification
  • After the coupling is complete, acidify the solution to a pH of approximately 5-6 by the dropwise addition of dilute hydrochloric acid. This step helps to fully precipitate the dye.[1]

  • Isolate the crude dye by vacuum filtration using a Buchner funnel.[6]

  • Wash the filter cake with a small amount of cold distilled water to remove unreacted salts and other water-soluble impurities.[1]

  • For purification, transfer the crude dye to a beaker and perform recrystallization using a suitable solvent, such as hot ethanol. Dissolve the dye in a minimal amount of the hot solvent.[1]

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the purified dye crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a desiccator.[1]

Data Presentation

Quantitative data from the synthesis and characterization of new azo dyes should be summarized for clarity and comparison. The following table provides a template for organizing experimental results.

Coupling ComponentResulting Dye Name/StructureYield (%)M.P. (°C)λmax (nm) (Solvent)Light Fastness (1-5)Wash Fastness (1-5)
PhenolExample Data85188-190485 (Ethanol)44-5
2-NaphtholExperimental Data
N,N-DimethylanilineExperimental Data
Salicylic AcidExperimental Data
  • Yield (%): The practical yield of the purified dye relative to the theoretical maximum.

  • M.P. (°C): The melting point of the purified dye, indicating its purity.

  • λmax (nm): The wavelength of maximum absorbance from the UV-Vis spectrum, which determines the dye's color.[7] The solvent used should always be specified.

  • Fastness Properties: Standardized tests (e.g., using a gray scale rating from 1 for poor to 5 for excellent) to measure the dye's resistance to fading upon exposure to light, washing, and rubbing.[8]

Visualizations

Diagrams are essential for illustrating complex chemical processes and workflows.

G Synthesis Pathway of Azo Dyes from this compound cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products A This compound D Diazotization (0-5 °C) A->D B NaNO₂ + HCl B->D C Coupling Component (e.g., Phenol) E Azo Coupling C->E F Diazonium Salt Intermediate D->F Immediate Use G Final Azo Dye E->G F->E

Caption: Chemical synthesis pathway for an azo dye.

G Experimental Workflow for Azo Dye Synthesis A 1. Preparation of Amine Solution (this compound in HCl) B 2. Diazotization (Add NaNO₂ at 0-5 °C) A->B D 4. Azo Coupling Reaction (Mix solutions at 0-5 °C) B->D C 3. Preparation of Coupling Solution (e.g., Phenol in NaOH) C->D E 5. Isolation (Acidification & Vacuum Filtration) D->E F 6. Purification (Recrystallization) E->F G 7. Characterization (Spectroscopy, M.P., etc.) F->G

Caption: Laboratory workflow for azo dye synthesis.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Amino-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chlorobenzamide is a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. Its structural features make it a valuable building block for the creation of diverse molecular structures, contributing to advancements in medicinal chemistry and materials science. This document provides a detailed protocol for the large-scale synthesis of this compound, focusing on a high-yield, two-step process suitable for industrial applications. The described method is advantageous due to its use of readily available starting materials, operational simplicity, and high overall yield.

Synthesis Pathway Overview

The recommended large-scale synthesis of this compound proceeds via a two-step reaction sequence starting from methyl anthranilate. The first step involves the regioselective chlorination of methyl anthranilate at the 5-position. The resulting intermediate, methyl 2-amino-5-chlorobenzoate, is then subjected to amidation under pressure to yield the final product.

Experimental Protocols

Step 1: Synthesis of Methyl 2-amino-5-chlorobenzoate

This procedure details the chlorination of methyl anthranilate.

Materials:

  • Methyl anthranilate

  • Sodium hypochlorite solution

  • Glacial acetic acid

  • Organic solvent (e.g., Dichloromethane)

  • Water

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and cooling system, dissolve methyl anthranilate in an organic solvent and water.

  • Cool the mixture to a temperature below -5 °C.

  • Slowly add a mixture of sodium hypochlorite solution and glacial acetic acid to the reaction vessel while maintaining the temperature below -5 °C.

  • After the addition is complete, continue to stir the reaction mixture for approximately 30 minutes.

  • Allow the reaction mixture to warm to room temperature and separate the organic phase.

  • Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure to obtain crude methyl 2-amino-5-chlorobenzoate.

Step 2: Synthesis of this compound

This procedure describes the amidation of methyl 2-amino-5-chlorobenzoate.

Materials:

  • Methyl 2-amino-5-chlorobenzoate

  • Ammonia water (28% weight percentage concentration)

  • Ethanol

  • Activated carbon

Procedure:

  • Charge a high-pressure autoclave with methyl 2-amino-5-chlorobenzoate and ammonia water. A weight ratio of 1:3 for methyl 2-amino-5-chlorobenzoate to ammonia water is recommended.[1]

  • Seal the autoclave and heat the reaction mixture to a temperature between 100-150 °C. The pressure will rise to 2-4 MPa.[1][2]

  • Maintain these conditions and stir the reaction mixture for 12 hours.[1][2]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the pressure.

  • Separate the solvent and water from the crystalline product.

  • Dissolve the obtained crystals in ethanol.

  • Add activated carbon to the solution and stir at 70-80 °C for 1 hour for decolorization.[1][2]

  • Filter the hot solution to remove the activated carbon.

  • Cool the filtrate to induce crystallization of the product.

  • Collect the crystals of this compound by filtration and dry them.

Data Presentation

The following table summarizes the key quantitative data for the large-scale synthesis of this compound.

StepReactionKey ReagentsTemperaturePressureReaction TimeYield
1ChlorinationMethyl anthranilate, Sodium hypochlorite, Glacial acetic acid< -5 °CAtmospheric0.5 hours-
2AmidationMethyl 2-amino-5-chlorobenzoate, Ammonia water100-150 °C2-4 MPa12 hours90%[1]
Overall - - - - - > 85%[1]

Workflow Diagram

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amidation A Methyl Anthranilate B Chlorination (NaClO, CH3COOH, < -5°C) A->B C Methyl 2-amino-5-chlorobenzoate B->C D Amidation (Ammonia Water, 100-150°C, 2-4 MPa) C->D E Crude this compound D->E F Purification (Activated Carbon, Recrystallization) E->F G Pure this compound F->G

Caption: Workflow for the large-scale synthesis of this compound.

References

Application Notes and Protocols: Reaction of 5-Amino-2-chlorobenzamide with Anhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the acylation of 5-Amino-2-chlorobenzamide with various anhydrides, including acetic anhydride, maleic anhydride, and succinic anhydride. The resulting N-acylated benzamide derivatives are valuable intermediates in medicinal chemistry and drug discovery, serving as scaffolds for developing novel therapeutic agents.

Introduction

This compound is a versatile building block in organic synthesis. The primary amino group can be readily acylated with anhydrides to introduce different functional groups, thereby modifying the compound's physicochemical properties and biological activity. Acylation with acetic anhydride yields an acetamido derivative, while reaction with dicarboxylic anhydrides like maleic or succinic anhydride results in the formation of amic acids. These products can be further modified or screened for various biological activities, including antimicrobial and anticancer properties.

Data Presentation

The following table summarizes the expected products and typical reaction conditions for the acylation of this compound with different anhydrides. The data is compiled from analogous reactions and established organic synthesis principles.

AnhydrideProduct NameProduct StructureTypical SolventCatalyst/BaseReaction Temperature (°C)Typical Yield (%)
Acetic Anhydride5-Acetamido-2-chlorobenzamidePyridine or Acetic AcidNone needed80-100>85
Maleic AnhydrideN-(4-Carbamoyl-2-chlorophenyl)maleamic acidToluene, Ether, or Acetic AcidNone neededRoom Temperature to 55>90
Succinic AnhydrideN-(4-Carbamoyl-2-chlorophenyl)succinamic acidToluene or AcetoneNone neededRoom Temperature>90

Experimental Protocols

Protocol 1: Synthesis of 5-Acetamido-2-chlorobenzamide

This protocol describes the acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or glacial acetic acid)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound in 20 mL of pyridine.

  • Slowly add 12 mmol of acetic anhydride to the solution while stirring.

  • Heat the reaction mixture to 80-100°C and reflux for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (3 x 20 mL).

  • Recrystallize the crude product from ethanol to obtain pure 5-Acetamido-2-chlorobenzamide.

  • Dry the product in a vacuum oven.

Protocol 2: Synthesis of N-(4-Carbamoyl-2-chlorophenyl)maleamic acid

This protocol details the reaction of this compound with maleic anhydride to form the corresponding maleamic acid. A similar procedure has been used for the synthesis of N-(2-chloro-4-nitrophenyl)maleamic acid[1].

Materials:

  • This compound

  • Maleic anhydride

  • Toluene (or ethyl ether)

  • Dilute hydrochloric acid

  • Deionized water

  • Erlenmeyer flask

  • Stirring plate and magnetic stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 10 mmol of maleic anhydride in 25 mL of toluene in an Erlenmeyer flask with stirring.

  • In a separate beaker, dissolve 10 mmol of this compound in 20 mL of toluene.

  • Slowly add the this compound solution to the maleic anhydride solution dropwise using a dropping funnel at room temperature.

  • Stir the resulting suspension for 1 hour at room temperature.

  • Treat the mixture with dilute hydrochloric acid to remove any unreacted amine.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water to remove unreacted maleic anhydride and maleic acid.[1]

  • Dry the resulting N-(4-Carbamoyl-2-chlorophenyl)maleamic acid.

Protocol 3: Synthesis of N-(4-Carbamoyl-2-chlorophenyl)succinamic acid

This protocol outlines the synthesis of the succinamic acid derivative from this compound and succinic anhydride, based on a procedure for a similar compound, N-(4-chlorophenyl)succinamic acid.[2]

Materials:

  • This compound

  • Succinic anhydride

  • Toluene (or acetone)

  • Dilute hydrochloric acid

  • Deionized water

  • Erlenmeyer flask

  • Stirring plate and magnetic stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 10 mmol of succinic anhydride in 25 mL of toluene in an Erlenmeyer flask.

  • In a separate beaker, dissolve 10 mmol of this compound in 20 mL of toluene.

  • Add the this compound solution dropwise to the succinic anhydride solution with constant stirring at room temperature.[2]

  • Continue stirring the mixture for 1 hour and then let it stand for another hour to ensure the reaction goes to completion.[2]

  • Add dilute hydrochloric acid to the mixture to remove any unreacted this compound.[2]

  • Filter the resulting solid product under suction.[2]

  • Wash the solid thoroughly with water to remove any remaining succinic anhydride and succinic acid.[2]

  • Dry the pure N-(4-Carbamoyl-2-chlorophenyl)succinamic acid.

Visualizations

Experimental Workflow for Acylation

experimental_workflow General Workflow for Acylation of this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification 5_Amino_2_chlorobenzamide This compound Reaction_Mixture Combine Reactants in Solvent 5_Amino_2_chlorobenzamide->Reaction_Mixture Anhydride Anhydride (Acetic, Maleic, or Succinic) Anhydride->Reaction_Mixture Solvent Anhydrous Solvent Solvent->Reaction_Mixture Stirring Stir at Specified Temperature Reaction_Mixture->Stirring Precipitation Precipitate Product (e.g., add to water) Stirring->Precipitation Filtration Filter Solid Product Precipitation->Filtration Washing Wash with Water/Solvent Filtration->Washing Recrystallization Recrystallize from Suitable Solvent (Optional) Washing->Recrystallization Drying Dry Final Product Washing->Drying Recrystallization->Drying

Caption: General workflow for the acylation of this compound.

Potential Signaling Pathway Inhibition

The acylated derivatives of this compound may exhibit biological activity by interfering with cellular signaling pathways implicated in diseases like cancer. While the specific targets of these novel compounds are yet to be determined, related benzamide derivatives have been shown to act as inhibitors of enzymes such as histone deacetylases (HDACs) or disrupt protein-protein interactions.

signaling_pathway Hypothetical Signaling Pathway Inhibition Acylated_Benzamide Acylated this compound Derivative Target_Protein Target Protein (e.g., Kinase, HDAC) Acylated_Benzamide->Target_Protein Inhibition Downstream_Effector Downstream Effector Protein Target_Protein->Downstream_Effector Activation Disease_Progression Disease Progression Target_Protein->Disease_Progression Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Downstream_Effector->Cellular_Response Cellular_Response->Disease_Progression Inhibits

Caption: Hypothetical inhibition of a cellular signaling pathway.

References

Application Notes and Protocols for 5-Amino-2-chlorobenzamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: 5-Amino-2-chlorobenzamide as a Versatile Fragment for Drug Discovery

1.1 Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of novel lead compounds. By screening low molecular weight fragments, typically less than 300 Da, FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency. The benzamide scaffold is a privileged motif in medicinal chemistry, found in a wide range of biologically active compounds. This document outlines the potential application of this compound as a valuable fragment in FBDD campaigns.

1.2 Physicochemical Properties of this compound

This compound is an attractive candidate for a fragment library due to its physicochemical properties, which align well with the "Rule of Three" often applied in FBDD.

PropertyValueSignificance in FBDD
Molecular Weight 170.60 g/mol [1]Well within the typical fragment range (<300 Da), increasing the probability of fitting into small pockets on a protein target.
LogP (Predicted) ~0.9[2]Indicates a favorable balance of hydrophilicity and hydrophobicity, suggesting reasonable aqueous solubility while retaining the ability to cross cell membranes.
Hydrogen Bond Donors 2 (amine and amide)Provides opportunities for multiple, specific hydrogen bonding interactions with a target protein, a key feature for fragment binding.
Hydrogen Bond Acceptors 2 (carbonyl and amine)Offers additional points for hydrogen bonding, contributing to binding affinity and specificity.
Rotatable Bonds 1Low conformational flexibility, which can lead to a lower entropic penalty upon binding.

1.3 Rationale for Use in Fragment-Based Screening

The this compound fragment offers several strategic advantages for use in an FBDD campaign:

  • Privileged Scaffold : The benzamide core is a well-established pharmacophore. Optimization of benzamide fragments has led to the development of potent inhibitors for various targets.[3]

  • Multiple Interaction Points : The presence of amino, chloro, and amide functional groups provides a rich set of potential interactions with a protein target, including hydrogen bonding, and halogen bonding.

  • Vectors for Elaboration : The amino group and the aromatic ring provide clear vectors for chemical modification, allowing for fragment "growing" or "linking" strategies to increase potency and selectivity.

1.4 Hypothetical Screening Cascade

A typical FBDD campaign involving this compound would follow a multi-stage screening cascade to identify and validate hits.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Characterization cluster_3 Lead Optimization Primary_Screen Primary Screen (e.g., DSF, SPR) Hit_Validation Hit Validation (e.g., NMR) Primary_Screen->Hit_Validation Identify initial hits Characterization Biophysical & Structural Characterization (e.g., ITC, X-ray Crystallography) Hit_Validation->Characterization Confirm binding & determine affinity Lead_Opt Structure-Guided Lead Optimization Characterization->Lead_Opt Elucidate binding mode

Figure 1: A general workflow for a fragment-based drug discovery campaign.

Experimental Protocols

This section provides detailed protocols for a hypothetical FBDD campaign using this compound against a generic protein target, "Target-X."

2.1 Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF is a rapid and cost-effective method for primary screening of fragment libraries to identify compounds that bind and stabilize a target protein, resulting in a thermal shift (ΔTm).

Methodology:

  • Protein Preparation : Prepare Target-X at a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Fragment Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working solution by diluting the stock to 1 mM in the assay buffer.

  • Assay Plate Setup : In a 96-well PCR plate, add 20 µL of the Target-X solution.

  • Dye Addition : Add a fluorescent dye (e.g., SYPRO Orange) to each well at a final dilution of 5x.

  • Fragment Addition : Add 2 µL of the 1 mM this compound working solution to the sample wells (final concentration 100 µM). For control wells, add 2 µL of assay buffer with 10% DMSO.

  • Data Collection : Seal the plate and place it in a real-time PCR instrument. Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

  • Data Analysis : Determine the melting temperature (Tm) for each well by fitting the fluorescence data to a Boltzmann equation. A significant positive shift in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates binding.

Hypothetical DSF Data for this compound

CompoundConcentration (µM)Tm (°C)ΔTm (°C)
Target-X + DMSO (Control)-52.3-
This compound10054.8+2.5

2.2 Hit Validation: 2D ¹H-¹⁵N HSQC NMR Spectroscopy

NMR spectroscopy is a powerful tool for validating fragment hits by observing chemical shift perturbations (CSPs) in the target protein upon fragment binding.

NMR_Workflow A Prepare ¹⁵N-labeled Target-X sample B Acquire reference ¹H-¹⁵N HSQC spectrum A->B C Add this compound to the protein sample B->C D Acquire ¹H-¹⁵N HSQC spectrum of the complex C->D E Overlay and analyze spectra for Chemical Shift Perturbations (CSPs) D->E F Map CSPs onto the protein structure to identify the binding site E->F

Figure 2: Experimental workflow for NMR-based fragment hit validation.

Methodology:

  • Sample Preparation : Prepare a 100 µM solution of uniformly ¹⁵N-labeled Target-X in a suitable NMR buffer (e.g., 20 mM Phosphate pH 6.8, 50 mM NaCl, 10% D₂O).

  • Reference Spectrum : Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Titration : Prepare a concentrated stock solution of this compound in d6-DMSO. Add small aliquots of the fragment stock to the protein sample to achieve final concentrations ranging from 50 µM to 2 mM.

  • Data Acquisition : Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Analysis : Overlay the spectra. Binding is confirmed by observing concentration-dependent CSPs or significant line broadening of specific peaks. The dissociation constant (Kd) can be determined by fitting the CSP data.

Hypothetical NMR Titration Data

Fragment Concentration (µM)Weighted CSP (ppm) for Residue Y
00.000
500.015
1000.028
2500.065
5000.110
10000.165
20000.220
Calculated Kd ~450 µM

2.3 Biophysical Characterization: Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the fragment-protein interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

  • Sample Preparation : Prepare a 20 µM solution of Target-X in the sample cell and a 400 µM solution of this compound in the injection syringe, both in the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • ITC Experiment : Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein solution at a constant temperature (e.g., 25 °C).

  • Data Analysis : Integrate the heat changes for each injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

Hypothetical ITC Data for this compound Binding to Target-X

ParameterValue
Stoichiometry (n) 1.1 ± 0.1
Dissociation Constant (Kd) 425 ± 30 µM
Enthalpy (ΔH) -8.5 ± 0.5 kcal/mol
Entropy (TΔS) -3.8 kcal/mol

2.4 Structural Characterization: X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein, which is crucial for structure-based drug design.

Methodology:

  • Crystallization : Crystallize Target-X under suitable conditions.

  • Soaking or Co-crystallization :

    • Soaking : Soak the apo-crystals of Target-X in a solution containing 1-10 mM this compound.

    • Co-crystallization : Set up crystallization trials with Target-X pre-incubated with 1-10 mM this compound.

  • Data Collection : Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement : Process the diffraction data, solve the structure by molecular replacement, and refine the model of the Target-X-fragment complex.

  • Analysis : Analyze the electron density maps to confirm the binding of this compound and characterize its interactions with the protein.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where Target-X, a kinase, is a key component. Inhibition of Target-X by a lead compound derived from this compound could modulate this pathway.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Activates TargetX Target-X (Kinase) Upstream_Kinase->TargetX Phosphorylates (Activates) Downstream_Substrate Downstream Substrate TargetX->Downstream_Substrate Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Substrate->Cellular_Response Leads to Inhibitor Lead Compound (derived from This compound) Inhibitor->TargetX Inhibits

Figure 3: Inhibition of Target-X by a this compound-derived compound.

Conclusion

This compound possesses favorable physicochemical properties for a fragment and a chemical structure amenable to optimization. The protocols and hypothetical data presented herein provide a framework for its application in a fragment-based drug discovery campaign. Through a systematic screening and characterization cascade, this fragment could serve as a valuable starting point for the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Amino-2-chlorobenzamide synthesis. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the synthesis of this compound, providing potential causes and solutions.

Q1: My overall yield of this compound is significantly lower than the expected >85%. What are the most likely causes?

A1: Low overall yield can stem from issues in either of the two main synthetic steps: the chlorination of methyl anthranilate or the subsequent ammonolysis. For the chlorination step, incomplete reaction or the formation of side products are common culprits. In the ammonolysis step, incomplete conversion of the ester to the amide is a frequent problem. It is crucial to analyze the intermediates and final product to pinpoint the problematic step.

Q2: The yield of the first step, the chlorination of methyl anthranilate to methyl 2-amino-5-chlorobenzoate, is low. How can I improve it?

A2: Low yield in the chlorination step is often due to suboptimal reaction conditions or reagent quality. Here are some troubleshooting tips:

  • Temperature Control: The reaction is exothermic and maintaining a low temperature (below -5 °C) is critical to prevent side reactions and decomposition of the product.[1] Ensure your cooling bath is adequate and monitor the internal reaction temperature closely.

  • Reagent Purity: Use fresh, high-purity sodium hypochlorite solution and glacial acetic acid. The concentration of the sodium hypochlorite solution is crucial for the stoichiometry of the reaction.

  • Reaction Time: While the reaction is relatively fast, ensure it has gone to completion by monitoring with thin-layer chromatography (TLC).

  • Side Reactions: Sodium hypochlorite is a strong oxidizing agent and can lead to undesired side products if the reaction conditions are not well-controlled.[2] The formation of dichlorinated products can also occur.[3]

Q3: The ammonolysis of methyl 2-amino-5-chlorobenzoate to this compound is incomplete. What can I do to drive the reaction to completion?

A3: Incomplete ammonolysis is a common challenge in amide synthesis from esters. Several factors can influence the reaction's efficiency:

  • Pressure and Temperature: This reaction is typically carried out in a high-pressure autoclave at elevated temperatures (50–200 °C).[1][4] Ensure that the autoclave is properly sealed and that the target temperature and pressure are reached and maintained for the specified duration.

  • Ammonia Concentration: The concentration of the ammonia water is critical. A higher concentration of ammonia will favor the forward reaction.[1]

  • Reaction Time: A reaction time of 12 hours is specified in the protocol.[1][4] If the conversion is still low, extending the reaction time may improve the yield, but this should be balanced against the potential for side reactions.

  • Leaving Group: The methoxy group of the ester is a relatively poor leaving group, which can make the aminolysis reaction slow.[5] The high temperature and pressure are necessary to overcome this barrier.

Q4: My final product is impure, showing multiple spots on TLC. What are the likely impurities and how can I remove them?

A4: Common impurities include unreacted starting materials (methyl 2-amino-5-chlorobenzoate) and potential side products from the chlorination step.

  • Unreacted Ester: If the ammonolysis is incomplete, the starting ester will be a major impurity.

  • Purification: The protocol suggests purification by dissolving the crude product in dichloromethane, treating with activated carbon, and then filtering.[1] Recrystallization from a suitable solvent system can also be an effective purification method.[6] Column chromatography can be used for more difficult separations.

Data Presentation

The following tables summarize the quantitative data for the two-step synthesis of this compound based on a reported high-yield protocol.[1]

Table 1: Reagents and Conditions for Step 1: 5-Position Chlorination of Methyl Anthranilate

ParameterValue
Starting MaterialMethyl o-aminobenzoate
Chlorinating AgentSodium hypochlorite solution (10% w/w)
AcidGlacial acetic acid
SolventDichloromethane and Water
Temperature< -5 °C
Reaction Time0.5 hours
Yield95%

Table 2: Reagents and Conditions for Step 2: Ammonolysis of Methyl 2-amino-5-chlorobenzoate

ParameterValue
Starting MaterialMethyl 2-amino-5-chlorobenzoate
ReagentAmmonia water (25% w/w)
Temperature100-150 °C
Pressure2-4 MPa
Reaction Time12 hours
Yield90%
Overall Yield >85%

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: 5-Position Chlorination of Methyl Anthranilate[1]
  • Reaction Setup: In a vessel maintained at a temperature between -15 °C and 0 °C, add 150 mL of dichloromethane, 10 g of methyl o-aminobenzoate, 10 g of glacial acetic acid, and 100 mL of water.

  • Chlorination: Cool the mixture to between -10 °C and -8 °C. Slowly add 100 g of a 10% (w/w) sodium hypochlorite solution, maintaining the temperature at -8 °C.

  • Reaction: Stir the reaction mixture at -8 °C for 30 minutes.

  • Work-up: Separate the organic phase and dry it to obtain methyl 2-amino-5-chlorobenzoate as a white crystalline solid. The reported yield for this step is 95%.

Step 2: Ammonolysis of Methyl 2-amino-5-chlorobenzoate[1]
  • Reaction Setup: In a high-pressure autoclave, add 10 g of the methyl 2-amino-5-chlorobenzoate obtained from Step 1 and 30 g of 25% (w/w) ammonia water.

  • Ammonolysis: Heat the autoclave to a temperature between 100 °C and 150 °C, with the pressure reaching 2-4 MPa. Maintain these conditions for 12 hours.

  • Work-up and Purification: After cooling to room temperature and releasing the pressure, separate the solvent and water. Dissolve the resulting crystals in dichloromethane. Add activated carbon and stir at 70-80 °C for 1 hour. Filter the solution to obtain the final product, this compound. The reported yield for this step is 90%.

Visualizations

Experimental Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Ammonolysis start Methyl Anthranilate step1_process Chlorination at < -5°C start->step1_process step1_reagents Reagents: - Sodium Hypochlorite - Glacial Acetic Acid - Dichloromethane/Water step1_reagents->step1_process intermediate Methyl 2-amino-5-chlorobenzoate step1_process->intermediate step2_process Ammonolysis (100-150°C, 2-4 MPa) intermediate->step2_process step2_reagents Reagents: - Ammonia Water step2_reagents->step2_process purification Purification: - Activated Carbon - Filtration step2_process->purification end_product This compound purification->end_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

This diagram provides a logical approach to troubleshooting low yield in the synthesis.

Troubleshooting_Yield cluster_analysis Analysis cluster_step1_troubleshooting Troubleshooting Step 1 (Chlorination) cluster_step2_troubleshooting Troubleshooting Step 2 (Ammonolysis) start Low Overall Yield of This compound analyze_intermediate Analyze intermediate from Step 1 (Methyl 2-amino-5-chlorobenzoate) start->analyze_intermediate check_yield_step1 Is yield of Step 1 low? analyze_intermediate->check_yield_step1 check_temp Verify reaction temperature is maintained < -5°C check_yield_step1->check_temp Yes check_pressure_temp Ensure autoclave maintains 100-150°C and 2-4 MPa check_yield_step1->check_pressure_temp No check_reagents1 Check purity and concentration of NaOCl and Acetic Acid check_temp->check_reagents1 check_tlc1 Monitor reaction completion by TLC check_reagents1->check_tlc1 check_ammonia Verify concentration of ammonia water check_pressure_temp->check_ammonia check_time Consider extending reaction time check_ammonia->check_time check_purity_intermediate Check purity of intermediate check_time->check_purity_intermediate

Caption: Troubleshooting flowchart for low yield.

References

Technical Support Center: Purification of Crude 5-Amino-2-chlorobenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 5-Amino-2-chlorobenzamide via recrystallization. Below, you will find troubleshooting guides in a question-and-answer format, a detailed experimental protocol, and a summary of key data to facilitate your purification experiments.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My crude this compound is not dissolving in the hot solvent. What should I do?

A1: This issue typically arises from using an insufficient amount of solvent or choosing a solvent with poor dissolving power for your compound.

  • Action: Gradually add more of the hot recrystallization solvent in small increments until the solid completely dissolves. Ensure the solvent is at or near its boiling point to maximize solubility. If a very large volume of solvent is required, it may be a poor solvent for your compound. In this case, consider selecting a different solvent or a co-solvent system.

Q2: After dissolving my compound and letting the solution cool, no crystals have formed. What is the problem?

A2: The absence of crystal formation upon cooling is usually due to either the use of excessive solvent, leading to a non-saturated solution, or the solution becoming supersaturated.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for other crystals to form.

    • Reduce Solvent Volume: If the above methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Then, allow it to cool again.

    • Cool to a Lower Temperature: If crystals do not form at room temperature, try placing the flask in an ice bath to further decrease the solubility.

Q3: My product has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

  • Solutions:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional solvent to the hot solution to prevent premature precipitation.

    • Allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of cooling.

    • Consider using a different solvent with a lower boiling point.

Q4: The yield of my recrystallized this compound is very low. How can I improve it?

A4: A low recovery can be attributed to several factors, primarily using too much solvent or incomplete crystallization.

  • To Improve Yield:

    • Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

    • Ensure the solution is cooled for an adequate amount of time, including in an ice bath, to maximize crystal formation.

    • When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

Q5: The purified product is still colored. How can I remove colored impurities?

A5: If your starting material has significant colored impurities, they may persist through a single recrystallization.

  • Decolorization: After dissolving the crude compound in the hot solvent, and before the cooling step, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Data Presentation

The following table summarizes key physical and solubility properties of this compound to aid in the selection of an appropriate recrystallization solvent.

PropertyValueSource(s)
Molecular Formula C₇H₇ClN₂O[1][2]
Molecular Weight 170.60 g/mol [1][2]
Appearance White to off-white crystalline solid
Melting Point 169-173 °C[3][4]
Solubility Profile Ethanol: Good choice for recrystallization. Soluble in hot ethanol and less soluble in cold. Methanol: Similar to ethanol, a viable option. Water: Can be used as an anti-solvent with a miscible organic solvent like ethanol. Acetone: Soluble. Isopropanol: Potentially a suitable alternative to ethanol.[3]

Experimental Protocol: Recrystallization from Ethanol

This protocol outlines a standard procedure for the purification of crude this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid a large excess of solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes to allow for adsorption of the impurities.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Visualizations

The following diagrams illustrate the general workflow for recrystallization and a decision tree for troubleshooting common problems.

RecrystallizationWorkflow start Start: Crude this compound dissolve Dissolve in minimum hot solvent (e.g., Ethanol) start->dissolve decolorize Optional: Add activated charcoal for colored impurities dissolve->decolorize cool Cool solution slowly to room temperature dissolve->cool No colored impurities or insoluble solids hot_filter Hot gravity filtration (if charcoal or solids are present) decolorize->hot_filter hot_filter->cool ice_bath Cool in an ice bath to maximize precipitation cool->ice_bath vacuum_filter Collect crystals by vacuum filtration ice_bath->vacuum_filter wash Wash crystals with ice-cold solvent vacuum_filter->wash dry Dry the purified crystals wash->dry end End: Pure this compound dry->end

Caption: General workflow for the recrystallization of this compound.

TroubleshootingRecrystallization start Problem during recrystallization no_crystals No crystals form upon cooling start->no_crystals Issue oiling_out Compound 'oils out' start->oiling_out Issue low_yield Low yield of crystals start->low_yield Issue sol_no_crystals_1 Scratch inner surface of flask no_crystals->sol_no_crystals_1 Solution sol_no_crystals_2 Add a seed crystal no_crystals->sol_no_crystals_2 Solution sol_no_crystals_3 Reduce solvent volume and re-cool no_crystals->sol_no_crystals_3 Solution sol_oiling_1 Reheat and add more solvent oiling_out->sol_oiling_1 Solution sol_oiling_2 Cool solution more slowly oiling_out->sol_oiling_2 Solution sol_oiling_3 Change to a lower boiling point solvent oiling_out->sol_oiling_3 Solution sol_low_yield_1 Use minimum amount of hot solvent low_yield->sol_low_yield_1 Solution sol_low_yield_2 Ensure complete cooling (ice bath) low_yield->sol_low_yield_2 Solution sol_low_yield_3 Wash with minimal ice-cold solvent low_yield->sol_low_yield_3 Solution

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Technical Support Center: Synthesis of 5-Amino-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Amino-2-chlorobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The two primary synthetic routes start from either 2-chloro-5-nitrobenzoic acid or a derivative of anthranilic acid, such as methyl anthranilate. The choice of starting material can influence the types of side reactions and impurities encountered.

Q2: I am getting a low yield in my synthesis starting from 2-chloro-5-nitrobenzoic acid. What are the potential causes?

A2: Low yields in this route often stem from incomplete reduction of the nitro group. The reaction conditions for the reduction step, including the choice of reducing agent (e.g., Raney nickel, iron), reaction time, temperature, and hydrogen pressure, are critical for achieving high conversion. Ensure your reducing agent is active and that the reaction goes to completion by monitoring with techniques like Thin Layer Chromatography (TLC).

Q3: My final product is difficult to purify and shows multiple spots on TLC. What are the likely impurities?

A3: Impurities can arise from several sources depending on your synthetic route.

  • Isomeric Impurities: If you synthesized your own 2-chloro-5-nitrobenzoic acid, you might have isomeric impurities such as 2-chloro-3-nitrobenzoic acid, which will carry through the synthesis.

  • Incomplete Reduction: When starting from a nitro compound, the presence of the corresponding nitro or intermediate hydroxylamine species is a common impurity if the reduction is not complete.

  • Over-chlorination: When starting from anthranilic acid, over-chlorination can lead to di- or tri-chlorinated byproducts.

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of starting materials in your crude product.

  • Dimerization: Under certain conditions, dimerization of the product or reactive intermediates can occur.

Q4: How can I minimize the formation of the 2-chloro-3-nitro-isomer when preparing my 2-chloro-5-nitrobenzoic acid precursor?

A4: The formation of the undesired 2-chloro-3-nitro isomer is a common side reaction during the nitration of 2-chlorobenzoic acid. To minimize this, it is crucial to maintain a low reaction temperature, typically below 0°C, during the addition of the nitrating agent. Slow, dropwise addition of the nitrating agent also helps to control the reaction's exotherm and improve regioselectivity.

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low Product Yield Incomplete reaction during the amidation step.- Increase reaction time or temperature. - Ensure efficient stirring. - Use a slight excess of the aminating agent.
Incomplete reduction of the nitro group (if applicable).- Use a more active catalyst or a higher catalyst loading. - Increase hydrogen pressure and/or reaction time. - Ensure the absence of catalyst poisons.
Product loss during workup and purification.- Optimize extraction procedures. - Use appropriate recrystallization solvents to maximize recovery.
Presence of Impurities Formation of isomeric byproducts during nitration of the precursor.- Carefully control the temperature of the nitration reaction (keep it low). - Purify the nitrated intermediate before proceeding to the next step.
Over-chlorination of the aromatic ring.- Use a milder chlorinating agent. - Carefully control the stoichiometry of the chlorinating agent.
Dimerization of the product or intermediates.- Adjust the reaction concentration (lower concentration may disfavor dimerization). - Control the reaction temperature.
Product is an Oil or Difficult to Crystallize Presence of impurities inhibiting crystallization.- Attempt purification by column chromatography before crystallization. - Try different recrystallization solvents or solvent mixtures. - Use a seed crystal to induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-chlorobenzoic Acid from 2-Chloro-5-nitrobenzoic Acid

This protocol details the reduction of 2-chloro-5-nitrobenzoic acid to 2-amino-5-chlorobenzoic acid, a key intermediate for this compound.

  • Preparation: In a suitable reaction vessel, dissolve 20 g (0.093 mol) of 2-chloro-5-nitrobenzoic acid in ethanol.

  • Catalyst Addition: Add 2 g of activated Raney nickel to the solution.

  • Reduction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature overnight.

  • Workup: Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-chlorobenzoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Expected Yield: Approximately 96%[1].

Protocol 2: Synthesis of this compound from Methyl 2-amino-5-chlorobenzoate

This protocol describes the amination of methyl 2-amino-5-chlorobenzoate.

  • Chlorination of Methyl Anthranilate: In a container at a temperature of -15 to 0°C, add 150 mL of dichloromethane, 10 g of methyl anthranilate, 10 g of glacial acetic acid and 100 ml of water. Cool the mixture to between -10 and -8 °C. Add 100 g of a 10% weight percent sodium hypochlorite solution. Maintain the temperature at -8°C and react for 30 minutes. Separate the organic phase and dry to obtain methyl 2-amino-5-chlorobenzoate. The expected yield is 95%.[2]

  • Ammonolysis: Place 10 g of methyl 2-amino-5-chlorobenzoate and 30 g of 25% aqueous ammonia in a high-pressure autoclave.

  • Reaction: Heat the mixture to 100-150°C at a pressure of 2-4 MPa for 12 hours.

  • Isolation: After cooling and returning to atmospheric pressure, separate the solvent and water. Dissolve the resulting crystals in dichloromethane.

  • Purification: Add activated carbon and stir at 70-80°C for 1 hour. Filter the hot solution and cool to crystallize the product. The expected yield is 90%.[2]

Quantitative Data Summary

Synthesis Route Starting Material Key Steps Reported Yield Potential Impurities
Route A 2-Chloro-5-nitrobenzoic acid1. Amidation 2. Nitro group reductionHigh2-chloro-5-nitrobenzamide (incomplete reduction), Isomeric impurities from precursor synthesis
Route B Methyl Anthranilate1. Chlorination 2. Ammonolysis>85% (overall)[2]Dichloroanthranilate derivatives, Unreacted methyl 2-amino-5-chlorobenzoate

Visualizations

Logical Troubleshooting Flow for Low Yield

LowYieldTroubleshooting start Low Yield of This compound check_sm Check Purity of Starting Material start->check_sm check_reduction Route A: Incomplete Reduction? check_sm->check_reduction Pure & Route A check_amidation Route B: Incomplete Ammonolysis? check_sm->check_amidation Pure & Route B purify_sm Purify Starting Material check_sm->purify_sm Impure optimize_reduction Optimize Reduction: - Catalyst activity - H2 pressure - Reaction time check_reduction->optimize_reduction Yes workup_loss Check for Product Loss During Workup check_reduction->workup_loss No optimize_amidation Optimize Ammonolysis: - Temperature - Pressure - Reaction time check_amidation->optimize_amidation Yes check_amidation->workup_loss No optimize_workup Optimize Workup: - Extraction pH - Recrystallization solvent workup_loss->optimize_workup Yes

Caption: Troubleshooting workflow for low product yield.

Synthesis Workflow: Route A (from 2-Chloro-5-nitrobenzoic acid)

SynthesisRouteA cluster_precursor Precursor Synthesis cluster_main Main Synthesis 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Nitration Nitration 2-Chlorobenzoic Acid->Nitration HNO3/H2SO4 2-Chloro-5-nitrobenzoic Acid 2-Chloro-5-nitrobenzoic Acid Nitration->2-Chloro-5-nitrobenzoic Acid 2-Chloro-3-nitrobenzoic Acid 2-Chloro-3-nitrobenzoic Acid Nitration->2-Chloro-3-nitrobenzoic Acid Side Product Amidation Amidation 2-Chloro-5-nitrobenzoic Acid->Amidation 1. SOCl2 2. NH3 2-Chloro-5-nitrobenzamide 2-Chloro-5-nitrobenzamide Amidation->2-Chloro-5-nitrobenzamide Reduction Reduction 2-Chloro-5-nitrobenzamide->Reduction H2, Raney Ni This compound This compound Reduction->this compound Incomplete Reduction Products Incomplete Reduction Products Reduction->Incomplete Reduction Products Side Product

Caption: Synthesis workflow starting from 2-Chlorobenzoic Acid.

References

Technical Support Center: 5-Amino-2-chlorobenzamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for reactions involving 5-Amino-2-chlorobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

A1: this compound has two primary reactive sites: the nucleophilic amino group (-NH₂) at the 5-position and the benzamide group. The amino group is the most common site for reactions such as acylation, alkylation, and participation in cyclization reactions. The aromatic ring itself can also undergo electrophilic substitution, although the existing substituents will direct the position of these reactions.

Q2: What are the typical solubility characteristics of this compound?

A2: this compound is typically a white to off-white solid. It is soluble in polar organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols, especially upon heating.[1] Its solubility in less polar solvents like dichloromethane (DCM) and tetrahydrofuran (THF) is more limited but can be sufficient for some reactions. Water solubility is low.[1]

Q3: How should this compound be stored?

A3: this compound should be stored in a tightly sealed container in a cool, dry place away from light. Due to the presence of the amino group, it can be susceptible to oxidation over time, which may lead to discoloration. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q4: What are some common applications of this compound in drug development?

A4: this compound is a valuable building block in medicinal chemistry. It is a key precursor for the synthesis of various heterocyclic compounds, including quinazolines and benzodiazepines, which are scaffolds for drugs targeting the central nervous system (CNS).[2][3][4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during common reactions with this compound.

Acylation / Amide Bond Formation

Q1: I am observing a low yield of my acylated product. What are the potential causes?

A1: Low yields in the acylation of this compound can stem from several factors:

  • Low Nucleophilicity of the Amino Group: The amino group of this compound is part of an aniline system, which is less nucleophilic than aliphatic amines. The presence of the electron-withdrawing chloro and benzamide groups further reduces its nucleophilicity.[5]

  • Ineffective Activation of the Carboxylic Acid: If you are using a carboxylic acid and a coupling agent, the activation may be incomplete. Ensure your coupling agents (e.g., HATU, HOBt/EDC) are fresh and the reaction is conducted under anhydrous conditions.[5]

  • Hydrolysis of the Acylating Agent: If using a highly reactive acylating agent like an acyl chloride, it is crucial to maintain strictly anhydrous conditions to prevent its hydrolysis.[6]

  • Suboptimal Reaction Conditions: The temperature, reaction time, and choice of base can significantly impact the yield.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier.

  • Use a More Potent Coupling Reagent: For coupling with carboxylic acids, consider using a more powerful activating agent like HATU or preparing the acyl chloride from the carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride.[5]

  • Employ a Stronger, Non-Nucleophilic Base: A base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is necessary to neutralize the acid byproduct. Using a slight excess can help drive the reaction forward.[7]

  • Extend the Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) and allow it to proceed until the starting material is consumed.

Q2: My purified product shows multiple spots on a TLC plate. What are the likely impurities?

A2: Common impurities include:

  • Unreacted Starting Materials: this compound and the acylating agent.

  • Diacylated Product: The primary amide of the benzamide group can sometimes undergo acylation, especially under harsh conditions or with a large excess of a highly reactive acylating agent.

  • Hydrolyzed Acylating Agent: If using an acyl chloride, the corresponding carboxylic acid may be present.

Troubleshooting and Purification:

  • Optimize Stoichiometry: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the acylating agent.

  • Control Reaction Temperature: Perform the addition of the acylating agent at a low temperature (e.g., 0 °C) to minimize side reactions.[7]

  • Purification: Column chromatography on silica gel is typically effective for separating the desired product from impurities. A gradient elution with a hexane/ethyl acetate or DCM/methanol solvent system is a good starting point. Recrystallization from a suitable solvent like ethanol/water can also be effective.[5]

Cyclization Reactions (e.g., for Benzodiazepines and Quinazolines)

Q1: My cyclization reaction to form a benzodiazepine or quinazoline is not working well. What should I check?

A1: Challenges in cyclization reactions often involve:

  • Poor Reactivity of the Precursor: The cyclization step may require specific conditions to proceed efficiently. For instance, the formation of an intermediate imine might be slow.

  • Incorrect Reaction Conditions: The choice of solvent, catalyst (if any), and temperature is critical. Some cyclizations require acidic or basic conditions, while others are thermally driven.

  • Steric Hindrance: The substituents on the reactants can sterically hinder the intramolecular cyclization.

Troubleshooting Steps:

  • Verify the Intermediate: Before attempting cyclization, ensure the preceding acylation or condensation step was successful and the intermediate is pure.

  • Optimize Reaction Conditions:

    • Solvent: A high-boiling point solvent like toluene, xylene, or DMF may be necessary for thermal cyclizations.

    • Catalyst: An acid catalyst (e.g., p-toluenesulfonic acid) can facilitate the dehydration and cyclization steps.[8]

    • Temperature: Gradually increase the reaction temperature and monitor for product formation by TLC or LC-MS. Microwave-assisted synthesis can sometimes significantly improve yields and reduce reaction times.[9]

  • Consider an Alternative Synthetic Route: If direct cyclization is problematic, a multi-step route involving the formation of a more reactive intermediate might be necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for Acylation of Amines

Acylating AgentBaseSolventTemperature (°C)Typical Reaction TimeKey Considerations
Acyl ChlorideTriethylamine or DIPEAAnhydrous DCM or THF0 to Room Temp2-4 hoursRequires strictly anhydrous conditions.[7]
Carboxylic Acid + HATUDIPEAAnhydrous DMFRoom Temp12-24 hoursGood for sensitive substrates; avoids harsh reagents.[5]
Acid AnhydridePyridine or noneAcetic Acid or PyridineReflux2-4 hoursCan be effective, but may require higher temperatures.[10]

Experimental Protocols

Protocol 1: General N-Acylation of this compound with an Acyl Chloride
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 eq.) to the stirred solution. Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve the acyl chloride (1.05 eq.) in a separate portion of anhydrous DCM and add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]

Protocol 2: Synthesis of a 1,4-Benzodiazepin-2-one Derivative

This protocol involves a two-step process: acylation followed by cyclization.

Step 1: Synthesis of 2-(Chloroacetamido)-5-chlorobenzamide

  • To a solution of this compound (1.0 eq.) in a suitable solvent like toluene, add chloroacetyl chloride (1.1 eq.) dropwise at 5-10 °C.[9]

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Monitor the reaction by TLC. Upon completion, evaporate the solvent to obtain the crude product. This intermediate can often be used in the next step without extensive purification.

Step 2: Cyclization to the Benzodiazepin-2-one

  • The crude 2-(chloroacetamido)-5-chlorobenzamide is dissolved in a solvent such as methanol.

  • Ammonia is bubbled through the solution, or a solution of ammonia in methanol is added.

  • The reaction mixture is heated. Microwave-assisted heating can be particularly effective.[9]

  • After completion, the product can be isolated by adding water to precipitate the solid, which is then collected by filtration and purified by recrystallization or column chromatography.[9]

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for this compound Reactions start Reaction Failed (Low Yield / No Product) check_reagents Check Reagent Quality - Purity of starting materials? - Freshness of reagents/solvents? - Anhydrous conditions met? start->check_reagents check_conditions Review Reaction Conditions - Temperature correct? - Reaction time sufficient? - Correct stoichiometry? check_reagents->check_conditions Reagents OK analyze_mixture Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_conditions->analyze_mixture Conditions Seem Correct no_reaction Mainly Starting Material Left? analyze_mixture->no_reaction side_products Side Products Identified? optimize_conditions Optimize Reaction Conditions - Adjust temperature - Change solvent/base - Alter stoichiometry side_products->optimize_conditions Yes purification_issue Purification Strategy - Recrystallization - Column Chromatography side_products->purification_issue No, just complex mixture success Successful Reaction optimize_conditions->success no_reaction->side_products No increase_reactivity Increase Reactivity - Use stronger activating agent - Increase temperature/time - Add catalyst no_reaction->increase_reactivity Yes increase_reactivity->success

Caption: A logical workflow for troubleshooting failed reactions.

Experimental_Workflow Experimental Workflow: Acylation and Cyclization cluster_acylation Step 1: N-Acylation cluster_cyclization Step 2: Cyclization start_acylation Dissolve this compound and base in anhydrous solvent cool Cool to 0 °C start_acylation->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl react_acylation Stir at Room Temperature (Monitor by TLC) add_acyl->react_acylation workup_acylation Aqueous Workup react_acylation->workup_acylation intermediate Isolate Crude Intermediate workup_acylation->intermediate start_cyclization Dissolve Intermediate in appropriate solvent intermediate->start_cyclization add_reagents Add Cyclization Reagents (e.g., Ammonia, Acid Catalyst) start_cyclization->add_reagents heat Heat Reaction (Conventional or Microwave) add_reagents->heat monitor_cyclization Monitor by TLC/LC-MS heat->monitor_cyclization isolate_product Isolate Crude Product (Precipitation/Extraction) monitor_cyclization->isolate_product purify Purify Final Product (Column Chromatography or Recrystallization) isolate_product->purify

Caption: Workflow for acylation and subsequent cyclization.

References

Technical Support Center: Analysis of 5-Amino-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 5-Amino-2-chlorobenzamide via High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities in this compound can originate from two main sources: the synthetic process and degradation of the final product.

  • Process-Related Impurities: These are substances that are part of the manufacturing process and may include unreacted starting materials, intermediates, byproducts, and reagents. Based on a common synthesis route, potential process-related impurities could include:

    • 2-Amino-5-chlorobenzoic acid methyl ester (unreacted intermediate)

    • Anthranilic acid methyl ester (starting material)

    • Other chlorinated isomers or related substances

  • Degradation Products: These impurities form due to the decomposition of this compound under various conditions such as exposure to acid, base, heat, light, or oxidizing agents. Forced degradation studies help to identify these potential degradants.

Q2: I am observing an unexpected peak in my chromatogram. How do I identify it?

Identifying an unknown peak requires a systematic approach. First, consider the potential impurities mentioned in Q1. Then, follow a troubleshooting workflow to characterize the unknown peak. This may involve:

  • Verifying System Performance: Ensure the HPLC system is functioning correctly by running a system suitability test with a known standard.

  • Evaluating Sample Preparation: Review the sample preparation procedure to rule out any contamination or sample degradation during preparation.

  • Conducting Peak Purity Analysis: If you have a diode array detector (DAD), assess the peak purity of the main peak and the unknown peak.

  • Spiking Studies: If you have reference standards for potential impurities, spike your sample with a small amount of each to see if the unknown peak co-elutes.

  • Mass Spectrometry (MS) Analysis: The most definitive way to identify an unknown impurity is to use a mass spectrometer coupled with the HPLC (LC-MS) to determine the molecular weight of the compound.

Q3: My peak shape for this compound is poor (tailing or fronting). What are the common causes?

Poor peak shape can significantly affect the accuracy and precision of your analysis.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase. Potential causes include:

    • Active silanol groups on the silica-based column.

    • Contamination of the column or guard column.

    • Inappropriate mobile phase pH.

    • Sample overload.

  • Peak Fronting: This is less common and is often an indication of:

    • Sample solvent being significantly stronger than the mobile phase.

    • Column collapse or void formation.

    • Sample overload.

Q4: I am experiencing inconsistent retention times for my analyte. What should I check?

Retention time shifts can make peak identification and quantification unreliable. Common causes include:

  • Mobile Phase Issues:

    • Inaccurate mobile phase composition.

    • Degradation or evaporation of the mobile phase.

    • Insufficient degassing, leading to air bubbles in the pump.

  • Column Problems:

    • Column aging or degradation.

    • Insufficient column equilibration time between runs.

    • Fluctuations in column temperature.

  • Pump and System Issues:

    • Leaks in the HPLC system.

    • Inconsistent pump flow rate.

Troubleshooting Guides

Issue 1: Baseline Noise or Drift
Potential Cause Troubleshooting Steps
Contaminated or Degraded Mobile Phase Prepare fresh mobile phase using HPLC-grade solvents. Filter and degas the mobile phase before use.
Air Bubbles in the System Purge the pump to remove any air bubbles. Ensure the mobile phase is properly degassed.
Detector Lamp Issue Check the detector lamp's energy. Replace if it is nearing the end of its lifespan.
Contaminated Detector Cell Flush the detector flow cell with a strong, appropriate solvent.
Leaks in the System Inspect all fittings and connections for any signs of leaks and tighten or replace as necessary.
Issue 2: Unexpected Peaks in the Chromatogram
Potential Cause Troubleshooting Steps
Contaminated Sample or Solvent Prepare a fresh sample using clean glassware and high-purity solvents. Inject a blank (diluent) to check for solvent contamination.
Carryover from Previous Injection Run a blank gradient after a high-concentration sample to check for carryover. Optimize the needle wash procedure.
Sample Degradation Prepare samples fresh and analyze them promptly. If necessary, keep samples in a cooled autosampler.
Process-Related Impurity or Degradant Refer to the FAQ on impurity sources. Use LC-MS to identify the unknown peak.
Ghost Peaks These can arise from the mobile phase. Ensure high-purity solvents and additives are used.

Quantitative Data Summary

The following table summarizes typical HPLC parameters for the analysis of this compound and its potential impurities. Note that these are representative values and may need to be optimized for your specific instrument and column.

Parameter Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Retention Time (Approx.) This compound: ~8-12 min

Experimental Protocols

Standard HPLC Method for Impurity Profiling

This protocol outlines a general method for the separation and identification of impurities in this compound.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water, mix well, and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile, mix well, and degas.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. This is the standard stock solution.

    • Prepare working standards by further diluting the stock solution.

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of the this compound sample and prepare it in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Use the parameters outlined in the "Quantitative Data Summary" table.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Analysis:

    • Inject a blank (diluent), followed by the standard solutions and then the sample solutions.

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the impurities using the area percentage method or by using reference standards if available.

Visualizations

TroubleshootingWorkflow start Unexpected Peak Observed system_suitability Run System Suitability Test start->system_suitability sample_prep Review Sample Preparation system_suitability->sample_prep System OK fail System Failure/Re-evaluation Needed system_suitability->fail System Fails peak_purity Perform Peak Purity Analysis (DAD) sample_prep->peak_purity Prep OK sample_prep->fail Prep Issue spiking Spiking Study with Known Impurities peak_purity->spiking Peak Impure lc_ms LC-MS Analysis for Identification peak_purity->lc_ms Peak Pure spiking->lc_ms No Match end Impurity Identified spiking->end Match Found lc_ms->end

Caption: Troubleshooting workflow for identifying an unknown peak.

HPLC_Troubleshooting_Causes_Solutions cluster_problems Common HPLC Problems cluster_causes Potential Causes cluster_solutions Solutions PoorPeakShape Poor Peak Shape Tailing Fronting Causes_PeakShape Column Issues Mobile Phase Mismatch Sample Overload PoorPeakShape->Causes_PeakShape RetentionTimeShift Retention Time Shift Early Elution Late Elution Causes_RTShift Mobile Phase Composition Flow Rate Fluctuation Temperature Variation RetentionTimeShift->Causes_RTShift BaselineIssues Baseline Issues Noise Drift Causes_Baseline Contaminated Solvents Detector Issues Air Bubbles BaselineIssues->Causes_Baseline Solutions_PeakShape Replace/Clean Column Adjust Mobile Phase/Sample Solvent Reduce Injection Volume Causes_PeakShape->Solutions_PeakShape Solutions_RTShift Prepare Fresh Mobile Phase Check Pump/Leaks Use Column Oven Causes_RTShift->Solutions_RTShift Solutions_Baseline Use HPLC-Grade Solvents Check/Clean Detector Degas Mobile Phase Causes_Baseline->Solutions_Baseline

Caption: Relationship between common HPLC problems, causes, and solutions.

Technical Support Center: Purification of 5-Amino-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on removing colored impurities from 5-Amino-2-chlorobenzamide. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your purification efforts.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My synthesized this compound is off-white/colored. What are the common causes and how can I remove the color?

A1: Colored impurities in this compound often arise from side reactions, degradation of starting materials, or oxidation of the amino group. The presence of these impurities can affect downstream applications and the overall purity of the compound. The most common and effective methods for removing colored impurities are activated carbon treatment, recrystallization, and column chromatography.

Q2: When should I use activated carbon treatment, and what is the general procedure?

A2: Activated carbon is excellent for adsorbing high molecular weight, colored impurities.[1][2] It is typically used during recrystallization, before the crystallization step.

  • Procedure: After dissolving your crude this compound in a suitable hot solvent, a small amount of activated carbon (typically 1-2% by weight of your compound) is added to the solution.[3][4] The mixture is then heated and stirred for a short period (e.g., 5-10 minutes) to allow for adsorption of the impurities.[3] Subsequently, the hot solution must be filtered to remove the activated carbon before allowing the solution to cool and crystallize.[3]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated.[4]

  • Troubleshooting Steps:

    • Add more solvent: Increase the volume of the hot solvent to ensure the compound is fully dissolved.[4]

    • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.[3][4]

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce crystallization.[5]

    • Use a seed crystal: If you have a pure crystal of this compound, add it to the cooled solution to initiate crystallization.[5]

Q4: How do I choose an appropriate solvent system for column chromatography?

A4: The ideal solvent system (mobile phase) for column chromatography should provide good separation between your desired compound and the impurities. This is typically determined by running preliminary tests using Thin Layer Chromatography (TLC).[6]

  • TLC Analysis: Spot your crude product on a TLC plate and elute it with different solvent mixtures of varying polarities. A good starting point for benzamide derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6]

  • Optimal Rf Value: Aim for a solvent system that gives your product an Rf (retention factor) value between 0.2 and 0.4 on the TLC plate.[6] This generally provides the best separation on a column.

Data Presentation

Table 1: Comparison of Purification Techniques for Removing Colored Impurities

TechniquePrincipleBest ForAdvantagesDisadvantages
Activated Carbon Treatment AdsorptionRemoving minor colored, high molecular weight impurities.[1][2]Simple, fast, and effective for color removal.Can adsorb the desired product, leading to lower yield; requires hot filtration.[4]
Recrystallization Differential SolubilityPurifying solid compounds from soluble impurities.Can yield very pure crystalline product; scalable.Requires finding a suitable solvent; can result in "oiling out"; potential for product loss in the mother liquor.[4][5]
Column Chromatography Differential AdsorptionSeparating complex mixtures with closely related impurities.High resolution separation; applicable to a wide range of compounds.[6]More time-consuming and labor-intensive; requires larger volumes of solvent; can be challenging to scale up.

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon during Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethanol/water mixture, or hot water).[3][7]

  • Addition of Activated Carbon: Once the solid is fully dissolved, remove the flask from the heat source and add a small amount of activated carbon (approximately 1-2% of the weight of the crude product).[3][4]

  • Heating and Stirring: Gently swirl or stir the mixture and heat it for 5-10 minutes to allow the carbon to adsorb the colored impurities.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the activated carbon. This step should be done quickly to prevent premature crystallization in the funnel.[3]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature to form crystals. The flask can then be placed in an ice bath to maximize crystal yield.[3]

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Determine an optimal mobile phase using TLC, aiming for an Rf value of 0.2-0.4 for this compound.[6] A common starting point is a mixture of hexanes and ethyl acetate.[6]

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase. The silica gel should be packed as a slurry in the initial, less polar mobile phase to ensure uniform packing.[6]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent and carefully load it onto the top of the silica gel column.[6]

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[6]

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Colored Impurities in this compound start Crude this compound (Colored) assess_color Assess Intensity of Color start->assess_color minor_color Minor Discoloration assess_color->minor_color Minor significant_color Significant Discoloration assess_color->significant_color Significant activated_carbon Activated Carbon Treatment during Recrystallization minor_color->activated_carbon recrystallization Recrystallization significant_color->recrystallization check_purity_1 Check Purity (TLC/HPLC) activated_carbon->check_purity_1 check_purity_2 Check Purity (TLC/HPLC) recrystallization->check_purity_2 column_chromatography Column Chromatography check_purity_3 Check Purity (TLC/HPLC) column_chromatography->check_purity_3 pure_product Pure, Colorless Product check_purity_1->pure_product Pure still_colored_1 Still Colored check_purity_1->still_colored_1 Not Pure check_purity_2->pure_product Pure still_colored_2 Still Colored check_purity_2->still_colored_2 Not Pure check_purity_3->pure_product Pure still_colored_3 Still Colored check_purity_3->still_colored_3 Not Pure still_colored_1->recrystallization still_colored_2->column_chromatography still_colored_3->recrystallization Re-evaluate method

Caption: Troubleshooting workflow for removing colored impurities.

Purification_Process Purification Pathways for this compound cluster_recrystallization Recrystallization with Activated Carbon cluster_chromatography Column Chromatography crude_product Crude Product dissolution Dissolve in Hot Solvent crude_product->dissolution add_carbon Add Activated Carbon dissolution->add_carbon hot_filtration Hot Filtration add_carbon->hot_filtration crystallization Cool to Crystallize hot_filtration->crystallization filtration_wash Filter and Wash Crystals crystallization->filtration_wash pure_product Pure Product filtration_wash->pure_product crude_product2 Crude Product load_column Load on Silica Column crude_product2->load_column elute_column Elute with Solvent Gradient load_column->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent pure_product2 Pure Product evaporate_solvent->pure_product2

Caption: Overview of purification methods.

References

Technical Support Center: Scale-Up Synthesis of 5-Amino-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 5-Amino-2-chlorobenzamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory to pilot or industrial scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A common and practical approach for the synthesis of this compound is a two-step process. This method is often favored for its efficiency and use of readily available, lower toxicity reagents, which is a crucial consideration for large-scale production to minimize environmental impact and reduce production costs. The process typically involves:

  • Chlorination: The process starts with the chlorination of an anthranilate derivative, such as methyl anthranilate. This is often achieved using reagents like sodium hypochlorite in the presence of an acid, such as glacial acetic acid, at low temperatures (e.g., below -5°C) to ensure regioselectivity and minimize side reactions.

  • Amination: The resulting 2-amino-5-chlorobenzoic acid methyl ester is then converted to the final product by reaction with ammonia. This step is typically carried out under elevated temperature and pressure in an autoclave to achieve a high conversion rate.[1]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

Scaling up the synthesis of this compound from the lab to a commercial scale introduces several challenges that can affect yield, purity, and safety. These include:

  • Heat and Mass Transfer: Amidation reactions can be exothermic. Inadequate heat removal in large reactors can lead to temperature gradients, promoting side reactions and impurity formation. Similarly, inefficient mixing can result in localized high concentrations of reagents, leading to poor reaction kinetics and a heterogeneous product.

  • Solid Handling and Slurry Flow: The reaction mixture can form slurries, which can be difficult to handle and transfer in a large-scale continuous flow process.[2]

  • Reproducibility: Reactions that are straightforward on a small scale can become difficult to reproduce on a larger scale due to the challenges in maintaining consistent reaction conditions throughout the larger volume.[2]

  • Purification and Isolation: Isolating the pure product from a large batch can be complex. Crystallization, a common purification method, needs to be carefully controlled to obtain the desired crystal form (polymorphism) and to avoid trapping impurities.

  • Impurity Profile: The types and levels of impurities can differ between lab and plant scale. It is crucial to identify and control these impurities to meet regulatory requirements.

Q3: How can I improve the yield and purity of this compound during scale-up?

Optimizing yield and purity on a larger scale requires careful attention to several factors:

  • Reagent Selection and Stoichiometry: The choice of coupling reagents, bases, and solvents is critical for large-scale amidation.[1] While more potent reagents may be used in the lab, cost, safety, and atom economy become major considerations at scale.[3] Precise control of stoichiometry is also essential to drive the reaction to completion and minimize unreacted starting materials.

  • Reaction Conditions: Temperature, pressure, and reaction time must be carefully optimized and controlled. For the amination step, operating within the optimal temperature and pressure range is key to achieving high yields.

  • Purification Techniques: Recrystallization is a common method for purifying amides. The choice of solvent system is crucial for effective purification and obtaining a product with the desired physical properties.[3] The use of activated carbon can also be employed to remove colored impurities.[1]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the scale-up synthesis.

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction time or temperature, while monitoring for impurity formation.- Ensure accurate measurement and stoichiometry of all reactants.
Side reactions.- Optimize the rate of reagent addition to maintain a low concentration of one reactant and favor the desired reaction.- Pre-forming an activated ester at a lower temperature before adding the amine can mitigate the formation of symmetrical anhydride byproducts.[3]
Ineffective activation of the carboxylic acid (if applicable).- Use a more potent coupling reagent or prepare the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[3]
Presence of Impurities (Multiple Spots on TLC) Unreacted starting materials.- Increase reaction time or use a slight excess of one starting material.
Byproducts from coupling agents.- Select a coupling reagent that produces byproducts that are easily removed during workup (e.g., water-soluble byproducts).
Formation of double-acylated products.- Control the stoichiometry of the reactants carefully.
Poor Filterability/Difficult Isolation Undesirable crystal morphology.- Optimize the crystallization process by controlling the cooling rate, agitation, and solvent system.- Consider seeding the crystallization to promote the formation of the desired crystal form.
Formation of a fine precipitate.- Adjust the anti-solvent addition rate during precipitation.
Color in Final Product Presence of colored impurities.- Treat the product solution with activated carbon before crystallization.[1]

Experimental Protocols

Two-Step Synthesis of this compound (Lab Scale)

This protocol is based on a patented method and serves as a starting point for process development and scale-up.[1]

Step 1: Synthesis of Methyl 2-amino-5-chlorobenzoate

  • Reaction Setup: In a suitable reactor, dissolve methyl anthranilate in an organic solvent and water.

  • Chlorination: Cool the mixture to below -5°C. Slowly add a solution of sodium hypochlorite and glacial acetic acid as the chlorinating agent.

  • Reaction Monitoring: Monitor the reaction for completion (e.g., by TLC or HPLC). The reaction is typically complete within half an hour.

  • Workup: Separate the organic phase, dry it, and concentrate it to obtain methyl 2-amino-5-chlorobenzoate.

Step 2: Synthesis of this compound

  • Reaction Setup: Charge an autoclave with the methyl 2-amino-5-chlorobenzoate obtained from Step 1 and an aqueous ammonia solution. A typical weight ratio of the ester to 28% ammonia water is 1:3.

  • Amination: Heat the mixture to 100-150°C under a pressure of 2-4 MPa and maintain these conditions for approximately 12 hours.

  • Isolation: After cooling and depressurizing the reactor, separate the solvent.

  • Purification: Dissolve the resulting crystals in a suitable solvent like ethanol. Add activated carbon and stir at 70-80°C for one hour. Filter the hot solution and cool to crystallize the pure this compound. A yield of around 90% can be expected.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from the lab-scale protocol described above.[1]

ParameterValue
Step 2: Amination
Reactant Ratio (ester:28% ammonia water)1:3 (by weight)
Temperature100 - 150 °C
Pressure2 - 4 MPa
Reaction Time12 hours
Purification
Decolorization Temperature70 - 80 °C
Overall Yield >85%

Visualizations

Synthetic Pathway and Key Challenges

The following diagram illustrates the two-step synthesis of this compound and highlights potential challenges during scale-up.

Synthesis_Pathway cluster_challenges Scale-Up Challenges Start Methyl Anthranilate Chlorination Chlorination (NaOCl, Acetic Acid, < -5°C) Start->Chlorination Intermediate Methyl 2-amino-5-chlorobenzoate Amination Amination (Aqueous Ammonia, 100-150°C, 2-4 MPa) Intermediate->Amination Product This compound Chlorination->Intermediate HeatTransfer Heat Transfer (Exothermicity) Chlorination->HeatTransfer Purification Purification (Recrystallization, Activated Carbon) Amination->Purification Mixing Mixing & Mass Transfer (Slurry Formation) Amination->Mixing Purification->Product Impurity Impurity Profile Control Purification->Impurity Crystallization Crystallization Control (Polymorphism) Purification->Crystallization

Caption: Synthetic route and scale-up challenges.

Troubleshooting Workflow for Low Yield

This diagram provides a logical workflow for troubleshooting low yield issues during the synthesis.

Troubleshooting_Workflow Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC, HPLC) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes IncreaseParams Increase Time/Temp Incomplete->IncreaseParams CheckStoichiometry Check Stoichiometry Incomplete->CheckStoichiometry Resolved Yield Improved IncreaseParams->Resolved CheckStoichiometry->Resolved CheckSideReactions Analyze for Side Products Complete->CheckSideReactions SideProducts Side Products Detected CheckSideReactions->SideProducts Yes NoSideProducts No Significant Side Products CheckSideReactions->NoSideProducts No OptimizeConditions Optimize Addition Rate/ Temperature Profile SideProducts->OptimizeConditions OptimizeConditions->Resolved CheckWorkup Review Workup & Purification NoSideProducts->CheckWorkup CheckWorkup->Resolved

Caption: Troubleshooting workflow for low yield.

References

optimization of reaction temperature for 5-Amino-2-chlorobenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of 5-Amino-2-chlorobenzamide.

Troubleshooting Guide

Users may encounter several issues during the synthesis of this compound. This guide provides solutions to common problems.

Issue Possible Cause Recommended Solution
Low or No Product Yield Suboptimal Reaction Temperature: The ammonolysis reaction is sensitive to temperature. Temperatures that are too low can lead to incomplete reactions, while excessively high temperatures may cause degradation of the starting material or product.Gradually increase the reaction temperature within the recommended range (e.g., 80-160°C) and monitor the effect on the yield.
Inefficient Starting Material Conversion: The initial chlorination step may not have gone to completion, resulting in less substrate for the ammonolysis.Monitor the reaction by TLC or GC to confirm the consumption of the starting material before proceeding to the next step.
Presence of Moisture: Moisture can hydrolyze the starting ester, leading to the formation of the corresponding carboxylic acid, which will not react to form the amide under these conditions.Ensure all glassware is oven-dried and use anhydrous solvents.
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.Extend the reaction time and monitor for further product formation.
Formation of Impurities Side Reactions at High Temperatures: High reaction temperatures can promote the formation of byproducts.Optimize the temperature by running the reaction at the lower end of the effective range. Use purification methods such as recrystallization or column chromatography to remove impurities.
Incomplete Reaction: Unreacted starting materials will be present as impurities.Ensure the reaction goes to completion by optimizing the temperature and reaction time.
Product Degradation Excessive Heating: The product, this compound, may be susceptible to degradation at very high temperatures or upon prolonged heating.Avoid unnecessarily high temperatures and extended reaction times. Monitor the reaction progress to determine the optimal endpoint.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: A common method is a two-step synthesis. The first step involves the chlorination of methyl anthranilate. The resulting methyl 2-amino-5-chlorobenzoate is then subjected to ammonolysis in an autoclave to produce this compound.

Q2: What is the optimal temperature range for the ammonolysis step?

A2: Based on available literature, the ammonolysis of methyl 2-amino-5-chlorobenzoate is typically carried out in a temperature range of 50-200°C.[1] A specific example demonstrates a reaction temperature of 100-150°C, which resulted in a high yield.[1]

Q3: What are the critical parameters to control during the ammonolysis reaction?

A3: Besides temperature, the pressure within the autoclave is a critical parameter, typically maintained between 2-4 MPa.[1] The concentration of ammonia and the reaction time are also important factors that can influence the yield and purity of the product.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to observe the consumption of the starting materials and the formation of the product.

Q5: What are the potential side reactions to be aware of?

A5: Potential side reactions include the hydrolysis of the starting ester if moisture is present, and the formation of unknown byproducts at excessively high temperatures.

Quantitative Data

The following table summarizes the reported reaction conditions and corresponding yields for the synthesis of this compound via ammonolysis of methyl 2-amino-5-chlorobenzoate.

Temperature (°C)Pressure (MPa)Reaction Time (hours)Yield (%)Reference
100-1502-41290[1]
50-2002-412>85[1]

Experimental Protocol

This protocol is based on the synthesis of 2-Amino-5-chlorobenzamide as described in the literature.[1]

Step 1: Chlorination of Methyl Anthranilate

  • In a suitable reaction vessel, dissolve methyl anthranilate in an organic solvent and water.

  • Cool the mixture to below -5°C.

  • Slowly add a chlorinating agent, such as a solution of sodium hypochlorite and glacial acetic acid, while maintaining the temperature below -5°C.

  • Allow the reaction to proceed for approximately 30 minutes.

  • Separate the organic phase and dry it to obtain methyl 2-amino-5-chlorobenzoate.

Step 2: Ammonolysis of Methyl 2-amino-5-chlorobenzoate

  • Place the methyl 2-amino-5-chlorobenzoate and a sufficient amount of aqueous ammonia (e.g., 25-28% concentration) into an autoclave. A typical weight ratio of the ester to ammonia water is 1:3.[1]

  • Seal the autoclave and heat the mixture to a temperature between 100-150°C.

  • Maintain the pressure within the autoclave between 2-4 MPa.

  • Allow the reaction to proceed for 12 hours.

  • After the reaction is complete, cool the autoclave to room temperature and reduce the pressure to atmospheric pressure.

  • Separate the solvent and water.

  • The resulting crystals can be purified by dissolving them in a suitable solvent like dichloromethane or ethanol, treating with activated carbon, and then filtering.

Visualizations

experimental_workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Ammonolysis start Methyl Anthranilate chlorination Chlorination (Sodium Hypochlorite, Acetic Acid, < -5°C) start->chlorination intermediate Methyl 2-amino-5-chlorobenzoate chlorination->intermediate ammonolysis Ammonolysis (Aqueous Ammonia, 100-150°C, 2-4 MPa) intermediate->ammonolysis purification Purification (Recrystallization) ammonolysis->purification product This compound purification->product troubleshooting_workflow start Low Product Yield? check_temp Is Temperature in 100-150°C range? start->check_temp Yes adjust_temp Adjust Temperature start->adjust_temp No check_temp->adjust_temp No check_time Is Reaction Time > 12 hours? check_temp->check_time Yes adjust_temp->check_temp increase_time Increase Reaction Time check_time->increase_time No check_impurities Check for Impurities via TLC/HPLC check_time->check_impurities Yes increase_time->check_time purify Purify by Recrystallization check_impurities->purify Impurities Present success High Yield Achieved check_impurities->success No Impurities purify->success

References

preventing byproduct formation in 5-Amino-2-chlorobenzamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-chlorobenzamide. Our goal is to help you prevent byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: A widely used method is a two-step synthesis. The first step involves the chlorination of an anthranilate ester, such as methyl anthranilate. This is followed by the ammonolysis of the resulting methyl 2-amino-5-chlorobenzoate to yield the final product. This approach is often favored due to its efficiency and relatively high yields.[1][2]

Q2: I am observing multiple spots on my TLC plate after the synthesis. What are the likely impurities?

A2: The presence of multiple spots on a TLC plate suggests impurities. Common byproducts can include:

  • Over-chlorinated products: Dichloro- or even trichloro-derivatives of the starting material or product.

  • Unreacted starting materials: Residual methyl 2-amino-5-chlorobenzoate from an incomplete ammonolysis.

  • Hydrolysis products: 2-Amino-5-chlorobenzoic acid, formed from the hydrolysis of either the intermediate ester or the final amide product.

  • Dimerization or self-condensation products: High molecular weight impurities formed under forcing reaction conditions.

Q3: How can I effectively purify the crude this compound?

A3: The primary methods for purification are recrystallization and column chromatography. For this compound, recrystallization from a suitable solvent system, such as ethanol/water, can be very effective. If column chromatography is necessary, using a silica gel column with a gradient elution of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate) is a common approach. The addition of a small amount of a basic modifier, such as triethylamine, to the eluent can help to prevent streaking of the basic amino-product on the acidic silica gel.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: Low Yield and Presence of Polychlorinated Byproducts

Symptoms:

  • The final product yield is significantly lower than expected.

  • Mass spectrometry or NMR analysis indicates the presence of dichlorinated or other polychlorinated species.[3]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Excessive chlorinating agent Carefully control the stoichiometry of the chlorinating agent. Use of 1.0-1.1 equivalents is often sufficient.
Prolonged reaction time for chlorination Monitor the reaction progress closely using TLC or GC-MS and stop the reaction once the starting material is consumed.
Inappropriate reaction temperature Maintain a low reaction temperature (e.g., -5 to 0 °C) during the addition of the chlorinating agent to improve selectivity.
Issue 2: Incomplete Ammonolysis and Presence of Starting Ester

Symptoms:

  • The final product is contaminated with methyl 2-amino-5-chlorobenzoate.

  • The yield of the desired amide is low.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient ammonia Use a sufficient excess of ammonia, either as aqueous ammonia or as a solution in an organic solvent, to drive the reaction to completion.
Low reaction temperature or short reaction time The ammonolysis may require elevated temperatures and pressure. Ensure the reaction is heated for an adequate duration as determined by reaction monitoring.[1]
Poor quality of ammonia solution Use a fresh, properly stored solution of ammonia of the correct concentration.
Issue 3: Presence of 2-Amino-5-chlorobenzoic acid in the Final Product

Symptoms:

  • The final product is contaminated with an acidic impurity, identified as 2-amino-5-chlorobenzoic acid.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Presence of water in the ammonolysis step Ensure anhydrous conditions if using a non-aqueous ammonia source. If using aqueous ammonia, minimize the amount of water where possible.
Hydrolysis during workup During the workup, avoid strongly acidic or basic conditions for prolonged periods, especially at elevated temperatures. Neutralize the reaction mixture carefully.
Hydrolysis of the final product during storage Store the purified this compound in a cool, dry place.

Experimental Protocols

Synthesis of this compound

This protocol is based on a two-step synthesis involving chlorination and subsequent ammonolysis.

Step 1: Chlorination of Methyl Anthranilate

Materials:

  • Methyl anthranilate

  • Glacial acetic acid

  • Sodium hypochlorite solution (e.g., 10-15% w/v)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine methyl anthranilate, glacial acetic acid, dichloromethane, and water.

  • Cool the mixture to a low temperature (e.g., -10 to -5 °C) with vigorous stirring.[1]

  • Slowly add the sodium hypochlorite solution dropwise, maintaining the low temperature.

  • Monitor the reaction by TLC until the methyl anthranilate is consumed.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude methyl 2-amino-5-chlorobenzoate.

Step 2: Ammonolysis of Methyl 2-amino-5-chlorobenzoate

Materials:

  • Methyl 2-amino-5-chlorobenzoate

  • Aqueous ammonia (e.g., 25-30%)

  • Ethanol (optional, as a co-solvent)

Procedure:

  • Place the crude methyl 2-amino-5-chlorobenzoate and aqueous ammonia in a pressure-rated autoclave.

  • Seal the autoclave and heat the mixture to a temperature between 100-150 °C for several hours.[1]

  • Monitor the internal pressure and temperature throughout the reaction.

  • After the reaction is complete (as determined by TLC or LC-MS), cool the autoclave to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a beaker and cool in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • If necessary, recrystallize the crude product from a suitable solvent like ethanol/water.

Visualizing Reaction Pathways and Troubleshooting

Byproduct_Formation_Workflow Potential Byproduct Formation in the Synthesis of this compound cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Ammonolysis Methyl Anthranilate Methyl Anthranilate Methyl 2-amino-5-chlorobenzoate Methyl 2-amino-5-chlorobenzoate Methyl Anthranilate->Methyl 2-amino-5-chlorobenzoate Desired Reaction Over-chlorinated Products Over-chlorinated Products Methyl Anthranilate->Over-chlorinated Products Side Reaction (Excess Chlorinating Agent) Chlorinating Agent Chlorinating Agent Chlorinating Agent->Methyl 2-amino-5-chlorobenzoate Chlorinating Agent->Over-chlorinated Products This compound This compound Methyl 2-amino-5-chlorobenzoate->this compound Desired Reaction Unreacted Ester Methyl 2-amino-5-chlorobenzoate Methyl 2-amino-5-chlorobenzoate->Unreacted Ester Incomplete Reaction Hydrolysis Product 2-Amino-5-chlorobenzoic acid Methyl 2-amino-5-chlorobenzoate->Hydrolysis Product Side Reaction (Presence of Water) Ammonia Ammonia Ammonia->this compound This compound->Hydrolysis Product Side Reaction (Hydrolysis)

Caption: Byproduct formation pathways in the two-step synthesis.

Troubleshooting_Logic Troubleshooting Flowchart for Impurity Issues Start Start Analyze Crude Product Analyze Crude Product Start->Analyze Crude Product Over-chlorination Over-chlorination Detected? Analyze Crude Product->Over-chlorination Check for higher MW peaks Unreacted Ester Unreacted Ester Detected? Over-chlorination->Unreacted Ester No Optimize Chlorination Optimize Chlorination: - Reduce chlorinating agent - Lower temperature - Monitor reaction time Over-chlorination->Optimize Chlorination Yes Acidic Impurity Acidic Impurity Detected? Unreacted Ester->Acidic Impurity No Optimize Ammonolysis Optimize Ammonolysis: - Increase ammonia excess - Increase temperature/time - Check ammonia quality Unreacted Ester->Optimize Ammonolysis Yes Optimize Workup/Storage Optimize Workup/Storage: - Avoid prolonged acid/base - Ensure anhydrous conditions - Store in a dry place Acidic Impurity->Optimize Workup/Storage Yes Pure Product Pure Product Acidic Impurity->Pure Product No Optimize Chlorination->Analyze Crude Product Optimize Ammonolysis->Analyze Crude Product Optimize Workup/Storage->Analyze Crude Product

Caption: A logical workflow for troubleshooting common impurities.

References

column chromatography conditions for 5-Amino-2-chlorobenzamide purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 5-Amino-2-chlorobenzamide using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For most applications, standard silica gel (230-400 mesh) is a suitable stationary phase. However, due to the basic nature of the amino group, peak tailing can be a common issue. If you experience significant tailing, consider using an amino-functionalized silica gel or deactivating the silica gel by incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%), in your mobile phase.[1][2][3]

Q2: How do I choose an appropriate mobile phase (eluent) for the purification?

A2: The selection of a mobile phase should be guided by Thin Layer Chromatography (TLC) analysis. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[4] The goal is to find a solvent system where the this compound has an Rf value between 0.3 and 0.7.[5] For example, a system of dichloromethane and petroleum ether (e.g., 4:1) has been used to filter a related compound through a silica pad.[4]

Q3: My compound is streaking or tailing on the TLC plate and the column. What can I do?

A3: Streaking or tailing of amines on silica gel is a common problem caused by strong interactions between the basic amino group and acidic silanol groups on the silica surface.[1] To mitigate this, you can:

  • Add a small amount of a basic modifier like triethylamine or ammonia to your mobile phase (e.g., 0.1-1%).[6]

  • Use a less acidic stationary phase, such as alumina.[6]

  • Employ an amino-functionalized silica gel column, which is designed for the purification of basic compounds.[1][2]

Q4: I am observing co-elution of my product with an impurity. How can I improve the separation?

A4: Co-elution occurs when your product and an impurity have similar polarities. To improve separation:

  • Optimize your solvent system by trying different solvent combinations on TLC. Sometimes switching one of the solvents (e.g., from ethyl acetate to diethyl ether) can alter the selectivity.

  • Run a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

  • Ensure you are not overloading the column. A general guideline is to load a sample amount that is 1-2% of the total weight of the silica gel.[7]

Q5: What is the best way to load the sample onto the column?

A5: There are two primary methods for sample loading:

  • Wet Loading: Dissolve your crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the column.[8]

  • Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[9] Dry loading often results in better separation.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product does not elute from the column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. If starting with a hexanes/ethyl acetate mixture, increase the proportion of ethyl acetate.
Compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica beforehand. If it is unstable, consider using a less acidic stationary phase like alumina or a deactivated silica gel.
Product elutes too quickly (high Rf value) Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes). An ideal Rf value for good separation is around 0.3-0.7.[5]
Poor separation of spots (co-elution) Inappropriate solvent system.Test different solvent systems using TLC to find one that provides better separation. Consider using a three-component mobile phase for finer polarity adjustments.
Column is overloaded.Reduce the amount of crude material loaded onto the column. A typical load is 1-2 g of crude product per 100 g of silica gel.[7]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Peak Tailing Strong interaction between the basic amine and acidic silica.Add a basic modifier like triethylamine (0.1-1%) to the eluent.[6] Alternatively, use an amino-functionalized silica gel column.[1][2]
Low Yield/Recovery Compound is partially soluble in the mobile phase and elutes very slowly over many fractions.Concentrate all fractions and re-analyze by TLC to see if the product is spread out.
Compound is adsorbing irreversibly to the silica.Use a deactivated silica gel or an alternative stationary phase like alumina.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and should be optimized based on your specific crude sample and impurity profile, starting with a thorough TLC analysis.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Hexanes (or petroleum ether), Ethyl Acetate, Dichloromethane, Triethylamine (analytical grade)

  • TLC plates (silica gel coated)

  • Collection tubes or flasks

  • Rotary evaporator

2. Mobile Phase Selection:

  • Perform TLC with various solvent systems to find the optimal mobile phase. Start with mixtures of hexanes and ethyl acetate (e.g., from 9:1 to 1:1) and dichloromethane and ethyl acetate.

  • If tailing is observed on the TLC plate, add 0.5% triethylamine to the mobile phase.

  • The target Rf for this compound should be between 0.3 and 0.7 for optimal separation.[5]

3. Column Packing (Wet Method):

  • Secure the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the least polar mobile phase you will be using.

  • Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing and to remove air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed.

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.

4. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

  • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin eluting the column, collecting fractions of a consistent volume.

  • Monitor the progress of the separation by performing TLC on the collected fractions.

  • Once the desired compound begins to elute, you may choose to switch to a slightly more polar mobile phase (gradient elution) to speed up the elution if necessary.

6. Product Recovery:

  • Combine the fractions that contain the pure this compound (as determined by TLC).

  • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Determine the yield and assess the purity using appropriate analytical techniques (e.g., NMR, melting point).

Visualization of the Purification Workflow

PurificationWorkflow crude_product Crude this compound tlc_analysis TLC Analysis crude_product->tlc_analysis rf_ok Rf is 0.3-0.7? tlc_analysis->rf_ok tailing Tailing Observed? rf_ok->tailing Yes adjust_polarity Adjust Solvent Polarity rf_ok->adjust_polarity No add_base Add Basic Modifier (e.g., 0.5% TEA) tailing->add_base Yes column_setup Prepare and Pack Column tailing->column_setup No adjust_polarity->tlc_analysis add_base->column_setup sample_loading Load Sample (Dry Loading Preferred) column_setup->sample_loading elution Elute and Collect Fractions sample_loading->elution fraction_analysis Analyze Fractions by TLC elution->fraction_analysis combine_pure Combine Pure Fractions fraction_analysis->combine_pure evaporation Evaporate Solvent combine_pure->evaporation pure_product Purified Product evaporation->pure_product

References

Validation & Comparative

Purity Analysis of 5-Amino-2-chlorobenzamide: A Comparative Guide to qNMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. 5-Amino-2-chlorobenzamide, a crucial building block in organic synthesis, requires robust analytical methods to ensure its quality and consistency. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration—for the purity assessment of this compound. The information presented is compiled from established analytical practices for structurally similar compounds, offering a framework for method selection and implementation.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on various factors, including the required accuracy and precision, the nature of potential impurities, and the analytical throughput. The following table summarizes the key performance characteristics of qNMR, HPLC, GC, and Titration for the purity analysis of a compound like this compound.

ParameterqNMR (Quantitative NMR)HPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)Titration
Principle Signal intensity is directly proportional to the number of nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.[1][2]Separation of components based on their differential partitioning between a stationary and a mobile phase, with detection typically by UV absorbance.[3]Separation of volatile compounds based on their boiling points and interactions with a stationary phase.[4]Measurement of the volume of a reagent of known concentration that is required to react completely with the analyte.[5]
Selectivity High (discriminates between structurally similar molecules)High (excellent separation of impurities)High (for volatile compounds)Moderate to Low (depends on the presence of other acidic or basic impurities)
Precision (%RSD) < 1%[2]< 2%[6]< 10%Variable, typically < 2%
Accuracy (% Recovery) High (Primary ratio method)[2]98.0 - 102.0%[6]90.0 - 110%High (when applicable)
Limit of Detection (LOD) µg range[2]ng/mL range[3]ng/mL rangemg range
Limit of Quantitation (LOQ) µg rangeng/mL range[3]ng/mL rangemg range
Analysis Time ~10-30 minutes per sample~15-45 minutes per sample~20-60 minutes per sample~15-30 minutes per sample
Sample Throughput ModerateHighModerateLow to Moderate
Reference Standard Requires a certified internal standard of a different compound.[2]Requires a specific reference standard of the analyte for accurate quantification.[2]Requires a specific reference standard of the analyte.Requires a standardized titrant.
Suitability for this compound Excellent for absolute purity determination and structural confirmation.Excellent for routine purity analysis and impurity profiling.Limited applicability due to the low volatility of the analyte; may require derivatization.[3]Potentially applicable for assay of the amine or amide functional groups, but may lack specificity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the purity analysis of this compound using qNMR and HPLC.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Materials:

  • This compound sample

  • Internal Standard (e.g., Maleic acid, certified reference material)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Analytical balance (readability to 0.01 mg)

Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent (e.g., DMSO-d₆).

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 in Bruker terminology).

  • Temperature: 298 K.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the protons of interest (typically 30-60 s for quantitative analysis).

  • Number of Scans (ns): 8 to 64, depending on the sample concentration, for an adequate signal-to-noise ratio.

  • Acquisition Time (aq): ≥ 3 seconds.

  • Spectral Width (sw): Appropriate to cover all signals of interest.

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Materials:

  • This compound sample and reference standard

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or formic acid

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% acid). For example, Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV-Vis scan (e.g., 254 nm).

  • Injection Volume: 10 µL.

Sample and Standard Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Analysis and Purity Calculation:

  • Inject the standard solution to determine the retention time and peak area.

  • Inject the sample solution.

  • Calculate the purity using the area percent method for a preliminary assessment or by comparison to the reference standard for a more accurate assay.

    Purity (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the workflows for qNMR and a comparison of the analytical approaches.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H-NMR Spectrum (Quantitative Parameters) transfer->nmr_acq process_spec Process Spectrum (FT, Phasing, Baseline Correction) nmr_acq->process_spec integrate Integrate Analyte and Internal Standard Signals process_spec->integrate calculate Calculate Purity integrate->calculate Method_Comparison cluster_methods Analytical Methods cluster_info Information Obtained start Purity Analysis of This compound qnmr qNMR start->qnmr hplc HPLC start->hplc gc GC start->gc titration Titration start->titration qnmr_info Absolute Purity Structural Confirmation qnmr->qnmr_info hplc_info Relative Purity Impurity Profile hplc->hplc_info gc_info Volatile Impurities gc->gc_info titration_info Assay of Functional Group titration->titration_info

References

A Comparative Guide to HPLC Method Development for 5-Amino-2-chlorobenzamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-2-chlorobenzamide is a chemical intermediate used in the synthesis of various pharmaceutical compounds. The purity and concentration of this starting material are critical to ensure the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its quantification are essential for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of a developed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound.

Experimental Protocols

A detailed methodology for a proposed reversed-phase HPLC-UV method and an alternative LC-MS/MS method are provided below. These protocols are based on common practices for the analysis of aromatic amines and related pharmaceutical compounds.

Proposed Method: HPLC with UV Detection

This method is suitable for routine quality control and quantification at moderate concentrations, offering robustness and cost-effectiveness.[1]

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | 254 nm |

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[2]

  • Sample Solution: Prepare the sample by dissolving it in the diluent to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis, impurity profiling, and analysis in complex biological matrices.[3][4]

Instrumentation: A UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Parameter Condition
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 171.0 (for [M+H]⁺)
Product Ion (m/z) To be determined by infusion and fragmentation analysis
Ion Source Temp. 500 °C

| Capillary Voltage | 3500 V |

Standard and Sample Preparation: Preparation is similar to the HPLC-UV method, but lower concentrations are used for calibration standards, typically in the range of 0.1 ng/mL to 100 ng/mL, due to the higher sensitivity of the detector.

Performance Comparison

The following table summarizes the expected performance characteristics of the two analytical methods. The values are representative for the analysis of small molecules and pharmaceutical impurities.

Performance MetricHPLC-UV MethodLC-MS/MS Method
Linearity (R²) > 0.999[5]> 0.999
Linearity Range 1 - 100 µg/mL0.1 - 100 ng/mL[6]
Precision (%RSD) < 2%< 10%[7]
Accuracy (Recovery %) 98 - 102%95 - 105%
Limit of Detection (LOD) ~50 ng/mL~0.05 ng/mL[7]
Limit of Quantification (LOQ) ~150 ng/mL~0.15 ng/mL

Note: These values are illustrative and can vary based on the specific instrument, column, and experimental conditions.

Method Development Workflow

The development of a robust HPLC method follows a logical progression of steps to ensure the final method is suitable for its intended purpose.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Scouting cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation A Analyte Characterization (pKa, logP, UV spectra) B Define Analytical Goals (e.g., Purity, Quantification) A->B C Column & Stationary Phase Selection (e.g., C18, C8) B->C D Mobile Phase Selection (Organic Solvent & Buffer) C->D E Detector Selection (UV Wavelength) D->E F Optimize Gradient/Isocratic Elution E->F G Adjust Flow Rate & Temperature F->G H Fine-tune Mobile Phase pH G->H I Validate per ICH Guidelines (Linearity, Precision, Accuracy, etc.) H->I J Finalized Method Protocol I->J

Caption: Logical workflow for HPLC method development.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a reliable and cost-effective method well-suited for routine quality control where analyte concentrations are relatively high and the sample matrix is simple. Its robustness and ease of use make it a workhorse in many pharmaceutical laboratories.[8]

  • LC-MS/MS is the superior choice for applications requiring high sensitivity and selectivity.[1][3] It is essential for trace-level impurity analysis, the characterization of unknown degradation products, and for quantitative analysis in complex biological matrices where matrix effects can interfere with UV detection.[9]

By understanding the comparative performance of these techniques, researchers can select the most appropriate method to ensure the quality and safety of their pharmaceutical products.

References

A Comparative Guide to the Synthesis of 5-Amino-2-chlorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 5-amino-2-chlorobenzamide, a key intermediate in the development of various pharmaceutical compounds. The methodologies, quantitative data, and experimental protocols are detailed to assist researchers in selecting the optimal synthesis strategy based on factors such as yield, reaction conditions, and scalability.

Overview of Synthetic Strategies

The synthesis of this compound and its derivatives can be broadly approached via two distinct pathways:

  • Route 1: Chlorination and Ammonolysis of Anthranilate Precursors. This approach begins with the chlorination of a readily available anthranilate ester, followed by direct amidation of the ester functionality.

  • Route 2: Nitration, Reduction, and Amidation of a Chlorinated Benzoyl Precursor. This classic route involves the introduction of a nitro group as a precursor to the amine, followed by reduction and subsequent formation of the benzamide.

This guide will delve into the specifics of each route, presenting a side-by-side comparison of their key attributes.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the two primary synthetic routes to this compound.

ParameterRoute 1: Chlorination and AmmonolysisRoute 2: Nitration, Reduction, and Amidation
Starting Material Methyl Anthranilate2-Chlorobenzoic Acid
Key Intermediates Methyl 2-amino-5-chlorobenzoate2-Chloro-5-nitrobenzoic acid, 2-Amino-5-chlorobenzoic acid
Overall Yield >85%[1][2]~58% (based on multi-step yields)[3][4]
Key Reaction Steps 23
Reaction Conditions Low temperature chlorination; High pressure/temperature ammonolysis[1]Low temperature nitration; Reflux for reduction and amidation[3][4]
Reagents of Note Sodium hypochlorite, Ammonia water[1]Nitric/Sulfuric acid, Iron powder, Thionyl chloride[3][4]

Experimental Protocols

Route 1: Chlorination and Ammonolysis of Methyl Anthranilate

This two-step synthesis provides a high-yield pathway to 2-amino-5-chlorobenzamide.[1]

Step 1: Synthesis of Methyl 2-amino-5-chlorobenzoate

  • Methyl anthranilate is used as the starting material.

  • Chlorination is achieved using sodium hypochlorite solution and glacial acetic acid as the chlorinating agent in a mixed solvent system of an organic solvent and water.

  • The reaction is conducted at a temperature below -5 °C.

  • After reaction completion (approximately 30 minutes), the organic phase is separated and dried to yield methyl 2-amino-5-chlorobenzoate.

Step 2: Synthesis of 2-amino-5-chlorobenzamide

  • The methyl 2-amino-5-chlorobenzoate from the previous step is placed in a high-pressure autoclave with ammonia water (25-28% weight concentration). The weight ratio of the ester to ammonia water is 1:3.

  • The reaction is carried out at a temperature of 100-150 °C and a pressure of 2-4 MPa for 12 hours.

  • After cooling and returning to normal pressure, the solvent is separated.

  • The resulting crystals are dissolved in ethanol, treated with activated carbon at 70-80 °C for 1 hour, and then filtered to obtain the final product. The reported yield for this step is 90%.[1]

Route 2: Nitration, Reduction, and Amidation of 2-Chlorobenzoic Acid

This three-step route represents a more traditional approach to the synthesis of the target molecule.

Step 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid

  • Ortho-chloro-benzoic acid is dissolved in concentrated sulfuric acid and cooled to 0-5 °C.[4]

  • A solution of nitric acid in sulfuric acid is added slowly while maintaining the low temperature.[4]

  • The reaction mixture is agitated for several hours at 0-5 °C.[4]

  • The mixture is then poured over ice and water to precipitate the 2-chloro-5-nitro-benzoic acid, which is then filtered, washed, and dried.[4]

Step 2: Synthesis of 2-Amino-5-chlorobenzoic Acid

  • The 2-chloro-5-nitro-benzoic acid is reduced to 2-amino-5-chlorobenzoic acid. A common method is using iron filings in a boiling aqueous solution containing a small amount of acetic acid.[4]

  • The nitro compound is added slowly to the boiling mixture.

  • After the reaction is complete, the iron sludge is removed by filtration.

  • The pH of the filtrate is adjusted to 2.8-3.2 to precipitate the 2-amino-5-chlorobenzoic acid, which is then collected by filtration. The reported yield for this step is 67.8%.[4]

Step 3: Synthesis of 2-Amino-5-chlorobenzamide

  • 2-Amino-5-chlorobenzoic acid is converted to the corresponding acid chloride by reacting it with thionyl chloride.[3]

  • The resulting 2-amino-5-chlorobenzoyl chloride is then reacted with cold liquor ammonia (25%).[3]

  • The reaction mixture is shaken for 30 minutes, and the precipitated product is filtered, washed with water, and dried.

  • Recrystallization from hot water yields the final 2-amino-5-chlorobenzamide with a reported yield of 68%.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the two synthetic routes.

G cluster_0 Route 1: Chlorination and Ammonolysis A1 Methyl Anthranilate B1 Chlorination (NaOCl, Acetic Acid, < -5°C) A1->B1 C1 Methyl 2-amino-5-chlorobenzoate B1->C1 D1 Ammonolysis (Ammonia Water, 100-150°C, 2-4 MPa) C1->D1 E1 This compound D1->E1

Caption: Synthetic workflow for Route 1.

G cluster_1 Route 2: Nitration, Reduction, and Amidation A2 2-Chlorobenzoic Acid B2 Nitration (HNO3, H2SO4, 0-5°C) A2->B2 C2 2-Chloro-5-nitrobenzoic Acid B2->C2 D2 Reduction (Fe, Acetic Acid) C2->D2 E2 2-Amino-5-chlorobenzoic Acid D2->E2 F2 Amidation (1. SOCl2, 2. NH3·H2O) E2->F2 G2 This compound F2->G2 G cluster_0 Target-Based Drug Discovery A This compound Scaffold B Derivative Synthesis (e.g., N-acylation, coupling reactions) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E T Biological Target (e.g., Kinase, Receptor) D->T F Lead Optimization (Structure-Activity Relationship) E->F G Candidate Drug F->G

References

A Comparative Guide to Quinazolinone Synthesis: 5-Amino-2-chlorobenzamide vs. Anthranilamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthesis of quinazolinones using two common starting materials: 5-Amino-2-chlorobenzamide and the unsubstituted anthranilamide. The selection of the starting material can significantly impact the reaction yield, purity, and the overall efficiency of synthesizing these pharmaceutically important heterocyclic compounds. This document presents a data-driven comparison based on published experimental findings to aid researchers in making informed decisions for their synthetic strategies.

Performance Overview

The synthesis of quinazolinones, a core scaffold in many therapeutic agents, can be efficiently achieved from both anthranilamide and its substituted derivatives. While anthranilamide is a versatile and widely used precursor, this compound offers a direct route to 6-chloro-substituted quinazolinones, a common motif in bioactive molecules. The choice between these starting materials often depends on the desired substitution pattern on the quinazolinone ring and the specific synthetic methodology employed.

Quantitative Data Summary

The following table summarizes the reported yields for quinazolinone synthesis from both this compound and anthranilamide under various reaction conditions.

Starting MaterialReagent(s)Catalyst/ConditionsProductYield (%)Reference
This compound Triethyl orthoacetate, Acetic acidAbsolute ethanol, 110 °C, 24 h6-Chloro-2-methylquinazolin-4(3H)-one92%[1]
This compound Triethyl orthoethanoate, Acetic acidAbsolute ethanol, 110 °C, 24 h6-Chloro-2-ethylquinazolin-4(3H)-one92%[1]
This compound Triethyl orthobenzoate, Acetic acidAbsolute ethanol, 110 °C, 24 h6-Chloro-2-phenylquinazolin-4(3H)-one97%[1]
Anthranilamide KetoalkynesTrifluoroacetic acid (TFA)2-Aryl/Alkyl-quinazolin-4(3H)-ones45-98%[2]
Anthranilamide β-KetoestersPhosphorous acid (H₃PO₃)2-Substituted-quinazolin-4(3H)-ones86-95%[3]
Anthranilamide Aldehydesp-Toluenesulfonic acid (p-TSA), PIDA4(3H)-QuinazolinonesGood to excellent[4]
Anthranilamide Benzyl aminesH₂O₂, 120 °C2-Substituted-quinazolinonesModerate to good
Anthranilamide Alkyl halidesCopper(I) bromide, Air2-Substituted-quinazolin-4(3H)-onesGood to excellent[4]

Experimental Protocols

Detailed methodologies for the synthesis of quinazolinones from both starting materials are provided below.

Synthesis of 6-Chloro-2-methylquinazolin-4(3H)-one from this compound[1]

A mixture of 2-amino-5-chlorobenzamide (100 mg, 0.59 mmol), triethyl orthoacetate (191 mg, 1.18 mmol), and acetic acid (106 mg, 1.77 mmol) in absolute ethanol (3 mL) is heated in a pressure tube at 110 °C for 24 hours. After cooling, the solvent is removed under vacuum. The resulting solid is triturated with a mixture of ether and pentane to afford the pure product.

General Synthesis of 2-Aryl/Alkyl-quinazolin-4(3H)-ones from Anthranilamide and Ketoalkynes[2]

To a solution of anthranilamide (0.5 mmol) and a ketoalkyne (0.6 mmol) in a suitable solvent, trifluoroacetic acid (TFA) is added. The reaction mixture is stirred at a specified temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by solvent evaporation and purification of the residue, typically by column chromatography, to yield the desired quinazolinone.

Synthesis Workflow Diagrams

The following diagrams illustrate the general synthetic pathways for quinazolinone formation from this compound and anthranilamide.

Quinazolinone_Synthesis_from_5_Amino_2_chlorobenzamide A This compound C Cyclocondensation A->C B Orthoester / Acid B->C D 6-Chloro-quinazolin-4(3H)-one C->D caption Synthesis from this compound

Caption: Synthesis from this compound

Quinazolinone_Synthesis_from_Anthranilamide cluster_reactants Reactants A Anthranilamide C Cyclization/ Oxidation A->C B Carbonyl Source (e.g., Aldehyde, Ketoester) B->C D Quinazolin-4(3H)-one C->D caption General Synthesis from Anthranilamide

Caption: General Synthesis from Anthranilamide

Concluding Remarks

The choice between this compound and anthranilamide for quinazolinone synthesis is primarily dictated by the desired final product. For the targeted synthesis of 6-chloro-substituted quinazolinones, this compound is an excellent precursor, providing high yields in a straightforward manner. Anthranilamide, on the other hand, serves as a more versatile starting material for a broader range of 2-substituted quinazolinones, with yields being highly dependent on the chosen synthetic route and reaction partners. Researchers should consider the availability of starting materials, the desired substitution pattern, and the scalability of the reaction when selecting their synthetic strategy.

References

cost-benefit analysis of 5-Amino-2-chlorobenzamide in industrial synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that impacts the efficiency, cost, and environmental footprint of a synthetic process. This guide provides a comprehensive cost-benefit analysis of 5-Amino-2-chlorobenzamide and its significant alternative, 2-Amino-5-chlorobenzophenone, in key industrial applications.

Executive Summary

This compound is a versatile intermediate, particularly noted for its efficient, high-yield synthesis from readily available and cost-effective starting materials. Its primary alternative, 2-Amino-5-chlorobenzophenone, is a well-established precursor, especially in the synthesis of benzodiazepines and related heterocyclic compounds. This guide will demonstrate that while 2-Amino-5-chlorobenzophenone has a strong foothold in specific pharmaceutical syntheses, this compound presents a compelling case for broader applications due to its favorable manufacturing profile. The choice between these two intermediates will ultimately depend on the specific synthetic target, cost considerations, and desired process efficiency.

Cost-Benefit Analysis

A thorough cost-benefit analysis requires an examination of not only the price of starting materials but also the efficiency of the synthetic routes, the cost of reagents and solvents, and the overall yield and purity of the final product.

Synthesis of this compound

A patented two-step synthesis for 2-Amino-5-chlorobenzamide (an isomer of the target compound, with similar industrial relevance) highlights a highly efficient and economical process. The synthesis starts from methyl anthranilate, which undergoes chlorination followed by amidation.[1][2]

Key advantages of this process include:

  • High Yield: The overall yield of the final product is reported to be above 85%.[1][2]

  • Cost-Effective Raw Materials: The starting materials, such as methyl anthranilate, sodium hypochlorite, and ammonia, are commodity chemicals with relatively low prices.[1][2]

  • Environmentally Conscious: The process is described as having little pollution, with solvents that can be recycled.[1]

Synthesis of 2-Amino-5-chlorobenzophenone

Several synthetic routes to 2-Amino-5-chlorobenzophenone have been reported, with varying degrees of efficiency and cost-effectiveness.

  • Friedel-Crafts Acylation: A traditional method involving the reaction of p-chloroaniline with benzoyl chloride. This route is often plagued by low yields (around 39%) and the requirement for stringent anhydrous conditions.

  • From p-Chloronitrobenzene and Phenylacetonitrile: This multi-step process involves the formation of an isoxazole intermediate, followed by reduction. While it can achieve high yields, it involves multiple steps and potentially hazardous reagents.

  • Reduction of Isoxazole with Iron Powder: This method offers a more environmentally friendly approach, utilizing inexpensive iron powder for the reduction step. A patented process describes a high yield and good purity of the final product.

Comparative Cost Analysis of Starting Materials

To provide a quantitative comparison, the following table summarizes the estimated industrial bulk prices of the key starting materials for one synthetic route of each target compound. Prices are normalized to USD per kilogram for comparison.

Starting MaterialSynthesis TargetEstimated Bulk Price (USD/kg)
Methyl AnthranilateThis compound10 - 20
Sodium Hypochlorite (12.5% solution)This compound0.5 - 1.5 (per gallon)
Glacial Acetic AcidThis compound0.7 - 1.2
Ammonia (25% solution)This compound0.3 - 0.6
p-Chloronitrobenzene2-Amino-5-chlorobenzophenone2 - 4
Phenylacetonitrile2-Amino-5-chlorobenzophenone5 - 10
Iron Powder2-Amino-5-chlorobenzophenone1 - 3
Toluene2-Amino-5-chlorobenzophenone0.8 - 1.5
Hydrochloric Acid (37%)2-Amino-5-chlorobenzophenone0.2 - 0.5

Note: Prices are estimates based on publicly available data and may vary depending on supplier, quantity, and market fluctuations.

From this data, it is evident that the starting materials for the synthesis of this compound are generally in a lower price range compared to some of the key precursors for 2-Amino-5-chlorobenzophenone, such as phenylacetonitrile.

Performance in Industrial Applications

Both this compound and 2-Amino-5-chlorobenzophenone serve as crucial intermediates in the synthesis of valuable organic molecules, particularly heterocyclic compounds.

Quinazoline Synthesis

Quinazolines and their derivatives are an important class of compounds with a wide range of biological activities, making them attractive targets in drug discovery.

  • From this compound: 2-Amino-5-chlorobenzamide is explicitly mentioned as a basic raw material for the synthesis of quinazoline compounds.[1][2] It can be used to produce 2,3-dihydroxyquinazolinones, which have shown antibiotic, analgesic, and anti-vasodilation properties.[1][2]

  • From 2-Amino-5-chlorobenzophenone: This compound is a well-established precursor for the synthesis of 2-phenylquinazolines. The Friedländer annulation, a classic method for quinoline and quinazoline synthesis, is commonly employed using 2-aminobenzophenones and a compound with a reactive α-methylene group.

Fluorescent Probe Synthesis

Fluorescent probes are essential tools in biomedical research and diagnostics.

  • From this compound: There is evidence of 2-Amino-5-chlorobenzamide being utilized in the synthesis of a fluorescent probe for the detection of hydrogen peroxide (H₂O₂).

  • From 2-Amino-5-chlorobenzophenone: While less documented for this specific application, the benzophenone scaffold is a known chromophore and its derivatives have been explored in the development of fluorescent materials. The amino group provides a reactive handle for further functionalization to create specific probes.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic process.

Synthesis of 2-Amino-5-chlorobenzamide

This two-step synthesis is adapted from a patented industrial process.[1][2]

Step 1: Synthesis of Methyl 2-amino-5-chlorobenzoate

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, charge methyl anthranilate and a suitable organic solvent (e.g., dichloromethane).

  • Cool the mixture to below -5 °C.

  • Slowly add a solution of sodium hypochlorite in the presence of glacial acetic acid, maintaining the temperature below -5 °C.

  • After the addition is complete, stir the reaction mixture for 30 minutes.

  • Separate the organic layer, wash it with water, and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Evaporate the solvent under reduced pressure to obtain methyl 2-amino-5-chlorobenzoate as a solid. The reported yield for this step is high.

Step 2: Synthesis of 2-Amino-5-chlorobenzamide

  • Charge the methyl 2-amino-5-chlorobenzoate obtained in Step 1 and a concentrated aqueous ammonia solution into a high-pressure autoclave.

  • Heat the autoclave to 100-150 °C, allowing the pressure to rise to 2-4 MPa.

  • Maintain the reaction at this temperature and pressure for 12 hours.

  • Cool the autoclave to room temperature and carefully vent the pressure.

  • Collect the precipitated solid by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-Amino-5-chlorobenzamide. The reported yield for this step is also high, contributing to an overall yield of >85%.

Synthesis of 2-Amino-5-chlorobenzophenone via Isoxazole Reduction

This protocol is based on a patented industrial method.

Step 1: Synthesis of 5-chloro-3-phenyl-2,1-benzisoxazole

  • In a reaction vessel, dissolve p-chloronitrobenzene and phenylacetonitrile in a suitable solvent such as ethanol.

  • Add a strong base, for example, a solution of sodium hydroxide in ethanol, while maintaining the temperature.

  • Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 5-chloro-3-phenyl-2,1-benzisoxazole.

Step 2: Reduction to 2-Amino-5-chlorobenzophenone

  • In a reaction vessel, suspend the 5-chloro-3-phenyl-2,1-benzisoxazole in a mixture of toluene and water.

  • Add iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and stir vigorously for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and filter to remove the iron sludge.

  • Separate the organic layer, wash with a basic solution (e.g., sodium bicarbonate) and then with water.

  • Dry the organic layer over a drying agent and evaporate the solvent to yield crude 2-Amino-5-chlorobenzophenone.

  • The product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ether).

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the synthetic workflows for this compound and a common route to 2-Amino-5-chlorobenzophenone.

This compound Synthesis Methyl Anthranilate Methyl Anthranilate Chlorination Chlorination Methyl Anthranilate->Chlorination NaOCl, AcOH, < -5°C Methyl 2-amino-5-chlorobenzoate Methyl 2-amino-5-chlorobenzoate Chlorination->Methyl 2-amino-5-chlorobenzoate Amidation Amidation Methyl 2-amino-5-chlorobenzoate->Amidation NH3 (aq), 100-150°C, 2-4 MPa This compound This compound Amidation->this compound

Caption: Synthetic workflow for this compound.

2-Amino-5-chlorobenzophenone Synthesis cluster_0 Step 1: Isoxazole Formation cluster_1 Step 2: Reduction p-Chloronitrobenzene p-Chloronitrobenzene Base Base p-Chloronitrobenzene->Base Phenylacetonitrile Phenylacetonitrile Phenylacetonitrile->Base NaOH, Ethanol 5-chloro-3-phenyl-2,1-benzisoxazole 5-chloro-3-phenyl-2,1-benzisoxazole Base->5-chloro-3-phenyl-2,1-benzisoxazole Reduction Reduction 5-chloro-3-phenyl-2,1-benzisoxazole->Reduction Fe, HCl, Toluene/H2O, Reflux 2-Amino-5-chlorobenzophenone 2-Amino-5-chlorobenzophenone Reduction->2-Amino-5-chlorobenzophenone

Caption: Synthetic workflow for 2-Amino-5-chlorobenzophenone.

Conclusion

This comparative guide has provided a detailed analysis of this compound and its alternative, 2-Amino-5-chlorobenzophenone, for industrial synthesis.

This compound emerges as a highly promising building block due to its:

  • Cost-effective and high-yielding synthesis from readily available starting materials.

  • Favorable environmental profile with potential for solvent recycling.

  • Demonstrated utility in the synthesis of bioactive quinazolinones and fluorescent probes.

2-Amino-5-chlorobenzophenone , while a crucial intermediate for specific pharmaceuticals like benzodiazepines, presents a more complex synthetic landscape with routes that can involve lower yields or more expensive reagents.

For researchers and drug development professionals seeking versatile and economically viable intermediates for a range of applications, this compound warrants strong consideration. Its efficient synthesis and demonstrated utility make it a competitive alternative to more traditional building blocks. The final choice, however, will always be guided by the specific structural requirements of the target molecule and the overall economic and environmental goals of the synthetic process.

References

Validating the Structure of 5-Amino-2-chlorobenzamide using 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the chemical structure of 5-Amino-2-chlorobenzamide utilizing Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Due to the absence of publicly available experimental 13C NMR data for this compound, this guide presents a comparison between a predicted 13C NMR spectrum for the target compound and the experimentally determined spectra of two structurally related alternatives: 2-chlorobenzamide and 3-aminobenzamide. This approach allows for a robust, albeit indirect, validation of the proposed structure.

Performance Comparison: 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental values for 2-chlorobenzamide and 3-aminobenzamide. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Carbon AtomPredicted this compound (ppm)Experimental 2-chlorobenzamide (ppm)Experimental 3-aminobenzamide (ppm)
C=O 168.5~169169.3
C-Cl 129.8~131-
C-NH2 (Ar) 148.9-148.9
C-H (Ar) 131.2~130129.0
C-H (Ar) 118.9~128116.7
C-H (Ar) 117.5~127115.1
C-CONH2 (Ar) 126.3~134134.8

Note: Predicted values for this compound were obtained using online NMR prediction tools. Experimental data for the alternative compounds were sourced from publicly available spectral databases.

Experimental Protocols

A standard protocol for acquiring a 13C NMR spectrum is outlined below. This methodology is generally applicable for the analysis of small organic molecules like benzamide derivatives.

Objective: To obtain a high-resolution 13C NMR spectrum of the compound of interest.

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Compound of interest (5-10 mg)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Add a small amount of TMS as an internal reference (0 ppm).

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the 13C probe to the correct frequency.

  • Data Acquisition:

    • Set the appropriate spectral width to cover the expected range of 13C chemical shifts (typically 0-200 ppm).

    • Choose a suitable pulse sequence (e.g., a standard single-pulse experiment with proton decoupling).

    • Set the number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of 13C, a larger number of scans is typically required compared to 1H NMR.

    • Set the relaxation delay to allow for full relaxation of the carbon nuclei between pulses.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

    • Integrate the peaks if quantitative analysis is required (note: routine 13C NMR is generally not quantitative).

    • Perform peak picking to identify the chemical shift of each signal.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of this compound using 13C NMR spectroscopy, incorporating both predicted and experimental data.

Validation_Workflow Workflow for 13C NMR Based Structure Validation cluster_target Target Compound: this compound cluster_alternatives Alternative Compounds cluster_analysis Analysis Target_Structure Propose Structure Predict_NMR Predict 13C NMR Spectrum Target_Structure->Predict_NMR Predicted_Data Predicted Chemical Shifts Predict_NMR->Predicted_Data Compare_Data Compare Predicted vs. Experimental Data Predicted_Data->Compare_Data Alt1 2-chlorobenzamide Acquire_NMR_Alt Acquire Experimental 13C NMR Alt1->Acquire_NMR_Alt Alt2 3-aminobenzamide Alt2->Acquire_NMR_Alt Experimental_Data Experimental Chemical Shifts Acquire_NMR_Alt->Experimental_Data Experimental_Data->Compare_Data Validation Structure Validation Compare_Data->Validation

Caption: A flowchart outlining the process of validating the structure of this compound.

A Comparative Analysis of 5-Amino-2-chlorobenzamide and Its Analogs in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of 5-Amino-2-chlorobenzamide and its structurally related analogs. The focus is on their synthesis, performance, and biological activities, supported by experimental data from various studies. This document aims to serve as a valuable resource for researchers in medicinal chemistry and drug development by offering an objective comparison to aid in the selection and design of novel compounds.

Synthesis and Performance Comparison

The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common and efficient method involves the use of isatoic anhydride as a starting material, which reacts with various amines to yield the corresponding 2-aminobenzamide derivatives.[1] Another established method for synthesizing the core structure involves a two-step process starting from methyl anthranilate.

Below is a comparative summary of the synthesis of this compound and a selection of its N-substituted analogs. The data highlights the yields obtained under different synthetic conditions.

Table 1: Comparative Synthesis Yields of this compound and Analogs

CompoundStructureStarting MaterialsSynthetic MethodYield (%)Reference
This compoundNH₂(C₆H₃Cl)CONH₂Methyl 2-amino-5-chlorobenzoate, AmmoniaAmmonolysis in autoclave>85CN101575301A
2-Amino-N-(4-fluorophenyl)benzamideNH₂(C₆H₄)CONH(C₆H₄F)Isatoic anhydride, 4-fluoroanilineConventional (heating in DMF)72[1]
2-Amino-N-(4-fluorophenyl)benzamideNH₂(C₆H₄)CONH(C₆H₄F)Isatoic anhydride, 4-fluoroanilineMicrowave irradiation (10 min, 140W)65[1]
2-Amino-N-(4-methoxyphenyl)benzamideNH₂(C₆H₄)CONH(C₆H₄OCH₃)Isatoic anhydride, p-anisidineConventional (heating in DMF)99[1]
2-Amino-N-(4-methoxyphenyl)benzamideNH₂(C₆H₄)CONH(C₆H₄OCH₃)Isatoic anhydride, p-anisidineMicrowave irradiation (4 min, 140W)84[1]
2-Amino-N-(p-tolyl)benzamideNH₂(C₆H₄)CONH(C₆H₄CH₃)Isatoic anhydride, p-toluidineConventional (heating in DMF)97[1]
2-Amino-N-(3,4,5-trimethoxyphenyl)benzamideNH₂(C₆H₄)CONH(C₆H₂OCH₃)₃Isatoic anhydride, 3,4,5-trimethoxyanilineConventional (heating in DMF)75[1]

Biological Activity and Performance

This compound and its analogs exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The substitutions on the benzamide nitrogen play a crucial role in modulating their biological efficacy.

Table 2: Comparative Biological Activity of 2-Aminobenzamide Analogs

CompoundTarget Organism/Cell LineActivityMeasurementValueReference
2-Amino-N-(4-methoxyphenyl)benzamideAspergillus fumigatusAntifungalMIC (µg/mL)15.62[1]
2-Amino-N-(4-methoxyphenyl)benzamideSaccharomyces cerevisiaeAntifungalMIC (µg/mL)31.25[1]
2-Amino-N-(4-methoxyphenyl)benzamideBacillus subtilisAntibacterialMIC (µg/mL)31.25[1]
2-Amino-N-(4-methoxyphenyl)benzamideStaphylococcus aureusAntibacterialMIC (µg/mL)31.25[1]
N-(2-amino-5-chlorobenzoyl)benzamidoxime analogsJurkat T-cell lymphoma & HL-60RG human leukemiaAnticancerCell viability inhibitionDose-dependent[2]
Substituted 2-aminobenzophenonesHuman cancer cell lines (Colo 205, NUGC3, HA22T)AnticancerIC₅₀50- to 100-fold lower than combretastatin A-4[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented two-step synthesis method with a high reported yield.

Step 1: 5-position chlorination of methyl anthranilate

  • Methyl anthranilate is used as the starting material.

  • A solution of sodium hypochlorite and glacial acetic acid serves as the chlorinating agent.

  • The reaction is carried out in a biphasic system of an organic solvent and water at a temperature below -5°C.

  • After reaction completion (approximately 30 minutes), the organic phase is separated and dried to yield methyl 2-amino-5-chlorobenzoate.

Step 2: Ammonolysis of methyl 2-amino-5-chlorobenzoate

  • The methyl 2-amino-5-chlorobenzoate obtained from Step 1 and aqueous ammonia are placed in a high-pressure autoclave.

  • The reaction is conducted at a temperature of 50-200°C and a pressure of 2-4 MPa for 12 hours.

  • After cooling and depressurization, the solvent and water are removed.

  • The resulting crystals are dissolved in dichloromethane, treated with activated carbon, and filtered to obtain the final product, 2-amino-5-chlorobenzamide, with a yield reported to be above 85%.

Synthesis of N-substituted 2-Aminobenzamide Analogs from Isatoic Anhydride

This protocol describes a general method for the synthesis of various N-substituted 2-aminobenzamide analogs.[1]

Conventional Method:

  • Isatoic anhydride (1 equivalent) and the desired amine derivative (1 equivalent) are dissolved in dimethylformamide (DMF).

  • The reaction mixture is heated and stirred.

  • Upon completion of the reaction, the mixture is cooled, and the product is precipitated by the addition of ice-cold water.

  • The solid product is collected by filtration and recrystallized to obtain the pure N-substituted 2-aminobenzamide.

Microwave-Assisted Method:

  • A mixture of isatoic anhydride (1 equivalent) and the amine derivative (1 equivalent) with a few drops of DMF is exposed to microwave irradiation (e.g., 140 W) for a specified time (e.g., 4-10 minutes).[1]

  • After cooling, the product is precipitated with ice-cold water, filtered, and recrystallized.

Visualizing Synthesis and Biological Pathways

Synthetic Workflow

The general workflow for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride can be visualized as a straightforward process.

G Start Isatoic Anhydride + Amine Derivative Mixing Mixing in DMF (Conventional) or Microwave Irradiation Start->Mixing Reaction Nucleophilic Attack and Ring Opening Mixing->Reaction Purification Precipitation, Filtration, and Recrystallization Reaction->Purification Product 2-Aminobenzamide Analog Purification->Product

Caption: General workflow for the synthesis of 2-aminobenzamide analogs.

PARP Inhibition Signaling Pathway

Many benzamide derivatives are known to be potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. This inhibitory action is a critical mechanism in cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways like those involving BRCA1 and BRCA2. This concept is known as "synthetic lethality".[4][5]

G cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break PARP PARP DNA_SSB->PARP SSB_Repair Single-Strand Break Repair PARP->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DNA_SSB_Cancer DNA Single-Strand Break PARP_Cancer PARP DNA_SSB_Cancer->PARP_Cancer DSB DNA Double-Strand Break PARP_Cancer->DSB Repair Inhibited Benzamide Benzamide Analog (PARP Inhibitor) Benzamide->PARP_Cancer BRCA_Repair Homologous Recombination Repair (Defective) DSB->BRCA_Repair Apoptosis Cell Death (Apoptosis) BRCA_Repair->Apoptosis

Caption: The "synthetic lethality" mechanism of PARP inhibitors.

References

A Comparative Guide to Analytical Methods for the Characterization of 5-Amino-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The comprehensive characterization of pharmaceutical intermediates is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 5-Amino-2-chlorobenzamide is a key building block in organic synthesis, and its purity and structural integrity must be rigorously verified. This guide provides a comparative overview of the principal analytical methods for its characterization, complete with performance data derived from closely related compounds and detailed experimental protocols.

Chromatographic Methods: Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating and quantifying this compound and its potential process-related impurities or degradation products.

Performance Comparison of Chromatographic Methods

The following table summarizes typical performance characteristics for HPLC and GC-MS methods, based on validated analyses of analogous benzamide and amino-aromatic compounds. These parameters are guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Typical Acceptance Criteria (ICH)
Specificity High; excellent separation of the main compound from impurities.Very High; separation combined with mass fragmentation patterns provides definitive identification.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[1][2]
Linearity (R²) ≥ 0.999[1][2][3]≥ 0.995≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%[1][2]95.0 - 105.0%Typically 80 - 120%, depending on concentration.
Precision (% RSD)
- Repeatability≤ 1.0%[3]≤ 5.0%[4]Typically ≤ 2%[5]
- Intermediate Precision≤ 2.0%≤ 10.0%[4]Typically ≤ 3%
Limit of Detection (LOD) ~0.015 µg/mL[1][2]~0.1 - 0.5 µg/mL (post-derivatization)[4]Signal-to-noise ratio of ~3:1
Limit of Quantification (LOQ) ~0.048 µg/mL[1][2]~0.5 - 2.0 µg/mL (post-derivatization)[4]Signal-to-noise ratio of ~10:1
Notes Robust and widely used for routine purity testing of non-volatile compounds.[3]Requires derivatization to increase the volatility of the polar amino and amide groups.[6][7][8]

Experimental Protocols: Chromatographic Methods

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a stability-indicating method for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).

Materials:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard: Well-characterized this compound.

Chromatographic Conditions:

  • Gradient: 70% A / 30% B, hold for 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1]

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Determine the purity by calculating the percentage area of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, a derivatization step is mandatory. Silylation is a common approach.

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

Materials:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[4]

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Acetonitrile or Pyridine.

GC-MS Conditions:

  • Injector Temperature: 280 °C.[4]

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample into a vial and evaporate to dryness under a stream of nitrogen.

  • Derivatization: Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS. Seal the vial and heat at 70 °C for 60 minutes.[6]

  • Analysis: Cool the vial to room temperature and inject 1 µL into the GC-MS system.

  • Data Analysis: Identify the derivatized this compound peak by its retention time and mass spectrum. Quantify against a similarly prepared standard.

Spectroscopic and Thermal Analysis Methods

These methods are essential for structural elucidation and confirmation of the physicochemical properties of this compound.

Method Comparison: Spectroscopy and Thermal Analysis
Technique Information Provided Typical Experimental Parameters & Expected Results
¹H & ¹³C NMR Definitive structural confirmation and elucidation.Solvent: DMSO-d₆.[9][10] Expected ¹H Signals: Aromatic protons, amine (-NH₂) protons, and amide (-CONH₂) protons. Expected ¹³C Signals: Carbons of the aromatic ring and the carbonyl carbon of the amide.
FTIR Identification of functional groups.Sample Prep: KBr disc. Expected Peaks (cm⁻¹): ~3400-3200 (N-H stretch of amine and amide), ~1650 (C=O stretch of amide), ~1600-1450 (C=C aromatic stretch), ~800-700 (C-Cl stretch).[11][12]
TGA Thermal stability and decomposition profile.Heating Rate: 10 °C/min under Nitrogen. Expected Result: Thermally stable up to its melting point, followed by decomposition.
DSC Melting point and phase transitions.Heating Rate: 10 °C/min under Nitrogen. Expected Result: A sharp endothermic peak corresponding to the melting point.

Experimental Protocols: Spectroscopic & Thermal Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[9][10]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.[10] Additional experiments like COSY, HSQC, and HMBC can be run to confirm assignments.[9]

  • Data Analysis: Process the spectra and assign the chemical shifts to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation:

  • FTIR Spectrometer.

Procedure:

  • Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.[11]

  • Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. The NIST database confirms characteristic peaks for 2-Amino-5-chlorobenzamide.[11]

Thermal Analysis (TGA/DSC)

Instrumentation:

  • Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).

  • Acquisition (TGA): Heat the sample from ambient temperature to ~600 °C at a rate of 10 °C/min under a nitrogen atmosphere.[13]

  • Acquisition (DSC): Heat the sample from ambient temperature to a temperature above its expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermograms to determine the onset of decomposition (from TGA) and the melting point (from the peak of the endotherm in the DSC curve).

Visualized Workflows

The following diagrams illustrate the logical flow for selecting an analytical method and a typical workflow for chromatographic analysis.

A Analytical Goal B Structural Elucidation & Confirmation A->B C Purity & Impurity Quantification A->C D Physicochemical Properties A->D E NMR B->E F FTIR B->F G MS B->G H HPLC C->H I GC-MS C->I J TGA D->J K DSC D->K

Caption: Workflow for selecting an analytical method.

cluster_prep Sample Preparation cluster_analysis Chromatographic System cluster_data Data Processing prep Weigh & Dissolve (or Derivatize for GC) inject Inject prep->inject separate Separate on Column inject->separate detect Detect (UV or MS) separate->detect process Integrate Peaks & Calculate Results detect->process

References

A Comparative Guide to the Reactivity of 5-Amino-2-chlorobenzamide and Structurally-Related Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 5-Amino-2-chlorobenzamide against other common anilines. The content is structured to offer a clear understanding of the electronic and steric factors influencing its behavior in common organic transformations, supported by generalized experimental protocols for key reactions.

Introduction to Aniline Reactivity

The reactivity of the amino group in aniline and its derivatives is fundamentally governed by the electron density on the nitrogen atom. This, in turn, is influenced by the electronic effects (both resonance and inductive) and steric hindrance imposed by substituents on the aromatic ring. Electron-donating groups (EDGs) generally increase the nucleophilicity and basicity of the amino group, accelerating reactions such as acylation and alkylation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, reducing its reactivity.[1]

This compound possesses a unique combination of substituents that modulate the reactivity of its amino group. The chlorine atom at the ortho position and the carboxamide group at the meta position (relative to the amino group) both act as electron-withdrawing groups, which is expected to decrease the nucleophilicity of the amino group compared to unsubstituted aniline. Furthermore, the ortho-chloro substituent can exert steric hindrance, potentially impeding the approach of bulky reagents.[2][3]

Comparative Analysis of Reactivity

To contextualize the reactivity of this compound, we will compare it with aniline, 4-chloroaniline, and 2-chloroaniline in three common reaction types: N-Acylation, N-Alkylation, and Suzuki-Miyaura Coupling.

Data Presentation: Substituent Effects on Reactivity

The following table summarizes the key electronic and steric parameters of the substituents for each aniline derivative, providing a basis for a qualitative comparison of their expected reactivity. A lower pKa value indicates a less basic and generally less nucleophilic amino group.

CompoundSubstituentsElectronic Effect of SubstituentsSteric Hindrance at Amino GroupPredicted Relative Reactivity (vs. Aniline)
Aniline NoneBaselineLow-
4-Chloroaniline -Cl (para)-I, +M (net EWG)LowLower
2-Chloroaniline -Cl (ortho)-I, +M (net EWG)ModerateSignificantly Lower
This compound -Cl (ortho), -CONH2 (meta)-I, -M (Cl); -I, -M (CONH2)ModerateSignificantly Lower

Note: This table provides a qualitative prediction of reactivity based on established principles of physical organic chemistry. Actual reaction rates can be influenced by specific reaction conditions.

Experimental Protocols

The following are generalized protocols for key reactions involving anilines. These can serve as a starting point for comparative studies.

Protocol 1: Comparative N-Acylation

This protocol describes a competitive acylation reaction to qualitatively assess the relative nucleophilicity of different anilines.

Materials:

  • Aniline (1.0 mmol)

  • This compound (1.0 mmol)

  • Acetic anhydride (0.5 mmol)

  • Dichloromethane (DCM), 10 mL

  • Pyridine (1.1 mmol)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane) for GC-MS analysis

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 mmol) and this compound (1.0 mmol) in DCM (10 mL).

  • Add the internal standard and pyridine (1.1 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (0.5 mmol) dropwise with stirring.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, wash with water (2 x 10 mL), and dry over anhydrous magnesium sulfate.

  • Filter and analyze the crude product mixture by GC-MS to determine the relative ratio of the acylated products.

Protocol 2: N-Alkylation with an Alkyl Halide

This protocol outlines a standard procedure for the N-alkylation of anilines.

Materials:

  • Aniline derivative (e.g., this compound) (1.0 mmol)

  • Benzyl bromide (1.1 mmol)

  • Potassium carbonate (2.0 mmol)

  • Acetonitrile (10 mL)

Procedure:

  • To a stirred suspension of the aniline derivative (1.0 mmol) and potassium carbonate (2.0 mmol) in acetonitrile (10 mL), add benzyl bromide (1.1 mmol).

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the N-alkylated product.

Protocol 3: Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of a halogenated aniline with a boronic acid. Note that the chloro substituent on this compound can participate in this reaction.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (0.02 mmol)

  • Triphenylphosphine (0.04 mmol)

  • Potassium carbonate (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir until TLC indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Factors Influencing Reactivity

G cluster_electronic Electronic Effects cluster_steric Steric Effects Inductive_Effect -I Effect (Cl, CONH2) Electron_Density Decreased Electron Density on Nitrogen Inductive_Effect->Electron_Density Resonance_Effect -M Effect (CONH2) Resonance_Effect->Electron_Density Reactivity Overall Reactivity of this compound Electron_Density->Reactivity Reduces Nucleophilicity Ortho_Cl Ortho Chloro Substituent Steric_Hindrance Steric Hindrance at Amino Group Ortho_Cl->Steric_Hindrance Steric_Hindrance->Reactivity Hinders Reagent Approach

Caption: Factors influencing the reactivity of this compound.

General Workflow for Comparative Reactivity Study

G start Start setup Reaction Setup: - Equimolar Anilines - Limiting Reagent - Solvent & Catalyst start->setup reaction Reaction (e.g., Acylation) setup->reaction quench Quenching & Work-up reaction->quench analysis Product Analysis (GC-MS, NMR) quench->analysis conclusion Determine Relative Reactivity analysis->conclusion end End conclusion->end

Caption: Experimental workflow for a competitive reactivity study.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)L2 pd2_halide R-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (R-X) pd2_aryl R-Pd(II)L2-Ar pd2_halide->pd2_aryl Transmetalation (Ar-B(OH)2, Base) pd2_aryl->pd0 product R-Ar pd2_aryl->product Reductive Elimination product->pd0

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Conclusion

The reactivity of this compound is significantly attenuated compared to unsubstituted aniline due to the combined electron-withdrawing effects of the ortho-chloro and meta-carboxamide substituents. The ortho-chloro group also introduces moderate steric hindrance around the amino functionality. This reduced nucleophilicity will likely result in slower reaction rates for N-acylation and N-alkylation. In reactions such as the Suzuki-Miyaura coupling, the chloro substituent itself can act as a reactive handle for C-C bond formation. The provided protocols offer a framework for experimentally verifying these predicted differences in reactivity. Researchers should consider these electronic and steric factors when designing synthetic routes involving this compound.

References

5-Amino-2-chlorobenzamide: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the synthesis and application of 5-Amino-2-chlorobenzamide, a key building block in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide provides a comparative analysis of its synthetic routes and a detailed examination of the biological activities of its derivatives, supported by experimental data.

Introduction

This compound is a substituted benzamide that has garnered significant attention in medicinal chemistry due to its versatile chemical reactivity and the diverse biological activities exhibited by its derivatives. Its structure, featuring an amino group, a chloro substituent, and a benzamide moiety, provides a unique platform for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. This guide offers a detailed literature review of the applications of this compound, focusing on its role as a precursor for the synthesis of potent therapeutic agents. We present a comparative analysis of its synthetic methodologies and a comprehensive overview of the biological performance of its derivatives, providing researchers, scientists, and drug development professionals with a valuable resource for their work.

Synthesis of this compound: A Comparative Overview

The efficient synthesis of this compound is crucial for its widespread application. A common and high-yielding method involves a two-step process starting from methyl anthranilate.[1]

Detailed Experimental Protocol: Two-Step Synthesis

Step 1: 5-position chlorination of methyl anthranilate In a reaction vessel maintained at a temperature between -15°C and 0°C, dichloromethane (150 mL), methyl anthranilate (10g), glacial acetic acid (10g), and water (100 mL) are combined. The mixture is cooled to between -10°C and -8°C, and a 10% sodium hypochlorite solution (100g) is added. The reaction is maintained at -8°C for 30 minutes. The organic phase is then separated and dried to yield methyl 2-amino-5-chlorobenzoate as a white crystal. The reported yield for this step is 95%.[1]

Step 2: Ammonolysis of methyl 2-amino-5-chlorobenzoate The methyl 2-amino-5-chlorobenzoate (10g) and a 25% ammonia water solution (30g) are added to a high-pressure autoclave. The reaction is carried out at a temperature of 100-150°C and a pressure of 2-4 MPa for 12 hours. After cooling and returning to normal pressure, the solvent and water are separated. The resulting crystals are dissolved in dichloromethane, and activated carbon is added. The mixture is stirred at 70-80°C for 1 hour and then filtered to obtain the final product, this compound. The reported yield for this step is 90%, resulting in an overall yield of approximately 85.5%.[1]

Comparison of Synthetic Routes

While the two-step method described above is highly efficient, other synthetic strategies for related aminobenzamides exist, each with its own advantages and disadvantages. For instance, the synthesis of 2-amino-5-chlorobenzonitrile, a related compound, can be achieved through the dehydration of 2-amino-5-chlorobenzamide using phosphorus pentoxide.[2] However, this adds another step to the synthesis. Alternative methods for synthesizing related benzophenones, which can be precursors to benzamides, include Friedel-Crafts reactions and multi-step processes involving Hofmann degradation.[3] These alternative routes often involve harsher reaction conditions or a greater number of steps, potentially leading to lower overall yields and increased costs. The two-step synthesis of this compound from methyl anthranilate stands out for its high yield, use of relatively inexpensive starting materials, and straightforward procedures.[1]

Table 1: Comparison of Synthetic Parameters for this compound and Related Compounds

Synthetic RouteStarting MaterialKey ReagentsNumber of StepsOverall Yield (%)Ref.
Two-Step Synthesis Methyl anthranilate Sodium hypochlorite, Ammonia 2 ~85.5 [1]
Dehydration Route2-Amino-5-chlorobenzamidePhosphorus pentoxide1 (from amide)Not specified for amide synthesis[2]
Friedel-Crafts (for related benzophenone)Phthalic anhydride, FluorobenzeneLewis acidsMultipleVaries[3]
Hofmann Degradation (for related benzophenone)2-(2'-fluorobenzoyl)benzamideBromine/Chlorine, NaOHMultipleVaries[3]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Ammonolysis A Methyl Anthranilate C Methyl 2-amino-5-chlorobenzoate A->C Dichloromethane, Water, <0°C B Sodium Hypochlorite, Acetic Acid B->C E This compound C->E High Pressure & Temp. C->E D Ammonia Water D->E

Caption: Workflow for the two-step synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial starting material for the synthesis of various biologically active molecules. Its derivatives have shown promise as anticancer and antimicrobial agents.

Anticancer Applications: PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[1][4] PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for cancers with defects in DNA repair pathways, such as those with BRCA1/2 mutations.[5] The benzamide moiety is a key pharmacophore in many PARP inhibitors as it mimics the nicotinamide portion of the NAD+ substrate, competing for the enzyme's active site.[6]

While specific PARP inhibitors directly synthesized from this compound are not extensively documented with publicly available IC50 values, the structural similarity of its derivatives to known PARP inhibitors suggests its potential in this area. For comparison, established PARP inhibitors exhibit potent activity against PARP-1.

Table 2: In Vitro Activity of Selected PARP Inhibitors

CompoundTargetIC50 (nM)Ref.
OlaparibPARP-15[7]
RucaparibPARP-17[7]
NiraparibPARP-13.8[7]
TalazoparibPARP-10.57[8]

PARP Signaling Pathway in DNA Repair

The PARP signaling pathway plays a pivotal role in the base excision repair (BER) of single-strand DNA breaks (SSBs).[4] When a PARP inhibitor is present, SSBs are not efficiently repaired, leading to the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair (e.g., BRCA-mutated cancers), these DSBs cannot be repaired, leading to cell death through a process known as synthetic lethality.[4]

PARP_Signaling cluster_dna_damage DNA Damage & Repair cluster_inhibition Therapeutic Intervention DNA_damage Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 recruits DSB Double-Strand Break (DSB) DNA_damage->DSB unrepaired SSB leads to PAR Poly(ADP-ribose) chains PARP1->PAR synthesizes BER Base Excision Repair (BER) PAR->BER recruits repair proteins Cell_Survival Cell Survival BER->Cell_Survival leads to HR Homologous Recombination (HR) DSB->HR repaired by Apoptosis Apoptosis (Cell Death) DSB->Apoptosis in HR-deficient cells HR->Cell_Survival PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP1 inhibits

Caption: PARP signaling in DNA repair and the mechanism of action of PARP inhibitors.

Antimicrobial Applications

Derivatives of this compound have also been investigated for their antimicrobial properties. For example, quinazolinone derivatives, which can be synthesized from this compound, have shown biological activity.[1] The synthesis of 2,3-dihydroquinazolin-4(1H)-ones can be achieved through the condensation of an anthranilamide (like this compound) with an aldehyde or ketone.[9][10]

Table 3: Antimicrobial Activity of Selected N-Benzamide Derivatives and Standard Antibiotics

Compound/AntibioticOrganismMIC (µg/mL)Ref.
N-Benzamide Derivative 5aBacillus subtilis6.25[11]
N-Benzamide Derivative 5aEscherichia coli3.12[11]
N-Benzamide Derivative 6bEscherichia coli3.12[11]
N-Benzamide Derivative 6cBacillus subtilis6.25[11]
GentamicinE. coli0.25-2Standard
AmpicillinS. aureus0.12-1Standard

The data for N-benzamide derivatives, while not directly from this compound, highlight the potential of this chemical class as a source of new antimicrobial agents. Further research is warranted to explore the antimicrobial spectrum and potency of compounds specifically derived from this compound.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its efficient two-step synthesis provides a reliable and high-yielding route to this important intermediate. The derivatives of this compound hold significant promise for the development of novel therapeutic agents, particularly in the areas of cancer and infectious diseases. The structural motif of this compound provides a strong foundation for the design of potent PARP inhibitors and novel antimicrobial compounds. Further exploration of the structure-activity relationships of its derivatives is crucial to unlock their full therapeutic potential. The comparative data and detailed protocols presented in this guide aim to facilitate and inspire future research in this exciting field.

References

Safety Operating Guide

Proper Disposal of 5-Amino-2-chlorobenzamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical reagents like 5-Amino-2-chlorobenzamide are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, designed to mitigate risks and adhere to regulatory standards.

Hazard Profile and Safety Precautions

This compound is classified with several hazards, necessitating careful handling. It is known to cause skin and serious eye irritation.[1] Depending on its form and concentration, it may also be harmful if swallowed, in contact with skin, or inhaled.[2] Therefore, adherence to strict safety protocols is essential.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Gloves: Impervious, chemical-resistant gloves are required to prevent skin contact.[2]

  • Eye Protection: Safety goggles or glasses are necessary to protect against eye irritation.[1][2]

  • Lab Coat: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If there is a risk of dust or aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] An eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company, typically involving high-temperature incineration.[4]

1. Waste Identification and Segregation:

  • This compound is a halogenated organic compound.[4]

  • It must be segregated from non-halogenated organic waste, aqueous solutions, and other incompatible chemicals.[4]

  • Use a designated, clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.

2. Waste Collection:

  • Solid Waste: Carefully sweep solid this compound into a suitable, sealable container, avoiding dust generation.[2][3]

  • Liquid Waste: If in solution, do not pour it down the drain.[4] Transfer the solution to a designated container for halogenated organic liquid waste.[4]

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or wipes, that are contaminated with this compound should also be placed in the designated hazardous waste container.

3. Container Management:

  • Waste containers must be made of a compatible material, such as high-density polyethylene (HDPE).[4]

  • Keep waste containers securely closed except when adding waste.

  • Ensure all waste containers are properly labeled with the full chemical name ("this compound") and any other required hazard information.

4. Disposal of Empty Containers:

  • Thoroughly empty the container of all residual this compound.

  • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[5]

  • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]

  • After thorough rinsing and air-drying, the container can be disposed of as non-hazardous waste, in accordance with institutional policies.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.

  • Ensure all local, regional, and national regulations for hazardous waste disposal are followed.[2][3]

Quantitative Data

While specific quantitative data for this compound can vary slightly between suppliers, the following table summarizes typical physical and chemical properties.

PropertyValue
Molecular Formula C₇H₇ClN₂O
Molecular Weight 170.60 g/mol
Appearance Off-white to light brown solid
Melting Point 230 - 235 °C
Boiling Point 545.5 °C at 760 mmHg (Predicted)
Density 1.4 ± 0.1 g/cm³ (Predicted)
Flash Point 317.6 ± 19.0 °C (Predicted)

Data sourced from various safety data sheets.[6]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_final Final Disposal A Identify this compound Waste B Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat A->B C Is the waste solid or liquid? B->C D Collect in 'Halogenated Organic Solids' Container C->D Solid E Collect in 'Halogenated Organic Liquids' Container C->E Liquid F Securely Seal and Label Waste Container D->F E->F G Store in Designated Hazardous Waste Area F->G H Arrange for Pickup by Licensed Waste Disposal Company G->H

Disposal Workflow Diagram

References

Personal protective equipment for handling 5-Amino-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 5-Amino-2-chlorobenzamide, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from available Safety Data Sheets (SDS) and general best practices for handling aromatic amines and chlorinated compounds.

Hazard Summary

This compound is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][4][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3][4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[6]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[3][4][7]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1][3][6]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3][4][6]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[6]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[1][7][8]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • SDS Review: Ensure all personnel have read and understood the Safety Data Sheet.

  • Emergency Equipment: Verify that a safety shower, eyewash station, and fire extinguisher are readily accessible.[3][6]

2. Handling the Compound:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[3][4][7]

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize dust dispersion.[3][6]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[6]

  • General Handling: Avoid creating dust.[3][4] Wash hands and face thoroughly after handling.[1][3][4] Do not eat, drink, or smoke in the work area.[1][3]

3. Post-Handling Procedures:

  • Decontamination: Clean the work area thoroughly after use.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][3][4] Protect from light.[4]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_risk Conduct Risk Assessment prep_sds Review SDS prep_risk->prep_sds prep_emergency Check Emergency Equipment prep_sds->prep_emergency handling_ppe Don Appropriate PPE prep_emergency->handling_ppe handling_weigh Weigh in Fume Hood handling_ppe->handling_weigh handling_dissolve Dissolve Slowly handling_weigh->handling_dissolve post_decon Decontaminate Work Area handling_dissolve->post_decon post_store Store Properly post_decon->post_store

Caption: Operational Workflow for Handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Streams and Disposal Methods:

Waste Stream Disposal Method
Solid this compound Collect in a labeled, sealed, and appropriate hazardous waste container. Dispose of through a licensed chemical waste disposal company. One recommended method is to dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1][3]
Solutions containing this compound Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for halogenated organic waste.[6]
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated solid hazardous waste container.[6]
Empty Containers The first rinse of the container must be collected and disposed of as hazardous waste. After thorough rinsing and air-drying, the container can be disposed of as non-hazardous waste, provided no solid residue remains. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[9]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[6][9]

  • Segregation: Do not mix incompatible waste streams.[6][9]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[6]

  • Regulations: Dispose of contents and container in accordance with all local, regional, and national regulations.[3]

Disposal_Workflow cluster_collection Waste Collection cluster_labeling Labeling & Segregation cluster_disposal Final Disposal collect_solid Solid Waste label_waste Label with Chemical Name & Hazards collect_solid->label_waste collect_liquid Liquid Waste collect_liquid->label_waste collect_labware Contaminated Labware collect_labware->label_waste segregate_waste Segregate Incompatible Wastes label_waste->segregate_waste store_waste Store in Designated Area segregate_waste->store_waste dispose_licensed Dispose via Licensed Contractor store_waste->dispose_licensed

Caption: Disposal Workflow for this compound Waste.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.